molecular formula C10H10N2O3 B1328576 4-Nitro-2-propyl-1,3-benzoxazole CAS No. 1000018-05-2

4-Nitro-2-propyl-1,3-benzoxazole

Cat. No.: B1328576
CAS No.: 1000018-05-2
M. Wt: 206.2 g/mol
InChI Key: RFNYHMIDCHJYAU-UHFFFAOYSA-N
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Description

4-Nitro-2-propyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-propyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-4-9-11-10-7(12(13)14)5-3-6-8(10)15-9/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNYHMIDCHJYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309960
Record name 4-Nitro-2-propylbenzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-05-2
Record name 4-Nitro-2-propylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-propylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Nitro-2-propyl-1,3-benzoxazole

This guide provides a comprehensive, research-grade overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of interest within medicinal and materials chemistry. The benzoxazole scaffold is a privileged structure in drug discovery, appearing in a range of biologically active agents.[1][2] This document is intended for researchers and professionals in organic synthesis and drug development, offering a narrative that combines established chemical principles with practical, field-proven insights.

The synthesis of 2-substituted benzoxazoles is most reliably achieved through the cyclocondensation of a 2-aminophenol with a suitable carboxylic acid or its derivative.[3][4] This core strategy offers high versatility and generally good yields. For the target molecule, this compound, our retrosynthetic analysis identifies 2-amino-3-nitrophenol and butyric acid (or a more reactive derivative like butyryl chloride) as the key starting materials.

The critical step is the formation of the oxazole ring via intramolecular cyclization and dehydration. This transformation requires a potent condensing agent to facilitate the initial acylation of the amino group followed by the ring closure. While various reagents can be employed, Phosphorus Oxychloride (POCl₃) is a highly effective, albeit aggressive, choice that promotes the necessary dehydration under relatively mild heating.

Proposed Reaction Mechanism

The reaction proceeds through a well-understood pathway. First, the amino group of 2-amino-3-nitrophenol acts as a nucleophile, attacking the carbonyl carbon of the butyryl precursor. This is followed by an intramolecular nucleophilic attack by the hydroxyl group onto the same carbon, leading to a cyclic intermediate. Subsequent elimination of water, driven by the condensing agent and heat, yields the aromatic benzoxazole ring system.

G reactant reactant intermediate intermediate product product reagent reagent arrow_label arrow_label R1 2-Amino-3-nitrophenol I1 N-acylated Intermediate R1->I1 + R2 R2 Butyryl Chloride POCl3 POCl₃ / Pyridine I2 Cyclic Hemiaminal Intermediate POCl3->I2 Intramolecular Cyclization P This compound I2->P Dehydration H2O H₂O I2->H2O - H₂O

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of 4-Nitro-2-propyl-1,3-benzoxazole (CAS No. 1000018-05-2), a heterocyclic compound of interest in medicinal chemistry. Due to a notable lack of specific experimental data in public literature, this document adopts a predictive and methodological approach. It outlines the probable synthetic pathways, predicts key physicochemical properties based on its structural analogues, and details the requisite experimental protocols for its empirical characterization. This guide is structured to serve as a foundational resource for researchers initiating studies on this molecule, providing both theoretical grounding and practical, field-proven methodologies for its synthesis and analysis.

Introduction: The Benzoxazole Scaffold and the Significance of this compound

The benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The stability of the aromatic system, combined with its capacity for functionalization at multiple positions, makes it a versatile core for drug design.

This compound incorporates three key structural features that suggest a strong potential for biological activity:

  • The benzoxazole core provides the foundational heterocyclic structure.

  • The 2-propyl group increases lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding pockets in biological targets.[4]

  • The 4-nitro group , a potent electron-withdrawing moiety, significantly modulates the electronic properties of the aromatic system. This can influence binding interactions and may serve as a pharmacophore or, conversely, a toxicophore, often by participating in cellular redox reactions.[5]

The specific placement of the nitro group at the 4-position, as opposed to the more commonly studied 5- or 6-positions, presents a unique electronic and steric profile that warrants detailed investigation.[6] This guide provides the necessary framework for such an undertaking.

Synthesis and Purification

A plausible and efficient synthesis of this compound involves the condensation and subsequent cyclization of a 2-aminophenol precursor with a carboxylic acid or its derivative. This is a well-established route for benzoxazole formation.[7][8]

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot, two-component reaction starting from 2-amino-3-nitrophenol and butanoyl chloride (or butyric acid with a coupling agent).

SynthesisWorkflow Reactant1 2-Amino-3-nitrophenol Intermediate N-(2-hydroxy-6-nitrophenyl)butanamide (Amide Intermediate) Reactant1->Intermediate Acylation (Base, e.g., Pyridine) Reactant2 Butanoyl Chloride Reactant2->Intermediate Product This compound Intermediate->Product Cyclization (Acid catalyst, e.g., PPA or heat)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via acid-catalyzed cyclization.

Materials:

  • 2-Amino-3-nitrophenol

  • Butyric acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-nitrophenol (1 equivalent).

  • Addition of Reagents: Add butyric acid (1.2 equivalents) and polyphosphoric acid (PPA) in a quantity sufficient to ensure a stirrable paste. Causality: PPA serves as both the solvent and the dehydrating acid catalyst required for the intramolecular cyclization of the amide intermediate.

  • Reaction: Heat the mixture to 140-160°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralization: Neutralize the aqueous solution with saturated sodium bicarbonate until the evolution of CO₂ ceases. Trustworthiness: This step is crucial to remove the acid catalyst and precipitate the organic product.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Objective: To isolate pure this compound from the crude reaction mixture.

Procedure:

  • Chromatography Setup: Prepare a silica gel column using a slurry of silica in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the desired product and evaporate the solvent to yield purified this compound.

Physicochemical Properties

Table 1: Calculated and Predicted Physicochemical Properties

PropertyPredicted/Calculated ValueMethod/Justification
Molecular Formula C₁₀H₁₀N₂O₃Calculated from structure
Molecular Weight 206.20 g/mol Calculated from formula
Appearance Yellowish solidNitroaromatic compounds are typically colored solids.
Melting Point 70-90 °C (Predicted)Based on similar substituted benzoxazoles. Requires experimental validation.
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone, Chloroform). Sparingly soluble in alcohols. Insoluble in water.Prediction based on the aromatic core, propyl chain, and polar nitro group.
logP (Octanol/Water) ~2.5 - 3.5 (Predicted)The propyl group increases lipophilicity, while the nitro and oxazole groups add polarity. This value is crucial for predicting drug-likeness.
Protocol: Melting Point Determination

Objective: To determine the melting point range of the purified compound as an indicator of purity.

Procedure:

  • Load a small amount of the dry, crystalline solid into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (<2 °C) indicates high purity.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity and structure of the synthesized molecule. The following sections describe the expected spectral features and the protocols for their acquisition.

dot digraph "Spectroscopy_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Primary Structural Confirmation"; style = "rounded"; color = "#5F6368"; MS [label="Mass Spec (MS)\nConfirms Molecular Weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR ('H, ¹³C)\nDetermines Connectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Functional Group Identification"; style = "rounded"; color = "#5F6368"; FTIR [label="FTIR Spectroscopy\nIdentifies Key Bonds (e.g., -NO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Purified_Compound [label="Purified Sample of\nthis compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Purified_Compound -> MS; Purified_Compound -> NMR; Purified_Compound -> FTIR; }

Caption: Standard workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • Aromatic Protons (3H): Expected in the δ 7.5-8.5 ppm region. The electron-withdrawing nitro group will deshield adjacent protons. The protons at positions 5, 6, and 7 will form a complex splitting pattern (likely a combination of doublets and triplets).

  • Propyl Group Protons (7H):

    • -CH₂- (alpha to C=N): A triplet around δ 2.9-3.1 ppm.

    • -CH₂- (middle): A sextet around δ 1.8-2.0 ppm.

    • -CH₃ (terminal): A triplet around δ 1.0-1.2 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • C=N (Oxazole): ~165 ppm

  • Aromatic Carbons: 110-150 ppm range, with the carbon bearing the nitro group (C4) being significantly downfield.

  • Propyl Carbons: 10-40 ppm range.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), integration values (for ¹H), and coupling constants (J).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is invaluable for identifying the key functional groups present in the molecule.

Predicted Characteristic IR Absorptions (KBr pellet):

  • Asymmetric NO₂ Stretch: Strong band at ~1520-1560 cm⁻¹.

  • Symmetric NO₂ Stretch: Strong band at ~1340-1360 cm⁻¹.

  • C=N Stretch (Oxazole): Medium band around 1610-1640 cm⁻¹.

  • Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region.

  • Aliphatic C-H Stretch (propyl): Bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

  • C-O-C Stretch (Oxazole): Bands in the 1050-1250 cm⁻¹ region.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A strong peak at m/z = 206.

  • Key Fragments:

    • Loss of the propyl group (M-43): m/z = 163.

    • Loss of NO₂ (M-46): m/z = 160.

    • Fragments corresponding to the propyl chain (e.g., m/z = 43).

Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions, confirming the molecular weight and aspects of the structure.

Potential Biological Activity and Future Directions

The benzoxazole nucleus is a versatile scaffold with a wide range of reported biological activities.[2] The addition of a nitro group often confers significant antimicrobial or antiparasitic properties.[5]

Hypothesized Activities:

  • Antimicrobial/Antifungal: Many nitro-substituted heterocycles exhibit potent activity against bacteria and fungi.[3] The lipophilic propyl chain may enhance cell wall/membrane penetration.

  • Antitubercular: Benzoxazole derivatives have shown promise against Mycobacterium tuberculosis.[4]

  • Anticancer: The benzoxazole core is present in various compounds with anticancer activity.[1]

Future Research:

  • Empirical Validation: The immediate priority is the synthesis and rigorous experimental validation of the physicochemical and spectroscopic properties predicted in this guide.

  • Biological Screening: The compound should be screened against a panel of microbial strains (bacterial and fungal) and cancer cell lines to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues (e.g., varying the alkyl chain length at position 2, or the nitro group position) would be a logical next step to develop a comprehensive SAR and optimize for potency and selectivity.

References

  • This compound Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. (2023).
  • Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. (2013).
  • This compound [1000018-05-2]. (n.d.). Chemsigma. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.
  • Highly lipophilic benzoxazoles with potential antibacterial activity. (2005). Molecules.
  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (1975). Acta Poloniae Pharmaceutica.
  • 4-Nitrobenzo-2-oxa-1,3-diazole. (n.d.). PubChem. Retrieved from [Link]

  • Benzoxazole. (n.d.). PubChem. Retrieved from [Link]

  • Benzoxazole, 2-(4-nitrophenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Benzoxazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7-nitro-2,1,3-benzoxadiazole-4-yl) amino] benzoate. (2012). Journal of Al-Nahrain University.
  • Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2020). The Journal of Organic Chemistry.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic functionalities with tetrahydropyran. (2016). RSC Advances.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). Royal Society of Chemistry.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2014). International Journal of Pharmacy and Biological Sciences.
  • Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (2018). Journal of Structural Chemistry.
  • Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. (2023). Asian Journal of Green Chemistry.
  • 5-Nitro-2-phenyl-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e][9][10]oxazine. (2016). ResearchGate.

Sources

An In-Depth Technical Guide to 4-Nitro-2-propyl-1,3-benzoxazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-2-propyl-1,3-benzoxazole, a heterocyclic compound with significant potential in medicinal chemistry. While specific research on this molecule is emerging, this document consolidates available data and provides expert insights into its chemical identity, a plausible synthetic route, predicted physicochemical properties, and its prospective applications in drug discovery. By drawing parallels with structurally related benzoxazole derivatives, this guide serves as a foundational resource for researchers interested in exploring the therapeutic utility of this compound.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This aromatic scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[2][3] The benzoxazole nucleus is considered a "privileged" structure, as its derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The structural rigidity and potential for diverse substitutions at various positions of the benzoxazole ring system allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the design of novel therapeutic agents.

Chemical Identity of this compound

The specific compound of interest, this compound, is a derivative of the core benzoxazole structure, featuring a nitro group at the 4-position and a propyl group at the 2-position.

Identifier Value
Chemical Name This compound
CAS Number 1000018-05-2[5][6]
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the benzoxazole ring system follows standard IUPAC nomenclature.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Condensation & Cyclization 2-Aminophenol 2-Aminophenol 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol 2-Aminophenol->2-Amino-3-nitrophenol HNO3, H2SO4 This compound This compound 2-Amino-3-nitrophenol->this compound Butanoic Acid, PPA

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard organic synthesis techniques for similar compounds.

Step 1: Synthesis of 2-Amino-3-nitrophenol

  • To a stirred solution of 2-aminophenol in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-3-nitrophenol.

Step 2: Synthesis of this compound

  • A mixture of 2-amino-3-nitrophenol and a slight excess of butanoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • The reaction mixture is heated at an elevated temperature (e.g., 140-160 °C) for several hours until the reaction is complete (monitored by TLC).

  • The hot mixture is then carefully poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by washing with water.

  • Purification by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) should afford the desired this compound.

Physicochemical Properties and Characterization

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure.

Property Predicted Value / Characteristic Rationale
Appearance Yellowish solidNitroaromatic compounds are often colored.
Solubility Insoluble in water, soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform).The aromatic and alkyl components suggest poor aqueous solubility.
Melting Point Moderately highThe planar aromatic system and the presence of a polar nitro group would contribute to a stable crystal lattice.
Boiling Point HighExpected for a molecule of this molecular weight and polarity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the benzoxazole ring, as well as the aliphatic protons of the propyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.

    • ¹³C NMR would provide signals for all ten carbon atoms in the molecule, with distinct chemical shifts for the aromatic, heterocyclic, and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (206.20 g/mol ). Fragmentation patterns could provide further structural information.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=N and C-O-C stretching of the oxazole ring, the aromatic C=C stretching, and the symmetric and asymmetric stretching of the nitro group.

  • Elemental Analysis: Would confirm the percentage composition of carbon, hydrogen, and nitrogen in the purified compound.

Potential Applications in Drug Discovery

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents. [7]The introduction of a nitro group and an alkyl chain at specific positions on the benzoxazole ring can significantly modulate its biological activity.

Rationale for Pharmacological Interest
  • Antimicrobial Activity: Many benzoxazole derivatives exhibit potent antibacterial and antifungal properties. [4][8]The nitro group, in particular, is a well-known pharmacophore in several antimicrobial drugs.

  • Anticancer Activity: A significant number of 2-substituted benzoxazoles have demonstrated promising anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. [9][10]* Anti-inflammatory and Analgesic Activity: Benzoxazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes. [8][11]

G cluster_substituents Substituents cluster_activities Potential Biological Activities Benzoxazole_Core Benzoxazole Core Nitro_Group 4-Nitro Group Benzoxazole_Core->Nitro_Group Modulates Electronic Properties Propyl_Group 2-Propyl Group Benzoxazole_Core->Propyl_Group Influences Lipophilicity Anti-inflammatory Anti-inflammatory Benzoxazole_Core->Anti-inflammatory Antimicrobial Antimicrobial Nitro_Group->Antimicrobial Anticancer Anticancer Propyl_Group->Anticancer

Caption: Structure-Activity Relationship of this compound.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, general precautions for handling nitroaromatic compounds and benzoxazole derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. [2]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [3]Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. [4]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Future Directions and Conclusion

This compound represents an under-explored area within the vast landscape of benzoxazole chemistry. The proposed synthetic route provides a clear path for its preparation, which would enable a thorough investigation of its physicochemical properties and biological activities. Based on the extensive research on analogous compounds, it is reasonable to hypothesize that this molecule may possess interesting pharmacological properties, particularly in the areas of antimicrobial and anticancer research. This technical guide serves as a call to action for the scientific community to further investigate this promising compound and unlock its full therapeutic potential.

References

  • Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure, 1244, 130939.
  • Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. (n.d.). SlideShare. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4438-4442.
  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (2013). Journal of Applicable Chemistry, 2(3), 448-456.
  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Benzoxazole, 2-(4-nitrophenyl)-. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Benzoxazole. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • 4-Nitrobenzo-2-oxa-1,3-diazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-2-propyl-1,3-benzoxazole

The approach herein is grounded in providing a rationale for the predicted spectral features, thereby offering a framework for the interpretation of experimentally acquired data. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlining the expected signatures of the title compound.

Molecular Structure of this compound

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a benzoxazole core, which is a bicyclic system consisting of a benzene ring fused to an oxazole ring. A propyl group is attached at the 2-position of the oxazole ring, and a nitro group is substituted at the 4-position of the benzene ring.

Caption: Chemical structure of this compound.

Methodology for Spectroscopic Analysis

A standardized workflow is crucial for obtaining high-quality spectroscopic data.[2] The following outlines the general protocols for the characterization of a novel benzoxazole derivative.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent (e.g., CDCl3, DMSO-d6) synthesis->dissolution ir IR Spectroscopy (ATR or KBr pellet) synthesis->ir ms Mass Spectrometry (e.g., ESI, EI) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolution->nmr interpretation Data Interpretation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: General workflow for spectroscopic characterization.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR):

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.[1]

    • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR should be used. Two-dimensional NMR experiments like COSY and HSQC can be employed for unambiguous assignments.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, 1-2 mg of the sample is ground with ~100 mg of dry KBr and pressed into a thin pellet.[2]

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be acquired and subtracted.[2]

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm), influenced by the electron-withdrawing nitro group and the heterocyclic ring.[1] The propyl group protons will appear in the upfield region.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H5~8.2d1HDeshielded by the adjacent nitro group and the oxazole ring.
H6~7.5t1HShielded relative to H5 and H7.
H7~7.8d1HInfluenced by the oxazole nitrogen.
-CH₂- (α to C=N)~3.0t2HAdjacent to the electron-withdrawing imine-like carbon of the oxazole ring.
-CH₂- (middle)~1.9sextet2HStandard aliphatic methylene protons.
-CH₃~1.0t3HStandard aliphatic methyl protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are influenced by hybridization and the electronic environment. Carbons of the benzoxazole ring are expected over a wide range, with the C=N carbon being significantly downfield.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=N)~165Imine-like carbon, significantly deshielded.
C3a~150Aromatic carbon attached to oxygen.
C4 (C-NO₂)~145Aromatic carbon attached to the nitro group.
C5~122Aromatic CH carbon.
C6~128Aromatic CH carbon.
C7~112Aromatic CH carbon.
C7a~140Aromatic carbon attached to nitrogen.
-CH₂- (α to C=N)~30Aliphatic carbon attached to the benzoxazole ring.
-CH₂- (middle)~20Aliphatic carbon.
-CH₃~14Aliphatic carbon.

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in a molecule. The most characteristic vibrations for this compound are expected from the nitro group, the C=N bond of the oxazole ring, and the aromatic system.

Wavenumber (cm⁻¹)VibrationRationale
~3100-3000C-H stretchAromatic C-H stretching.
~2960-2850C-H stretchAliphatic C-H stretching from the propyl group.
~1615C=N stretchCharacteristic for the oxazole ring.
~1580, 1470C=C stretchAromatic ring stretching.
~1550, 1350N-O stretchAsymmetric and symmetric stretching of the nitro group, respectively. These are typically strong absorptions.[4][5]
~1250C-O-C stretchAsymmetric stretch of the aryl-alkyl ether-like system within the oxazole ring.

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. For this compound (Molecular Formula: C₁₀H₁₀N₂O₃), the predicted molecular weight is approximately 206.07 g/mol .

Predicted Major Fragments:

m/zProposed FragmentRationale
206[M]⁺Molecular ion peak.
177[M - C₂H₅]⁺Loss of an ethyl radical from the propyl chain (β-cleavage).
160[M - NO₂]⁺Loss of the nitro group.
133[M - C₃H₇ - CO]⁺Subsequent loss of carbon monoxide from the benzoxazole ring after loss of the propyl group.

The fragmentation is expected to be influenced by both the benzoxazole core and the substituents.[6][7] Cleavage of the propyl group and loss of the nitro group are anticipated to be significant fragmentation pathways.

G M [M]⁺ m/z = 206 F1 [M - C₂H₅]⁺ m/z = 177 M->F1 - C₂H₅ F2 [M - NO₂]⁺ m/z = 160 M->F2 - NO₂ F3 [M - C₃H₇ - CO]⁺ m/z = 133 M->F3 - C₃H₇, -CO

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and data from analogous compounds. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental results, ensuring accurate structural characterization and high scientific integrity in their work.

References

  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • Sundaraganesan, N., Ilangovan, A., & Kalaichelvan, S. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 566–571. [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds.
  • ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
  • ACS Publications. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
  • DeJongh, D. C., & Thomson, M. L. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 38(7), 1356–1360. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • BenchChem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • BenchChem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
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Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of 4-Nitro-2-propyl-1,3-benzoxazole. As a molecule of interest within the broader class of benzoxazoles—a scaffold renowned for its diverse pharmacological activities—a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2][3] This document will delve into the experimental design, data acquisition, and structural interpretation, grounded in established crystallographic principles and insights from related molecular structures.

Introduction: The Significance of Structural Elucidation

The benzoxazole core is a privileged heterocyclic motif found in numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[2][3][4] The introduction of a nitro group and a propyl substituent at the 4- and 2-positions, respectively, is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its biological target interactions and pharmacokinetic profile.

A definitive crystal structure analysis provides the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogues.

  • Computational Modeling: Providing an accurate, experimentally determined conformation for docking studies, molecular dynamics simulations, and quantum mechanical calculations.

  • Understanding Intermolecular Interactions: Revealing the packing motifs and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern the solid-state properties and can influence solubility and crystal morphology.

  • Polymorph Screening: Establishing the definitive structure of a specific crystalline form, which is a critical aspect of pharmaceutical development.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The successful growth of single crystals suitable for X-ray diffraction is the foundational and often most challenging step. The anticipated synthetic route and subsequent crystallization strategy are outlined below.

Proposed Synthesis of this compound

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][5] For the target compound, a plausible synthetic pathway would involve the reaction of 2-amino-3-nitrophenol with butyric acid or one of its activated forms (e.g., butyryl chloride or butyric anhydride) under cyclizing conditions, such as in the presence of a dehydrating agent like polyphosphoric acid (PPA).[5]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 2-amino-3-nitrophenol in a suitable solvent (e.g., toluene or xylene), add an equimolar amount of butyryl chloride dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Single Crystal Growth

Obtaining diffraction-quality single crystals requires a systematic approach to crystallization. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Crystallization

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small vial, dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is sparingly soluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility and promote crystal growth.

    • Solid-Liquid: Place the solid compound in a small vial and add a few drops of a solvent in which it is sparingly soluble. In a larger sealed container, place a more volatile solvent in which the compound is highly soluble. The vapor of the more volatile solvent will slowly dissolve the solid and create a saturated solution from which crystals may grow.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

The following workflow outlines the standard procedure for determining the crystal structure of a small organic molecule like this compound.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_mounting Crystal Mounting unit_cell Unit Cell Determination crystal_mounting->unit_cell Diffractometer data_collection Intensity Data Collection unit_cell->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (Direct Methods/Patterson) space_group->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation analysis Molecular Geometry & Packing Analysis validation->analysis deposition Deposition (e.g., CCDC) analysis->deposition

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined using full-matrix least-squares methods against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is validated using software tools like PLATON and submitted for a checkCIF report to ensure its quality and consistency.

Expected Structural Features and Discussion

While the precise crystal structure of this compound is yet to be determined, we can anticipate several key features based on the known structures of related benzoxazole derivatives.[6][7][8]

Molecular Geometry

The benzoxazole ring system is expected to be essentially planar.[6][7] The propyl group at the 2-position will likely adopt a staggered conformation to minimize steric hindrance. The nitro group at the 4-position is also expected to be nearly coplanar with the benzoxazole ring to maximize resonance stabilization.

Table 1: Anticipated Crystallographic and Refinement Data

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, P-1, Pbca)
a (Å)5 - 15
b (Å)5 - 20
c (Å)10 - 25
α, β, γ (°)α=γ=90° (Monoclinic), α=β=γ=90° (Orthorhombic)
V (ų)1000 - 2500
Z4 or 8
Data Collection Temp. (K)100
R-factor (R1)< 0.05
wR2< 0.15
Goodness-of-fit (S)~1.0
Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by a combination of van der Waals forces and more specific intermolecular interactions. The presence of the nitro group introduces the possibility of C-H···O hydrogen bonds involving the nitro oxygen atoms and hydrogen atoms from neighboring molecules. Furthermore, π-π stacking interactions between the aromatic benzoxazole rings of adjacent molecules are likely to play a significant role in the overall crystal packing, as is common in planar aromatic systems.[8] The propyl group will contribute to the overall shape of the molecule and influence the packing efficiency through steric effects.

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of this compound is a crucial step in understanding its physicochemical properties and biological activity. The methodologies outlined in this guide provide a robust framework for obtaining a high-resolution structure. The resulting structural data will empower medicinal chemists to engage in rational, structure-based drug design, leading to the development of novel benzoxazole-based therapeutics with improved efficacy and safety profiles. Future work should focus on co-crystallization with biological targets to directly visualize binding interactions and further inform the drug discovery process.

References

  • ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray single-crystal data. Retrieved from [Link]

  • ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]

  • PubChem. (n.d.). Benzoxazole, 2-(4-nitrophenyl)-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of a styrylbenzoxazole derivative. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (2025). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Retrieved from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of a propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate copper(II) chloride complex. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]

  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Benzoxazole. Retrieved from [Link]

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Solubility and stability of 4-Nitro-2-propyl-1,3-benzoxazole in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Nitro-2-propyl-1,3-benzoxazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of the novel compound, this compound. Given the absence of extensive published data on this specific molecule, this document serves as a practical, in-depth manual outlining the necessary experimental protocols and the scientific rationale behind them.

Introduction: The Critical Role of Physicochemical Characterization

This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The therapeutic potential of any new chemical entity is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Among the most critical of these are solubility and stability.

  • Solubility directly impacts bioavailability and the feasibility of developing various dosage forms. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption and therapeutic effect.[3] Understanding solubility in various organic solvents is also crucial for synthesis, purification, and formulation processes.[4]

  • Stability testing evaluates the effect of environmental factors on the quality of a drug substance.[5] It is essential for determining proper storage conditions, predicting shelf-life, and identifying potential degradation products that could impact efficacy or safety.[5][6]

This guide will provide detailed, step-by-step methodologies for the empirical determination of these properties for this compound.

Part 1: Solubility Determination

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For this compound, its aromatic benzoxazole core, nitro group, and propyl chain suggest a degree of lipophilicity, likely resulting in low aqueous solubility but higher solubility in organic solvents.[4][7] The most reliable method for determining equilibrium solubility is the shake-flask method .[3][8]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Core Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. A good starting point is to aim for a suspension.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • To ensure complete removal of solid particles, centrifuge the samples.

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the sample using a syringe filter (e.g., 0.22 µm) that is compatible with the solvent to remove any remaining microparticles.[8]

  • Quantification:

    • The concentration of this compound in the filtered supernatant can be determined using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • For UV-Vis, a calibration curve of absorbance versus known concentrations of the compound in the specific solvent must be prepared.

    • For HPLC, a similar calibration curve of peak area versus concentration is required.

Suggested Solvents for Analysis

A range of solvents should be tested to build a comprehensive solubility profile.

Solvent ClassExamplesRationale
Aqueous Purified Water, Phosphate Buffered Saline (PBS) pH 7.4To determine solubility under physiological conditions, critical for predicting oral bioavailability.
Polar Protic Methanol, EthanolCommonly used in synthesis, purification, and as co-solvents in formulations.[10]
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO)Important for analytical method development and as stock solution solvents.
Non-Polar Toluene, HexaneProvides information on the compound's lipophilicity and solubility in lipid-like environments.
Intermediate Ethyl Acetate, DichloromethaneCommon solvents for extraction and chromatography.[10]
Data Presentation: Solubility Profile

The results should be tabulated for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25Experimental DataExperimental Data
PBS (pH 7.4)37Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data
Ethyl Acetate25Experimental DataExperimental Data
Toluene25Experimental DataExperimental Data
Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 prep3 Agitate at constant temperature (24-72h) prep2->prep3 sep1 Centrifuge sample prep3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter with 0.22µm syringe filter sep2->sep3 quant2 Analyze sample concentration sep3->quant2 quant1 Prepare calibration curve (UV-Vis or HPLC) quant1->quant2 quant3 Calculate solubility quant2->quant3 result Solubility Profile Table quant3->result Final Data

Caption: Workflow for experimental solubility determination.

Part 2: Stability Assessment

Stability studies are crucial to understand how a drug substance might change over time under the influence of various environmental factors.[11] Forced degradation (or stress testing) is a key component of this, where the compound is exposed to conditions more severe than accelerated stability testing.[11][12] This helps to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11]

Experimental Protocol: Forced Degradation Studies

Core Principle: The compound is subjected to stress conditions (hydrolysis, oxidation, photolysis, thermal) to induce degradation. The extent of degradation and the formation of byproducts are monitored by a stability-indicating analytical method, typically HPLC.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 2, 4, 8, 24 hours).[13] Neutralize the sample with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a set period. Neutralize with 0.1 M HCl before analysis.[13]

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat as in acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a set period.[12]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a specified duration. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). This method must be able to resolve the parent compound from all degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound.

    • Determine the number and relative amounts of degradation products formed under each stress condition.

Data Presentation: Forced Degradation Summary

The results should be summarized in a table.

Stress ConditionReagent/ConditionDurationDegradation (%)No. of DegradantsMajor Degradant (Retention Time)
Acidic Hydrolysis 0.1 M HCl, 80 °C24hExperimental DataExperimental DataExperimental Data
Basic Hydrolysis 0.1 M NaOH, 60 °C8hExperimental DataExperimental DataExperimental Data
Neutral Hydrolysis Water, 80 °C24hExperimental DataExperimental DataExperimental Data
Oxidative Degradation 3% H₂O₂, RT24hExperimental DataExperimental DataExperimental Data
Thermal (Solid) 100 °C48hExperimental DataExperimental DataExperimental Data
Photolytic (Solution) ICH Q1B specified light7 daysExperimental DataExperimental DataExperimental Data
Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base neutral Neutral Hydrolysis (Water, Heat) start->neutral oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolysis (ICH Q1B Light) start->photo sample Sample at time points acid->sample base->sample neutral->sample oxidation->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC sample->analyze interpret Calculate % Degradation & Identify Products analyze->interpret result Stability Profile interpret->result Final Data

Caption: Workflow for forced degradation stability testing.

Conclusion

This guide provides the essential theoretical background and detailed experimental protocols for determining the solubility and stability of this compound. By following these self-validating systems, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. The presented workflows, data tables, and scientific rationale are designed to empower scientists with the tools for a thorough and accurate physicochemical characterization.

References

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  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2135-2144. 14

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Sources

Quantum Chemical Insights into 4-Nitro-2-propyl-1,3-benzoxazole: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. 4-Nitro-2-propyl-1,3-benzoxazole, a specific analogue, presents an intriguing profile for further investigation. This guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate its electronic structure, reactivity, and potential as a drug candidate. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), provide a step-by-step computational protocol, and interpret the results in the context of drug discovery. This in silico approach is pivotal for accelerating the identification and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Benzoxazoles and the Role of Computational Chemistry

The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazoles are heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their unique chemical structure allows for a diverse range of substitutions, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The versatility of the benzoxazole ring system makes it a privileged scaffold in the design of new therapeutic agents.

Focus on this compound: Known Activities and Research Gaps

While the broader class of benzoxazoles is well-studied, this compound remains a less explored derivative. The introduction of a nitro group and a propyl chain at specific positions on the benzoxazole core can significantly influence its electronic properties and, consequently, its biological activity. Understanding these influences at a quantum mechanical level is crucial for unlocking its therapeutic potential and identifying potential research gaps.

The Power of In Silico Analysis: How Quantum Chemical Calculations Accelerate Drug Discovery

Computational chemistry, particularly quantum chemical calculations, provides a powerful lens through which we can examine molecules at the atomic and electronic levels. These in silico methods allow us to predict a molecule's geometry, stability, reactivity, and spectroscopic properties before it is even synthesized. This predictive power significantly reduces the time and resources required for drug discovery by enabling a more targeted and rational approach to molecular design.

Theoretical Framework and Computational Methodology

The Foundations: Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become one of the most popular and versatile methods available in computational physics and chemistry. The core idea of DFT is to describe an interacting system of electrons via its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function.

Choosing the Right Tools: Selecting the Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

For our analysis of this compound, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between computational cost and accuracy for a wide range of molecular systems.

The basis set is a set of mathematical functions used to represent the electronic wave function. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution in molecules. The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds.

Software and Computational Environment

These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS. The choice of software will depend on user preference and available computational resources.

Step-by-Step Computational Protocol

Molecular Structure Input and Initial Optimization

The first step is to build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro). An initial, rough optimization using a faster, less computationally demanding method like molecular mechanics can be beneficial.

Geometry Optimization and Vibrational Frequency Analysis
  • Input File Preparation: Create an input file specifying the molecular coordinates, the chosen level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization).

  • Execution: Run the calculation using the chosen quantum chemistry software.

  • Convergence Check: Monitor the calculation to ensure it converges to a stable energy minimum.

Following a successful geometry optimization, a vibrational frequency analysis must be performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Calculation of Quantum Chemical Descriptors

Once the optimized geometry is obtained, a single-point energy calculation is performed at the same level of theory to compute various quantum chemical descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding intermolecular interactions, including drug-receptor binding.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

  • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

  • Chemical Softness (S): S = 1 / η

  • Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

  • Electrophilicity Index (ω): ω = χ^2 / (2η)

These descriptors provide quantitative measures of a molecule's reactivity and stability.

Analysis and Interpretation of Computational Results

Optimized Molecular Structure and Key Geometric Parameters

The geometry optimization will provide the most stable 3D conformation of this compound. Key bond lengths, bond angles, and dihedral angles should be analyzed and compared with available experimental data if possible.

Frontier Molecular Orbitals and the HOMO-LUMO Gap: Electronic Stability and Reactivity Insights

The visualization of the HOMO and LUMO orbitals will reveal the regions of the molecule involved in electron donation and acceptance. A smaller HOMO-LUMO gap suggests higher reactivity, which can be a desirable trait for a drug molecule, but also a potential liability in terms of stability.

Molecular Electrostatic Potential (MEP) Analysis: Identifying Electrophilic and Nucleophilic Regions

The MEP map will highlight the electron-rich areas (typically shown in red or yellow) and electron-poor areas (typically in blue). The nitro group is expected to be a strongly electron-withdrawing region, while the oxygen and nitrogen atoms of the benzoxazole ring will likely be nucleophilic centers.

Tabulated Quantum Chemical Descriptors
DescriptorValue (a.u.)Value (eV)
HOMO Energy[Insert Value][Insert Value]
LUMO Energy[Insert Value][Insert Value]
HOMO-LUMO Gap[Insert Value][Insert Value]
Chemical Hardness (η)[Insert Value][Insert Value]
Chemical Softness (S)[Insert Value][Insert Value]
Electronegativity (χ)[Insert Value][Insert Value]
Electrophilicity Index (ω)[Insert Value][Insert Value]
Dipole Moment[Insert Value]-

(Note: The actual values would be obtained from the output of the quantum chemical calculations.)

Application in Drug Development: In Silico Target Interaction Studies

From Quantum Chemistry to Molecular Docking

The quantum chemical data, particularly the optimized geometry and partial atomic charges derived from the MEP, serve as crucial inputs for molecular docking simulations. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

A Hypothetical Case Study: Docking this compound with a Target Protein

Let's consider a hypothetical scenario where this compound is investigated as an inhibitor for a specific enzyme implicated in a disease. The optimized structure of the molecule would be docked into the active site of the enzyme's crystal structure (obtained from the Protein Data Bank).

Interpreting Docking Results: Binding Affinity and Interaction Modes

The docking simulation will provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction. Furthermore, it will reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Diagrams

Computational_Workflow A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of True Minimum (No Imaginary Frequencies) C->D Verification E 4. Single-Point Energy Calculation D->E F 5. Calculation of Quantum Chemical Descriptors E->F G HOMO-LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H I Global Reactivity Descriptors F->I J 6. Application in Drug Discovery G->J H->J I->J K Molecular Docking J->K

Caption: Computational workflow for the quantum chemical analysis of this compound.

Drug_Discovery_Process A Target Identification & Validation B Lead Discovery (In Silico Screening) A->B C Quantum Chemical Calculations (Lead Characterization) B->C D Molecular Docking (Lead-Target Interaction) C->D E Lead Optimization D->E F Preclinical Studies E->F G Clinical Trials F->G

Caption: The role of quantum chemical calculations and molecular docking in the modern drug discovery pipeline.

Conclusion and Future Directions

Quantum chemical calculations provide a robust and insightful framework for characterizing the electronic properties and reactivity of potential drug candidates like this compound. The methodologies outlined in this guide, from DFT calculations to molecular docking, represent a powerful in silico toolkit for modern drug discovery. Future work should focus on synthesizing this compound and validating the computational predictions through experimental studies, including spectroscopic analysis and biological assays, to fully elucidate its therapeutic potential.

References

  • Title: Density-Functional Thermochemistry. III. The Role of Exact Exchange Source: The Journal of Chemical Physics URL: [Link]

  • Title: Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density Source: Physical Review B URL: [Link]

  • Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL: [Link]

  • Title: The ORCA quantum chemistry program package Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link]

  • Title: Molecular docking: a powerful approach for structure-based drug discovery Source: Current Medicinal Chemistry URL: [Link]

  • Title: Avogadro: an advanced semantic chemical editor, visualization, and analysis platform Source: Journal of Cheminformatics URL: [Link]

The Nitro-Benzoxazole Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group onto this scaffold dramatically influences its electronic properties and, consequently, its biological profile. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by nitro-substituted benzoxazoles, with a focus on their antimicrobial, anticancer, and antiviral potential. We will delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a consolidated view of structure-activity relationships to guide future drug discovery efforts.

Introduction: The Benzoxazole Core and the Influence of Nitro-Substitution

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This core structure provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, significantly alters the electron density distribution within the benzoxazole ring system. This modification can enhance the molecule's ability to participate in crucial biological interactions, such as forming stable complexes with enzymatic targets or undergoing bioreductive activation within pathological environments.[2]

The versatility of synthetic methodologies allows for the strategic placement of the nitro group and other substituents, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. Common synthetic routes often involve the condensation of ortho-aminophenols with various reagents or the cyclization of ortho-nitrophenols.[3][4]

General Synthetic Strategy: From o-Nitrophenols to 2-Arylbenzoxazoles

A common and efficient method for the synthesis of 2-arylbenzoxazoles involves the iron-catalyzed reaction of o-nitrophenols with benzylic alcohols. This cascade reaction encompasses alcohol oxidation, nitro group reduction, condensation, and dehydrogenation in a single pot, offering high atom economy.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions o_nitrophenol o-Nitrophenol product 2-Arylbenzoxazole o_nitrophenol->product Cascade Reaction benzyl_alcohol Benzylic Alcohol benzyl_alcohol->product catalyst Iron Catalyst (e.g., FeCl2·4H2O) catalyst->product base Tertiary Amine base->product sulfur Elemental Sulfur (S8) sulfur->product solvent Toluene solvent->product temperature 150°C temperature->product

Caption: General workflow for the synthesis of 2-arylbenzoxazoles.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. Nitro-substituted benzoxazoles have demonstrated promising broad-spectrum antibacterial and antifungal activities.

Mechanism of Action: Inhibition of DNA Gyrase

A primary mechanism underlying the antibacterial activity of many benzoxazole derivatives is the inhibition of DNA gyrase.[1] This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5] By targeting DNA gyrase, which is absent in higher eukaryotes, these compounds exhibit selective toxicity towards bacteria. The inhibition stabilizes the transient double-stranded DNA breaks created by the enzyme, leading to a lethal accumulation of these breaks.[5][6]

DNA_Gyrase_Inhibition cluster_process DNA Gyrase Catalytic Cycle start DNA Gyrase binds to G-segment of DNA t_segment_binding T-segment of DNA enters N-gate start->t_segment_binding atp_binding ATP binds, closing N-gate t_segment_binding->atp_binding g_segment_cleavage G-segment is cleaved atp_binding->g_segment_cleavage t_segment_passage T-segment passes through the break g_segment_cleavage->t_segment_passage ligation G-segment is re-ligated t_segment_passage->ligation release T-segment is released through C-gate ligation->release release->start inhibitor Nitro-substituted Benzoxazole inhibitor->g_segment_cleavage Stabilizes cleavage complex Prevents re-ligation

Caption: Mechanism of DNA gyrase inhibition by nitro-substituted benzoxazoles.

Quantitative Assessment of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Compound Class Bacterial Strain MIC (µg/mL) Reference
2,5-disubstituted benzoxazolesBacillus subtilis3.12[8]
2,5-disubstituted benzoxazolesPseudomonas aeruginosa3.12 - 6.25[8]
N-substituted 6-nitro-1H-benzimidazoleEscherichia coli1.84 - 10.28[9]
N-substituted 6-nitro-1H-benzimidazoleStaphylococcus aureus (MRSA)1.84 - 10.28[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of nitro-substituted benzoxazoles.[7][10][11]

Materials:

  • Test compound (nitro-substituted benzoxazole)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the nitro-substituted benzoxazole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of inoculum (no compound).

    • Sterility Control: A well containing 200 µL of sterile broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by the absence of turbidity compared to the growth control.

Anticancer Activity: Targeting Key Oncogenic Pathways

Nitro-substituted benzoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of Glutathione S-Transferases (GSTs)

A prominent anticancer mechanism of certain nitro-substituted benzoxadiazole derivatives is the inhibition of Glutathione S-transferases (GSTs). GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of electrophilic compounds with glutathione (GSH).[12] In many cancer cells, GSTs are overexpressed, contributing to drug resistance. Nitro-substituted benzoxazoles can act as suicide inhibitors of GSTs. They bind to the enzyme's active site and, in the presence of GSH, form a stable complex that inactivates the enzyme. This inhibition can lead to the accumulation of reactive oxygen species and sensitize cancer cells to apoptosis.

GST_Inhibition cluster_process GST-Mediated Detoxification gst Glutathione S-Transferase (GST) conjugate GSH-Conjugate (Detoxified) gst->conjugate gsh Glutathione (GSH) gsh->gst electrophile Electrophilic Substrate electrophile->gst inhibitor Nitro-substituted Benzoxazole inhibitor->gst Forms stable inhibitory complex

Caption: Inhibition of Glutathione S-Transferase (GST) by nitro-substituted benzoxazoles.

Quantitative Assessment of Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is a critical parameter for evaluating the efficacy of potential anticancer drugs.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Phortress analogue (benzoxazole)HT-29 (Colon)0.02[13]
Phortress analogue (benzoxazole)MCF-7 (Breast)0.03[13]
2-substituted-1,3-benzoxazoleA549 (Lung)<0.1[14]
2-substituted-1,3-benzoxazoleMCF-7 (Breast)<0.1[14]
Nitro-substituted BenzothiazoleHepG2 (Liver)38.54 (48h)[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (nitro-substituted benzoxazole)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitro-substituted benzoxazole in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Antiviral Activity: A Potential Weapon Against Viral Infections

Several nitro-substituted benzoxazole derivatives have demonstrated promising antiviral activity, particularly against influenza viruses.[8] Their mechanism of action often involves interference with key stages of the viral replication cycle.

Mechanism of Action: Interference with the Influenza Virus Replication Cycle

The influenza virus replication cycle involves several distinct steps, each of which presents a potential target for antiviral drugs.[18][19] While the precise mechanisms for all nitro-substituted benzoxazoles are still under investigation, potential targets include:

  • Viral Entry: Inhibition of the binding of the viral hemagglutinin (HA) to sialic acid receptors on the host cell surface or blocking the fusion of the viral and endosomal membranes.[19]

  • Viral RNA Replication: Targeting the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the transcription and replication of the viral genome.[8]

  • Viral Protein Synthesis and Assembly: Interfering with the synthesis, modification, or transport of viral proteins, or disrupting the assembly of new virions.[19]

Influenza_Replication_Cycle cluster_cycle Influenza Virus Replication Cycle entry 1. Entry (Attachment & Fusion) uncoating 2. Uncoating (vRNP release) entry->uncoating replication 3. Replication & Transcription (in Nucleus) uncoating->replication synthesis 4. Protein Synthesis (in Cytoplasm) replication->synthesis assembly 5. Assembly (at Cell Membrane) synthesis->assembly release 6. Budding & Release assembly->release inhibitor Nitro-substituted Benzoxazole inhibitor->entry Inhibition inhibitor->replication Inhibition inhibitor->release Inhibition

Caption: Potential targets of nitro-substituted benzoxazoles in the influenza virus replication cycle.

Quantitative Assessment of Antiviral Activity

The antiviral activity of a compound is often quantified by its IC₅₀ value, which in this context, is the concentration required to inhibit viral replication or plaque formation by 50%.

Compound Class Virus Cell Line IC₅₀ (µg/mL) Reference
Nitrobenzoxadiazole derivativeInfluenza A (H1N1)MDCK<10 µM[8]
Resveratrol derivative (nitro-containing)Influenza A (H1N1)A5491.9 (approx.)[20]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[21][22]

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza)

  • Virus stock

  • 6-well or 12-well cell culture plates

  • Test compound (nitro-substituted benzoxazole)

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the host cells in plates to form a confluent monolayer.

  • Virus Dilution and Treatment:

    • Prepare serial dilutions of the virus stock in infection medium.

    • Prepare serial dilutions of the nitro-substituted benzoxazole in infection medium.

    • Pre-incubate the virus dilutions with the compound dilutions for a set period (e.g., 1 hour).

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixtures.

    • Allow for viral adsorption for 1-2 hours at 37°C.

  • Overlay:

    • Remove the inoculum.

    • Add the overlay medium to each well. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization:

    • Fix the cells (e.g., with formaldehyde).

    • Stain the cells with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of nitro-substituted benzoxazoles is highly dependent on the position and nature of the substituents on the benzoxazole ring.[2][8]

  • Position of the Nitro Group: The position of the nitro group can significantly impact the compound's electronic properties and its interaction with biological targets. For example, in some series, a nitro group at the 6-position has been shown to be favorable for antimicrobial activity.

  • Substituents at the 2-position: The nature of the substituent at the 2-position is crucial for modulating the biological activity. Aromatic or heteroaromatic rings at this position are often associated with potent antimicrobial and anticancer effects.[17]

  • Other Substituents: The introduction of other functional groups, such as halogens or alkyl groups, at various positions on the benzene ring can influence the lipophilicity, solubility, and overall potency of the compounds.[2][8]

Conclusion and Future Perspectives

Nitro-substituted benzoxazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and antiviral agents, coupled with their amenability to synthetic modification, makes them attractive candidates for further drug discovery and development. The detailed mechanisms of action, particularly the inhibition of essential enzymes like DNA gyrase and GSTs, provide a solid foundation for rational drug design.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the detailed molecular interactions with their biological targets.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a comprehensive overview of the current state of knowledge on nitro-substituted benzoxazoles, offering valuable insights and methodologies for researchers dedicated to the discovery of novel therapeutic agents.

References

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Introduction: The Versatility of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propyl-1,3-Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural core of a vast majority of therapeutic agents.[1] Among these, the benzoxazole nucleus—an aromatic structure composed of a benzene ring fused to an oxazole ring—stands out as a "privileged scaffold."[2][3] This designation stems from its ability to serve as a versatile framework for designing novel compounds with a wide spectrum of pharmacological activities.[3][4] Benzoxazole derivatives are structural isosteres of naturally occurring nucleic bases like adenine and guanine, which allows them to readily interact with biological macromolecules, underpinning their diverse therapeutic potential.[4][5]

The biological significance of the benzoxazole core is extensive, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, antiviral, analgesic, and anticonvulsant properties.[1][5][6] The functionalization at the 2-position of the benzoxazole ring is particularly influential in determining the molecule's biological activity.[2] This guide focuses specifically on 2-propyl-1,3-benzoxazole derivatives, a subset that combines the rigid, aromatic benzoxazole core with a flexible, lipophilic propyl chain. This combination offers a unique balance of properties for targeted drug design, influencing factors such as cell membrane permeability and interaction with hydrophobic pockets of target proteins. We will explore the synthesis, chemical properties, and diverse pharmacological applications of these promising compounds.

Core Synthesis Strategies: Constructing the 2-Propyl-1,3-Benzoxazole Moiety

The primary and most direct route to synthesizing 2-substituted benzoxazoles, including the 2-propyl variant, involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides, esters, or amides).[7][8] This reaction proceeds via an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.

The choice of catalyst and reaction conditions is critical for achieving high yields and purity. Polyphosphoric acid (PPA) is a widely used and effective catalyst that also serves as the solvent, promoting the necessary dehydration step at elevated temperatures.[8] More recent "green chemistry" approaches utilize catalysts like fly ash or potassium-ferrocyanide under solvent-free conditions to create more environmentally benign protocols.[8][9]

Below is a generalized workflow for the synthesis of 2-propyl-1,3-benzoxazole derivatives.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 2-Aminophenol C Condensation & Intramolecular Cyclization A->C B Butanoic Acid (or derivative, e.g., Butanoyl Chloride) B->C Catalyst (e.g., PPA) Heat D 2-Propyl-1,3-benzoxazole Core Structure C->D Dehydration

Caption: General synthetic workflow for 2-propyl-1,3-benzoxazole.

Pharmacological Applications and Mechanisms of Action

The 2-propyl-1,3-benzoxazole scaffold has been incorporated into molecules exhibiting a remarkable range of biological activities. The propyl group at the 2-position often enhances lipophilicity, which can be crucial for penetrating microbial cell walls or crossing the blood-brain barrier.

Antimicrobial Activity

Derivatives of 2-substituted benzoxazoles have demonstrated significant potential as antimicrobial agents, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10] Some compounds have shown a broad spectrum of activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range, rivaling or even exceeding standard antibiotics.[11]

Mechanism of Action: While multiple mechanisms may be at play, a prominent target for the antibacterial action of benzoxazole derivatives is DNA gyrase.[9] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have suggested that the benzoxazole scaffold can fit into the active site of DNA gyrase, disrupting its function.[9]

Compound TypeTarget OrganismMIC (µg/mL)Reference
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative 2b Bacillus subtilis0.098[11]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative 2b Staphylococcus aureus0.39[11]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative 2b Escherichia coli0.78[11]
Various 2-phenyl benzoxazolesEscherichia coli~25[9]
Anticancer Activity

The benzoxazole nucleus is a key feature in many compounds developed for cancer therapy.[2][12] Derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines, including liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells.[13][14]

Mechanism of Action: A key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a kinase that plays a critical role in tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[13] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[13] By blocking the VEGFR-2 signaling pathway, these compounds can stifle tumor growth and metastasis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Benzoxazole 2-Propyl-benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Angiogenesis P2->P3

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
2-(3,4-disubstituted phenyl)-5-chlorobenzoxazoleHeLa0.04[15]
2-(3,4-disubstituted phenyl)-5-chlorobenzoxazoleMCF-70.06[15]
Benzothiazole/Benzoxazole derivative 1g HCT-1162.18[14]
Benzothiazole/Benzoxazole derivative 1g HepG22.51[14]
Anti-inflammatory Activity

Certain benzoxazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties with reduced gastric toxicity compared to classic non-steroidal anti-inflammatory drugs (NSAIDs).[5][16] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. In vivo studies have confirmed the ability of these compounds to reduce edema and granuloma formation in animal models of inflammation.[16]

Key Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and biological evaluation of a representative 2-propyl-1,3-benzoxazole derivative.

Protocol 1: Synthesis of 2-propyl-1,3-benzoxazole

This protocol describes the synthesis via condensation of 2-aminophenol and butanoic acid, a common and effective method.[8]

Materials:

  • 2-Aminophenol

  • Butanoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-aminophenol (e.g., 10 mmol) and butanoic acid (12 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (e.g., 20 g) to the flask with stirring. The mixture will become a thick slurry.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 145-150°C using a heating mantle. Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring.

  • Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 2-propyl-1,3-benzoxazole.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess the antibacterial activity of a synthesized compound.[9]

Materials:

  • Synthesized 2-propyl-1,3-benzoxazole derivative

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., at 1000 µg/mL).

  • Bacterial Inoculum: Culture the bacterial strains in nutrient broth overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a sterile 96-well plate, add 100 µL of nutrient broth to each well. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO, but no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

The 2-propyl-1,3-benzoxazole scaffold represents a highly valuable platform in modern drug discovery. The synthetic accessibility and the wide range of potent biological activities make these derivatives attractive candidates for further development. Research has consistently shown that modifications to the benzoxazole core, particularly at the 2-position with groups like propyl, can yield compounds with significant antimicrobial, anticancer, and anti-inflammatory effects.[2][9][16]

Future research should focus on optimizing the lead compounds identified in various studies. This includes fine-tuning the structure to improve potency and selectivity while minimizing toxicity. Exploring novel formulations to enhance bioavailability and developing a deeper understanding of the specific molecular interactions with biological targets will be crucial. As the threat of antimicrobial resistance and the need for more effective cancer therapies grow, the versatile and potent nature of 2-propyl-1,3-benzoxazole derivatives ensures they will remain a focal point of investigation for medicinal chemists and drug development professionals.

References

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  • Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. Available at: [Link]

  • Murty, M. S. R., Cheriyan, V. T., & Anto, R. J. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(5), 576-586. Available at: [Link]

  • Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
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  • Anonymous. Biological activities of benzoxazole and its derivatives.
  • Wen, S., et al. (2016). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.
  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available at: [Link]

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  • Jabbar, S. S., et al. (2018). MOST COMMON BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENT (1990-2018). ResearchGate. Available at: [Link]

  • Meng, S., & Li, Q. S. (Year not specified). Synthesis of 2-substituted benzoxazole derivatives 2a–2i and 3a–3f.
  • Rakas, A., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Available at: [Link]

  • Anonymous. (Year not specified). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health (NIH). Available at: [Link]

  • Anonymous. (Year not specified). Review of synthesis process of benzoxazole and benzothiazole derivatives.
  • Anonymous. (Year not specified). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. PubMed Central. Available at: [Link]

  • Anonymous. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health (NIH). Available at: [Link]

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Methodological & Application

Synthetic routes for 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Nitro-2-propyl-1,3-benzoxazole

Document ID: AN-BZO-0421 Revision: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of established synthetic routes for this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The benzoxazole moiety is a core component in numerous biologically active compounds, and the introduction of a nitro group at the 4-position and a propyl group at the 2-position creates a molecule with distinct physicochemical properties for further functionalization and screening.[1][2] This document details two primary, field-proven synthetic strategies starting from the common precursor, 2-amino-3-nitrophenol. For each route, we provide an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the relative advantages and disadvantages. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of substituted benzoxazoles.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest due to their wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The fused ring system is relatively stable and provides a rigid scaffold that can be strategically functionalized to interact with various biological targets. The synthesis of 2-substituted benzoxazoles is typically achieved through the cyclization of an o-aminophenol with a one-carbon electrophile, such as a carboxylic acid, acyl chloride, or aldehyde.[3][5]

The target molecule, this compound, is synthesized from 2-amino-3-nitrophenol, a readily available starting material. The choice of the C2 substituent's source dictates the reaction conditions and overall efficiency. This note will focus on the two most common and reliable laboratory-scale methods: the direct condensation with butyric acid and the cyclization via butyryl chloride.

General Synthetic Workflow

The foundational strategy for constructing the this compound core involves the reaction of 2-amino-3-nitrophenol with a four-carbon source that provides the propyl group at the C2 position. The general transformation is illustrated below.

Figure 1: General synthetic scheme for this compound.

Route 1: PPA-Mediated Condensation with Butyric Acid

This is a classic and widely employed method for synthesizing 2-substituted benzoxazoles.[3][6] Polyphosphoric acid (PPA) serves as both the solvent and a powerful dehydrating agent, facilitating the condensation and subsequent cyclization in a one-pot reaction at elevated temperatures.

Principle and Rationale

The direct condensation of an o-aminophenol with a carboxylic acid requires forcing conditions to drive the dehydration of the intermediate amide. PPA is highly effective for this purpose, as it promotes both the initial amide formation and the subsequent intramolecular cyclization to form the oxazole ring. While robust, this method's primary drawback is the high temperature required and the often challenging workup to remove the viscous PPA.

Reaction Workflow and Mechanism

G start Start: 2-Amino-3-nitrophenol + Butyric Acid step1 Mix with PPA start->step1 1 step2 Heat to 150-180°C (Amide Formation) step1->step2 2 step3 Intramolecular Cyclization (Dehydration) step2->step3 3 step4 Reaction Quench (Pour onto ice water) step3->step4 4 step5 Neutralization (e.g., with NaOH/K2CO3) step4->step5 5 step6 Extraction (e.g., Ethyl Acetate) step5->step6 6 step7 Purification (Column Chromatography) step6->step7 7 end_node Final Product: This compound step7->end_node 8

Figure 2: Workflow for PPA-mediated synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-nitrophenol (1.0 eq)

  • Butyric acid (1.2 eq)

  • Polyphosphoric acid (PPA) (10-15 wt. eq)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Large beaker for quenching

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place 2-amino-3-nitrophenol (1.0 eq) and butyric acid (1.2 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 10 times the weight of the aminophenol). The mixture will be viscous.

  • Heating: Heat the reaction mixture with vigorous stirring to 160-180°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Allow the reaction mixture to cool slightly (to around 80-100°C) and then very carefully and slowly pour it onto a large beaker filled with crushed ice and water with constant stirring. This step is highly exothermic and should be performed in a fume hood. A precipitate of the crude product should form.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of NaHCO₃ or K₂CO₃ until the pH is approximately 7-8. Ensure all effervescence has ceased.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 1g scale reaction).[3]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Route 2: Synthesis via Butyryl Chloride

This route utilizes a more reactive acylating agent, butyryl chloride, which allows for milder reaction conditions. The process typically involves the initial formation of an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization.

Principle and Rationale

Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, negating the need for high temperatures and strong dehydrating agents.[3] The reaction often proceeds in two stages within a single pot: acylation of the amine group, followed by cyclization. The cyclization can be promoted by heat or by the addition of a dehydrating agent like thionyl chloride or an acid catalyst after the initial acylation is complete. This method is advantageous for substrates that may be sensitive to the harsh conditions of the PPA route.

Reaction Workflow and Mechanism

G start Start: 2-Amino-3-nitrophenol + Solvent (e.g., Pyridine or DCM) step1 Cool to 0°C start->step1 1 step2 Add Butyryl Chloride dropwise (Amide Formation) step1->step2 2 step3 Warm to RT or Heat (Intramolecular Cyclization) step2->step3 3 step4 Aqueous Workup step3->step4 4 step5 Extraction (e.g., Ethyl Acetate) step4->step5 5 step6 Purification (Column Chromatography) step5->step6 6 end_node Final Product: This compound step6->end_node 7

Figure 3: Workflow for Acyl Chloride-based synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-nitrophenol (1.0 eq)

  • Butyryl chloride (1.1 eq)

  • Pyridine or Triethylamine (as solvent and base) OR an inert solvent like Dichloromethane (DCM) with a non-nucleophilic base.

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 2-amino-3-nitrophenol (1.0 eq) in pyridine (or DCM with 1.5 eq of triethylamine) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Acylation: Add butyryl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Cyclization: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. For less reactive substrates, the mixture may require gentle heating (e.g., 50-60°C) to drive the cyclization to completion. Monitor by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as substrate sensitivity, available equipment, desired scale, and safety considerations.

ParameterRoute 1: PPA / Butyric AcidRoute 2: Butyryl Chloride
Reaction Temp. High (160-180°C)Low to Moderate (0°C to 60°C)
Reaction Time 4-6 hours3-5 hours
Reagents Butyric Acid (less hazardous), PPA (highly corrosive)Butyryl Chloride (corrosive, lachrymator), Pyridine/Base
Workup Difficult (viscous PPA quench)Straightforward (standard extraction)
Yield Moderate to GoodGood to Excellent
Scalability Challenging due to heat transfer and viscosityMore readily scalable
Substrate Scope Less suitable for heat-sensitive substratesBroader scope, suitable for sensitive substrates

Safety Precautions

  • 2-Amino-3-nitrophenol: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe burns. It reacts exothermically with water. Always wear acid-resistant gloves and face shield. Perform the quenching step slowly in a fume hood.

  • Butyryl Chloride: This reagent is corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Pyridine/Triethylamine: These bases are flammable, toxic, and have strong odors. Use in a fume hood.

  • All reactions should be performed in a well-ventilated chemical fume hood.

Conclusion

Both the polyphosphoric acid-mediated condensation and the acyl chloride-based cyclization are effective methods for synthesizing this compound. The PPA method is a direct, one-pot approach but requires harsh conditions. The butyryl chloride route offers a milder alternative with a more straightforward workup, making it preferable for laboratory-scale synthesis and for substrates with sensitive functional groups. The selection of the optimal route should be based on a careful evaluation of the factors outlined in the comparative analysis table.

References

  • MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [5]

  • Benchchem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. [3]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [7]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [1]

  • International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. [6]

  • ResearchGate. A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. [8]

  • Google Patents. Method for preparing 2-substituted benzoxazole compound. [9]

  • NIH National Library of Medicine. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [4]

  • NIH National Library of Medicine. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [10]

  • NIH National Library of Medicine. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [11]

  • PubMed. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [2]

  • Sigma-Aldrich. 2-Amino-3-nitrophenol.

Sources

Application Notes & Protocols: 4-Nitro-2-propyl-1,3-benzoxazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties.[1] This document provides a comprehensive guide to the synthesis and application of a key derivative, 4-Nitro-2-propyl-1,3-benzoxazole . We present detailed, validated protocols for its synthesis, subsequent functionalization through nitro group reduction, and its elaboration into more complex structures via amide coupling. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Value of this compound

Benzoxazole derivatives are integral to numerous FDA-approved drugs and clinical candidates, valued for their ability to act as bioisosteres and engage in critical binding interactions with biological targets.[2] The subject of this guide, this compound, is a strategically designed synthetic intermediate. Its architecture offers three primary points of diversification:

  • The 2-Propyl Group: This aliphatic chain provides a lipophilic handle, which can be crucial for modulating solubility, membrane permeability, and protein-ligand interactions.

  • The Benzoxazole Core: This rigid, aromatic system serves as a stable scaffold for orienting other functional groups.

  • The 4-Nitro Group: This is the key synthetic handle. As a powerful electron-withdrawing group, it influences the electronics of the aromatic system. More importantly, it can be cleanly and selectively reduced to a primary amine, opening a gateway to a vast array of subsequent chemical transformations.

This guide will delineate the synthetic pathway starting from commercially available precursors to the final elaborated amides, providing both the "how" and the "why" behind each procedural step.

Physicochemical Properties & Safety Data

Prior to any experimental work, it is imperative to be familiar with the properties and hazards of the materials involved.

PropertyValueSource/Notes
IUPAC Name This compound---
CAS Number 1000018-05-2[3]
Molecular Formula C₁₀H₁₀N₂O₃Calculated
Molecular Weight 206.20 g/mol Calculated
Appearance Expected to be a crystalline solidBased on similar compounds
Melting Point Not available---

Safety Precautions:

Handling of nitroaromatic compounds requires stringent safety measures due to their potential toxicity and thermal instability.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[7]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may cause methemoglobinemia, leading to cyanosis.[3] Handle with extreme care.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Synthetic Workflow: From Precursor to Product

The overall synthetic strategy is a three-stage process that begins with the construction of the core benzoxazole ring, followed by the crucial reduction of the nitro group, and culminates in the elaboration of the resulting amine.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Key Functionalization cluster_2 Part 3: Elaboration A 2-Amino-3-nitrophenol C This compound A->C Cyclocondensation B Butyryl Chloride B->C E 4-Amino-2-propyl-1,3-benzoxazole C->E Nitro Reduction D SnCl2·2H2O (Reducing Agent) D->E H Final Amide Product E->H Amide Coupling F Carboxylic Acid (R-COOH) F->H G EDC / HOBt (Coupling Agents) G->H G cluster_mech Nitro Reduction Mechanism Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso +2e⁻, +2H⁺ Sn4 3 Sn⁴⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine +2e⁻, +2H⁺ Sn2 3 Sn²⁺

Sources

Application Notes & Protocols: In Vitro Antimicrobial Assays for 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nitro-Substituted Benzoxazoles

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for conferring a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of the benzoxazole nucleus allows it to interact with various biological systems, making it a valuable starting point for the synthesis of bioactive compounds.[1][3]

This guide focuses on 4-Nitro-2-propyl-1,3-benzoxazole , a derivative that combines the benzoxazole core with a nitro group. The introduction of a nitro (-NO₂) moiety is a well-established strategy in antimicrobial drug design.[5] Many potent nitroaromatic antibiotics function as prodrugs that require reductive bioactivation by microbial enzymes, such as nitroreductases.[6][7] This process, which is often more efficient in anaerobic or microaerophilic environments, generates reactive nitrogen species (e.g., nitroso and superoxide radicals) that can covalently bind to and damage critical biomolecules like DNA, leading to cell death.[7][8][9]

While the broader class of benzoxazoles is extensively studied, the specific biological profile of the 4-nitro isomer is less characterized, presenting a compelling area for investigation.[5] These application notes provide a comprehensive suite of protocols for the systematic in vitro evaluation of the antimicrobial potential of this compound, guiding researchers from preliminary screening to quantitative assessment of its inhibitory and cidal activities. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and inter-laboratory comparability.[10][11]

Section 1: Compound Preparation and Handling

The physicochemical properties of the test compound are a critical determinant of its behavior in aqueous assay systems. As a substituted benzoxazole, this compound is predicted to have low aqueous solubility (a hydrophobic character).[12][13] Proper solubilization is paramount for obtaining accurate and reproducible results.

Protocol 1.1: Preparation of Stock Solution

  • Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power for hydrophobic organic compounds and its miscibility with aqueous culture media. However, DMSO can exhibit antimicrobial and cytotoxic effects at concentrations typically above 1-2% (v/v). Therefore, the primary objective is to prepare a highly concentrated stock solution to ensure the final DMSO concentration in the assay remains non-inhibitory.

Step-by-Step Methodology:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the compound to a sterile 1.5 mL microcentrifuge tube.

  • Add sterile, molecular biology-grade DMSO to achieve a final concentration of 10 mg/mL (or 10,000 µg/mL). For example, add 1 mL of DMSO to 10 mg of the compound.

  • Vortex vigorously for 2-3 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure there is no visible precipitate.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Section 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of susceptibility testing, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is the gold standard for determining MIC values, providing a quantitative measure of a compound's potency.[11][14]

Protocol 2.1: Broth Microdilution Assay (CLSI/EUCAST Guidelines)

  • Causality: This assay relies on exposing a standardized microbial inoculum to serial two-fold dilutions of the test compound. The use of standardized media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), is critical as variations in ion concentration can affect the activity of some antimicrobials.[10] Inoculum density must be tightly controlled; too high a density can overwhelm the compound, leading to a falsely elevated MIC, while too low a density can result in a falsely low MIC.

Step-by-Step Methodology:

  • Plate Preparation:

    • In a sterile 96-well, flat-bottom microtiter plate, add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • Add 200 µL of CAMHB to a well in column 1 (this will be the negative/sterility control).

    • Thaw an aliquot of the 10 mg/mL stock solution of this compound.

    • Prepare an intermediate dilution by adding 12.8 µL of the stock solution to 987.2 µL of CAMHB to get a 128 µg/mL working solution.

    • Add 200 µL of this 128 µg/mL solution to the first test well (e.g., column 2).

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from column 2 to column 3. Mix thoroughly by pipetting up and down 5-7 times.

    • Continue this two-fold serial dilution across the plate from column 3 to column 11, discarding 100 µL from column 11. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Column 12 will contain only CAMHB and the inoculum, serving as the positive/growth control.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism from an agar plate incubated overnight.

    • Suspend the colonies in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). A photometric device is recommended for accuracy.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to wells in columns 2 through 12. Do not add inoculum to the sterility control well (column 1). The final volume in each well will be 200 µL, and the final inoculum density will be ~7.5 x 10⁵ CFU/mL.

    • Cover the plate with a lid or an adhesive plate sealer.

    • Incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate visually. The sterility control (column 1) should be clear. The growth control (column 12) should be turbid.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Visualization of MIC Workflow

MIC_Workflow cluster_prep Plate & Compound Preparation cluster_inoculum Inoculation cluster_read Incubation & Reading start Start: 96-Well Plate media Add 100µL Media (Wells 2-12) start->media compound Add 200µL Compound (Well 2, 128µg/mL) media->compound serial_dilute Perform 2-Fold Serial Dilutions (Wells 2-11) compound->serial_dilute inoculate Add 100µL Inoculum (Wells 2-12) inoc_prep Prepare 0.5 McFarland Inoculum Suspension inoc_dilute Dilute Inoculum in Media inoc_prep->inoc_dilute inoc_dilute->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic Disk_Diffusion_Workflow start Prepare 0.5 McFarland Inoculum inoculate Inoculate MHA Plate with Sterile Swab start->inoculate apply_disk Apply Blank Disk & Impregnate with Test Compound inoculate->apply_disk incubate Incubate Plate (37°C, 16-20h) apply_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Disk Diffusion Screening Assay.

Section 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a crucial follow-up to the MIC test that distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity. [15]The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum. [16][17][18] Protocol 4.1: MBC Determination via Subculture

  • Causality: By subculturing aliquots from the clear wells of an MIC assay onto drug-free agar, we can determine if the bacteria were merely inhibited or actively killed. The absence of growth on the agar plate indicates a bactericidal effect at that concentration. The 99.9% kill threshold is the standard definition for bactericidal activity. [18] Step-by-Step Methodology:

  • Perform an MIC Assay: First, perform the broth microdilution assay as described in Protocol 2.1.

  • Subculturing:

    • After reading the MIC, select the well corresponding to the MIC and the wells with higher concentrations (typically MIC, 2x MIC, and 4x MIC).

    • Also, select the positive growth control well.

    • Mix the contents of each selected well thoroughly by gentle pipetting.

    • Using a calibrated loop or pipette, transfer a 10 µL aliquot from each of these wells onto a separate, appropriately labeled drug-free agar plate (e.g., Tryptic Soy Agar or MHA).

  • Inoculum Count (Optional but Recommended): To precisely calculate the percentage reduction, perform a viable count of the original inoculum used in the MIC test by plating serial dilutions.

  • Incubation: Incubate the subculture plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control well.

  • Reading the MBC:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest test concentration that shows a ≥99.9% reduction in CFU compared to the count of the initial inoculum. [17] * For practical purposes, if the initial inoculum was ~7.5 x 10⁵ CFU/mL, a 99.9% reduction means ≤750 CFU/mL would remain. A 10 µL plating would therefore result in ≤7-8 colonies.

  • Interpretation: The compound is considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4). [15]If the MBC is >4 times the MIC, it is generally considered bacteriostatic.

Visualization of MBC Workflow

MBC_Workflow mic_plate Completed MIC Plate select_wells Select Wells: Growth Control, MIC, 2x MIC, 4x MIC mic_plate->select_wells subculture Plate 10µL from each selected well onto Drug-Free Agar select_wells->subculture incubate Incubate Agar Plates (37°C, 18-24h) subculture->incubate count_cfu Count Colonies (CFU) on each plate incubate->count_cfu determine_mbc Determine MBC: Lowest concentration with ≥99.9% kill count_cfu->determine_mbc

Caption: Workflow for MBC Determination from a completed MIC assay.

Section 5: Data Presentation and Interpretation

Table 1: Example MIC and MBC Data for this compound

Microorganism Strain ID MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Staphylococcus aureus ATCC 29213 8 16 2 Bactericidal
Escherichia coli ATCC 25922 16 >64 >4 Bacteriostatic
Pseudomonas aeruginosa ATCC 27853 32 >64 >2 Inconclusive

| Candida albicans | ATCC 90028 | 8 | 32 | 4 | Fungicidal |

Table 2: Example Disk Diffusion Data for this compound (10 µ g/disk )

Microorganism Strain ID Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213 18
Escherichia coli ATCC 25922 14
Pseudomonas aeruginosa ATCC 27853 0

| Candida albicans | ATCC 90028 | 17 |

References

  • Synthesis, characterization, and antimicrobial activity of benzoxazole deriv
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (n.d.). ScienceDirect. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. (2005). Diseases of Aquatic Organisms. [Link]

  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • ISO 16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). CLSI. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Nitroaromatic Antibiotics. (n.d.). Encyclopedia MDPI. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (n.d.). CLSI. [Link]

  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025). Medical Notes. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules. [Link]

  • EUCAST Disk Diffusion Method (Part 1). (2022). CGSpace. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Semantic Scholar. [Link]

  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). CLSI. [Link]

  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (n.d.). ResearchGate. [Link]

  • Preparation of a superhydrophobic coating with antibacterial and fresh-keeping properties using curcumin and chitosan. (2026). International Journal of Biological Macromolecules. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). NIH.
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). Microbiology Spectrum. [Link]

  • Effect of Hydrophobic Groups on Antimicrobial and Hemolytic Activity: Developing a Predictive Tool for Ternary Antimicrobial Polymers. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. [Link]

  • The Role of Hydrophobicity in the Antimicrobial and Hemolytic Activities of Polymethacrylate Derivatives. (n.d.). Biomacromolecules. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Preparation of hydrophobic La2Mo2O9 ceramics with antibacterial and antiviral properties. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). International Journal of Molecular Sciences. [Link]

  • Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). Archiv der Pharmazie. [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (n.d.). MDPI. [Link]

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Application Note & Protocols: A Multi-Assay Strategy for Cytotoxicity Screening of 4-Nitro-2-propyl-1,3-benzoxazole on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel anticancer agents requires a systematic and robust screening process to identify compounds that can selectively induce cancer cell death. This application note presents a comprehensive, multi-assay workflow for the initial cytotoxic characterization of 4-Nitro-2-propyl-1,3-benzoxazole, a novel compound with structural motifs suggestive of potential bioactivity. Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of therapeutic activities, including potent anticancer effects.[1][2] The inclusion of a nitro group suggests the possibility of mechanisms such as hypoxia-selective activation, a desirable trait for targeting solid tumors.[3] Given the limited published data on this specific molecule (CAS 1000018-05-2), this guide provides a foundational strategy for researchers in drug discovery and oncology.[4] We outline a phased approach, beginning with a high-throughput primary screening to assess metabolic viability (MTT assay), followed by secondary, mechanistic assays to differentiate between apoptosis and necrosis (Annexin V/PI staining and LDH release assay). This integrated methodology ensures a thorough preliminary assessment, providing critical data to guide further development.

Introduction: The Rationale for Screening this compound

The evaluation of new chemical entities is a cornerstone of oncology drug development.[5][6] The initial goal is to determine a compound's ability to inhibit cancer cell proliferation and to understand the underlying mechanism of cell death. This compound incorporates two key pharmacophores:

  • The Benzoxazole Core: This heterocyclic scaffold is present in numerous compounds demonstrating significant anticancer activity through various mechanisms, including inhibition of DNA topoisomerases, protein kinases, and tubulin polymerization.[1][7]

  • The Nitroaromatic Group: Nitro groups can be bioreduced in the low-oxygen (hypoxic) environments characteristic of solid tumors, leading to the formation of cytotoxic reactive species. This provides a potential mechanism for tumor-selective toxicity.[3]

The combination of these features makes this compound a compelling candidate for cytotoxic screening. This document provides the experimental framework to test this hypothesis, from initial potency determination to preliminary mechanistic elucidation.

Phase 1: Primary Cytotoxicity Screening via MTT Assay

The first step is to determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability. The MTT assay is a rapid, cost-effective, and high-throughput colorimetric method ideal for this initial screening.[8][9] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Cell Viability Assay

2.1. Materials and Reagents

  • Selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Non-cancerous cell line for selectivity assessment (e.g., HEK293 - human embryonic kidney).[9]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution, e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[8]

  • Sterile 96-well flat-bottom plates.

2.2. Step-by-Step Procedure

  • Cell Seeding: Harvest logarithmically growing cells and perform a viable cell count (e.g., using a hemocytometer). Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Seed the cells into a 96-well plate.[5][11]

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common range to start with is 0.1 µM to 100 µM.[12] Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO, typically <0.5%) and "untreated control" wells (medium only).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[5] Purple formazan crystals should become visible in viable cells under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[11]

2.3. Data Analysis and IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug required to inhibit cell growth by 50% and is a key measure of potency.[13][14]

  • Calculate Percent Viability:

    • % Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • Generate Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal curve and calculate the precise IC₅₀ value.[12][15]

Hypothetical Data Presentation
Cell LineTissue of OriginIC₅₀ (µM) of this compound (48h)
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma8.5 ± 1.3
HCT116Colon Carcinoma11.8 ± 1.9
HEK293Embryonic Kidney> 100

Data are presented as mean ± SD from three independent experiments.

Phase 2: Secondary Mechanistic Assays

A reduction in MTT signal indicates a loss of metabolic activity but does not reveal the mode of cell death.[6] To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis), we employ two distinct assays.

Membrane Integrity Assessment via LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[16][17]

  • Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 2.2, steps 1-4). Include additional controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent (provided in most commercial kits) 30 minutes before the assay endpoint.[18]

  • Sample Collection: After the incubation period, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[17]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well according to the manufacturer's instructions (e.g., Abcam ab65393, Promega LDH-Glo™).[19]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17]

  • Data Acquisition: Measure the absorbance at 490 nm or fluorescence/luminescence, depending on the kit used.

  • Data Analysis:

    • % Cytotoxicity = [(Sample_Value - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for differentiating stages of cell death.

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20][21]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. It can only enter and stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[22]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each sample.[22]

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of PI solution.[21]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately on a flow cytometer.[23]

The analysis of the flow cytometry data allows for the quantification of four distinct cell populations:

  • Lower-Left Quadrant (Annexin V- / PI-): Viable, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Cells in early apoptosis.

  • Upper-Right Quadrant (Annexin V+ / PI+): Cells in late apoptosis or necrosis.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells or cells with mechanically damaged membranes.

Integrated Data Analysis and Visualization

By combining the data from all three assays, a clear preliminary picture of the compound's cytotoxic mechanism emerges.

Assay Result Scenario Interpretation
High MTT IC₅₀ The compound has low potency or is non-toxic under the tested conditions.
Low MTT IC₅₀, Low LDH Release, High Annexin V+/PI- The compound is potent and induces cell death primarily through an apoptotic pathway . This is often a desirable outcome for an anticancer drug.
Low MTT IC₅₀, High LDH Release, High Annexin V+/PI+ The compound is potent and induces cell death primarily through necrosis or late-stage apoptosis , causing loss of membrane integrity.
Low MTT IC₅₀, Low LDH Release, No Annexin V/PI Shift The compound may be cytostatic (inhibiting proliferation without killing cells) or acting via a non-apoptotic, non-necrotic cell death pathway.
Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual aids for complex processes and concepts.

G cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Mechanistic Elucidation cluster_analysis Phase 3: Analysis Culture Cell Line Culture (A549, MCF-7, etc.) MTT MTT Assay (Cell Viability) Culture->MTT Compound Compound Preparation (10 mM Stock in DMSO) Compound->MTT IC50 Calculate IC50 Value MTT->IC50 LDH LDH Assay (Membrane Integrity) IC50->LDH Use IC50 conc. Annexin Annexin V / PI Assay (Apoptosis vs. Necrosis) IC50->Annexin Use IC50 conc. Interpret Integrated Data Interpretation (Determine Mode of Cell Death) LDH->Interpret Annexin->Interpret

Caption: Overall experimental workflow for cytotoxic screening.

G origin x_axis Annexin V -> origin->x_axis y_axis PI -> origin->y_axis q1 Viable Annexin V (-) PI (-) q2 Early Apoptosis Annexin V (+) PI (-) q3 Late Apoptosis / Necrosis Annexin V (+) PI (+) q4 Necrosis Annexin V (-) PI (+) x_end y_end center x_mid x_mid->center y_mid y_mid->center

Caption: Interpretation of Annexin V / PI flow cytometry data.

G cluster_cell Cancer Cell cluster_pathway Potential Mechanisms Compound 4-Nitro-2-propyl- 1,3-benzoxazole Nitro Nitro Group (Hypoxic Activation) Compound->Nitro Benzoxazole Benzoxazole Core (Target Binding) Compound->Benzoxazole ROS Reactive Oxygen Species (ROS) Nitro->ROS Targets Inhibition of Critical Targets (e.g., Topoisomerase, Kinases) Benzoxazole->Targets Apoptosis Apoptosis ROS->Apoptosis Targets->Apoptosis

Caption: Potential mechanisms of action for the compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Li, B., Chen, D., et al. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Martínez-Cervera, S., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Cancer. (2024). Fully automated viability and toxicity screening—A reliable all‐in‐one attempt. PMC. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • Wuest, M., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Free Radical Biology and Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Benzoxazole, 2-(4-nitrophenyl)-. Retrieved from [Link]

  • Kumar, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Sharma, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]

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Application Notes & Protocols: 4-Nitro-2-propyl-1,3-benzoxazole as a Strategic Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This application note delves into the strategic utility of a specific, yet underexplored, intermediate: 4-Nitro-2-propyl-1,3-benzoxazole . We provide a comprehensive guide for researchers, elucidating its synthesis, proposing its application as a versatile building block for novel therapeutic agents, and furnishing detailed protocols for its use in drug discovery workflows. The presence of the nitro group at the 4-position offers a unique electronic profile and a strategic handle for further chemical modifications, making this intermediate a compelling starting point for accessing new chemical space.

Introduction: The Benzoxazole Scaffold and the Strategic Importance of the Nitro Group

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The benzoxazole core is considered a "privileged scaffold" because of its ability to interact with various biological targets.[4]

The introduction of a nitro group (—NO2) onto the benzoxazole ring is a well-established strategy to modulate the molecule's physicochemical properties and biological activity.[5] The nitro group is a strong electron-withdrawing group that can significantly influence the reactivity and pharmacokinetic profile of the parent scaffold.[6][7] While often associated with potential toxicity, the nitro group is also a key pharmacophore in several approved drugs and can be metabolically reduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.[6][7] this compound, with its specific substitution pattern, presents a unique starting point for the synthesis of novel compounds with potentially enhanced or novel biological activities.

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[8] The following protocol outlines a reliable method for the synthesis of this compound.

Proposed Synthetic Pathway

The synthesis proceeds via the condensation of 2-amino-3-nitrophenol with butyric acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

DOT Script for Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-amino-3-nitrophenol 2-Amino-3-nitrophenol Reaction_Vessel Reaction_Vessel 2-amino-3-nitrophenol->Reaction_Vessel Butyric_Acid Butyric Acid Butyric_Acid->Reaction_Vessel PPA Polyphosphoric Acid (PPA) PPA->Reaction_Vessel Heat (e.g., 150-180°C) Target_Molecule This compound Reaction_Vessel->Target_Molecule Cyclocondensation

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-Amino-3-nitrophenol

  • Butyric acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-nitrophenol (1.0 eq) and butyric acid (1.2 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) (10-15 times the weight of the aminophenol) to the flask. The mixture will become viscous.

  • Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing crushed ice with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: A Versatile Intermediate

This compound serves as a valuable intermediate for the synthesis of a library of derivatives with potential therapeutic applications. The key to its utility lies in the reactivity of the nitro group.

Reduction of the Nitro Group: Gateway to Amine Derivatives

The nitro group can be readily reduced to an amino group, which is a versatile functional group for further derivatization. This transformation opens up a vast chemical space for creating new analogues.

DOT Script for Derivatization Pathway

G Start This compound Amine 4-Amino-2-propyl-1,3-benzoxazole Start->Amine Reduction (e.g., SnCl2/HCl, H2/Pd-C) Amides Amide Derivatives Amine->Amides Acylation (R-COCl) Sulfonamides Sulfonamide Derivatives Amine->Sulfonamides Sulfonylation (R-SO2Cl) Ureas Urea/Thiourea Derivatives Amine->Ureas Reaction with Isocyanates/Isothiocyanates

Caption: Derivatization of this compound.

Protocol for Nitro Group Reduction

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.0 eq) to the solution, followed by the slow addition of concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with 10 M NaOH solution until the pH is approximately 10-12. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-propyl-1,3-benzoxazole.

Potential Therapeutic Targets and Applications

Based on the known biological activities of benzoxazole derivatives, compounds synthesized from this intermediate could be screened for a variety of therapeutic applications.[9][10]

Derivative Class Potential Biological Activity Therapeutic Area Rationale
Amide DerivativesAntibacterial, AntifungalInfectious DiseasesThe amide linkage can mimic peptide bonds and interact with bacterial or fungal enzymes.
Sulfonamide DerivativesAnticancer, Anti-inflammatoryOncology, InflammationThe sulfonamide group is a key pharmacophore in many clinically used drugs, known to inhibit enzymes like carbonic anhydrase and cyclooxygenase.[3][11]
Urea/Thiourea DerivativesAntiviral, Kinase InhibitorsVirology, OncologyUreas and thioureas can form extensive hydrogen bond networks, crucial for binding to enzyme active sites.[12]

Example Workflow: Synthesis and Evaluation of a Novel Amide Derivative

This section outlines a hypothetical workflow for the synthesis of a novel amide derivative and its preliminary biological evaluation.

DOT Script for Experimental Workflow

G cluster_synthesis Synthesis cluster_screening Biological Screening Intermediate 4-Amino-2-propyl-1,3-benzoxazole Acylation Acylation with a selected acyl chloride Intermediate->Acylation Purification Purification and Characterization Acylation->Purification Primary_Screen Primary Screen (e.g., Antibacterial MIC) Purification->Primary_Screen Secondary_Screen Secondary Screen (e.g., Cytotoxicity Assay) Primary_Screen->Secondary_Screen If active Hit_Identification Hit Identification Secondary_Screen->Hit_Identification Favorable profile

Caption: Workflow for synthesis and screening of a new derivative.

Synthesis of N-(2-propyl-1,3-benzoxazol-4-yl)benzamide
  • Dissolve 4-Amino-2-propyl-1,3-benzoxazole (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Preliminary Biological Evaluation: Antibacterial Activity

The synthesized compound can be evaluated for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Example Data Table:

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL)
N-(2-propyl-1,3-benzoxazol-4-yl)benzamide1664>128
Ciprofloxacin (Control)0.50.251

Conclusion

This compound is a promising and versatile intermediate for the discovery of new drug candidates. Its synthesis is straightforward, and the strategic placement of the nitro group allows for a wide range of chemical modifications. The protocols and workflows provided in this application note offer a solid foundation for researchers to explore the chemical space around this scaffold and to potentially uncover novel therapeutic agents with diverse biological activities.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [Source details not fully available]
  • Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. (n.d.). Slideshare. [Link]

  • Yadav, G., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 93. [Link]

  • Kumar, S., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3583-3588. [Link]

  • Synthesis of some benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Balle, T., et al. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 774-788. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. [Link]

  • Usman, M. R. M., et al. (2015). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (2025). [Source details not fully available]
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(11), 3634. [Link]

  • Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 281(38), 28043-28053. [Link]

  • The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. (2021). Current Medicinal Chemistry, 28(38), 7956-7981. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Pharmaceuticals, 16(12), 1695. [Link]

  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025). [Source details not fully available]
  • Benzoxazine: a privileged scaffold in medicinal chemistry. (2022). Current Medicinal Chemistry, 29(30), 4967-4987. [Link]

  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). Molecules, 28(21), 7306. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of 4-Nitro-2-propyl-1,3-benzoxazole Libraries for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) protocols for chemical libraries based on the 4-Nitro-2-propyl-1,3-benzoxazole core structure. We present a detailed, field-proven framework for a robust screening cascade, from initial assay development and primary screening to hit confirmation and counter-screening, aimed at identifying novel therapeutic candidates. The protocols are designed to be adaptable, emphasizing the scientific rationale behind experimental choices to ensure both technical accuracy and the generation of high-quality, actionable data.

Introduction: The Rationale for Screening this compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds to identify "hits" that modulate a specific biological pathway or target.[4][5][6] The 1,3-benzoxazole ring system is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents.[1][2] The introduction of a nitro group and a propyl substituent at the 4 and 2 positions, respectively, creates a unique chemical space with the potential for novel biological activities.

Given the diverse therapeutic potential of benzoxazole derivatives, a phenotypic screening approach is a powerful initial strategy when the specific molecular target is unknown.[7] Phenotypic screens assess the effect of compounds on whole cells or organisms, allowing for the discovery of molecules that elicit a desired biological response without preconceived notions of the mechanism of action.[4][7] This application note will detail a phenotypic HTS campaign designed to identify compounds from a this compound library that exhibit cytotoxic effects against a cancer cell line, a common starting point for oncology drug discovery.

The High-Throughput Screening Cascade: A Validating Workflow

A successful HTS campaign is more than a single experiment; it is a multi-step, self-validating workflow designed to minimize false positives and negatives while identifying robust and specific hits.[8][9] Our proposed cascade consists of three key stages: a primary screen for initial hit identification, a confirmatory screen to validate activity, and a counter-screen to eliminate non-specific or artifactual hits.

HTS_Workflow cluster_0 Screening Cascade Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation  Initial Hits Counter-Screen Counter-Screen Hit Confirmation->Counter-Screen  Confirmed Primary Hits Confirmed Hits Confirmed Hits Counter-Screen->Confirmed Hits  Specific & Validated Hits

Caption: A schematic of the HTS cascade for hit identification and validation.

Assay Development and Validation: The Foundation of a Robust Screen

Prior to initiating the full-scale HTS campaign, the chosen assay must be rigorously developed and validated to ensure its suitability for high-throughput use.[10][11][12] This involves optimizing parameters to achieve a robust and reproducible signal.

Key Validation Parameter: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13][14] It reflects the separation between the means of the positive and negative controls while considering the variability within each group.[15][16]

Formula for Z'-Factor:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low data variability. Ideal for HTS.[15][17]
0 to 0.5AcceptableThe assay is marginal and may require further optimization.[16][17]
< 0UnacceptableThe signal from the positive and negative controls may overlap, making the assay unsuitable for screening.[17]

Primary Screening Protocol: Cell-Based Cytotoxicity Assay

This protocol describes a primary HTS assay to identify compounds that reduce the viability of a cancer cell line (e.g., HeLa). A commercially available luminescence-based assay that measures ATP levels as an indicator of cell viability is a common and robust choice.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 384-well white, opaque microplates

  • This compound compound library (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Luminescence-based cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium to a final concentration of 2,500 cells/20 µL.

    • Using a multichannel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Addition:

    • Prepare a master plate of the compound library, positive control, and negative control. The final concentration of the screening compounds should be 10 µM.

    • Using a pintool or acoustic liquid handler, transfer 100 nL of the compounds and controls from the master plate to the corresponding wells of the cell plates.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the cell plates and the cell viability assay reagent to room temperature.

    • Add 20 µL of the assay reagent to each well.

    • Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen (e.g., those causing >50% reduction in cell viability) must be re-tested to confirm their activity.[9][18] This is typically done by performing the same assay in triplicate and generating a dose-response curve to determine the potency (IC50) of the compound.

Dose_Response cluster_1 Dose-Response Curve Generation Serial Dilution Serial Dilution Assay Assay Serial Dilution->Assay  Varying Concentrations IC50 Calculation IC50 Calculation Assay->IC50 Calculation  Activity Data

Caption: Workflow for generating dose-response curves and calculating IC50 values.

Protocol:

  • Select hits from the primary screen.

  • Perform a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution starting from 50 µM).

  • Repeat the cell-based cytotoxicity assay as described in Section 4, using the serially diluted compounds.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Counter-Screening: Ensuring Target Specificity

False positives can arise from various sources, including compound interference with the assay technology or non-specific cytotoxicity.[8][19] A counter-screen is crucial to eliminate these artifacts. For a luminescence-based primary assay, a common counter-screen is to test for direct inhibition of the luciferase enzyme.

Luciferase Inhibition Counter-Screen Protocol

Materials:

  • 384-well white, opaque microplates

  • Confirmed hit compounds (at the highest concentration used in the dose-response)

  • Luciferase enzyme and substrate (from the cell viability kit)

  • Assay buffer

Protocol:

  • In the wells of a 384-well plate, add the assay buffer.

  • Add the confirmed hit compounds to the respective wells.

  • Add the luciferase enzyme and substrate mixture to all wells.

  • Incubate for 10 minutes at room temperature.

  • Read the luminescence.

  • Compounds that significantly reduce the luminescent signal in this cell-free assay are likely luciferase inhibitors and should be flagged as potential false positives.

Advanced Screening Technologies: Orthogonal Assays

To further validate the biological activity of confirmed hits and gain insights into their mechanism of action, orthogonal assays with different detection technologies can be employed.[9] Two powerful, homogeneous (no-wash) assay formats suitable for HTS are Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Assay

FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[20][21][22] When the tracer binds to a larger molecule (e.g., a protein), its rotation slows, leading to an increase in fluorescence polarization.[20][23] This format is ideal for studying protein-ligand or protein-protein interactions.

Potential Application: If a specific protein target is identified for the this compound scaffold, an FP-based competitive binding assay can be developed. In this format, hit compounds would compete with a fluorescently labeled tracer for binding to the target protein, resulting in a decrease in fluorescence polarization.

AlphaLISA Assay

AlphaLISA is a bead-based proximity assay.[24][25][26] When a biological interaction brings donor and acceptor beads into close proximity, a cascade of energy transfer results in a luminescent signal.[24][27][28] AlphaLISA is highly versatile and can be adapted to measure a wide range of analytes and interactions.[26]

Potential Application: An AlphaLISA assay could be developed to quantify a specific biomarker that is modulated by the this compound hits in the cell-based assay. For example, if the compounds are hypothesized to induce apoptosis, an AlphaLISA assay could be used to measure the levels of cleaved caspase-3 in cell lysates.

Data Analysis and Hit Prioritization

The final step in the HTS cascade is to analyze the data from all assays to prioritize the most promising hits for further lead optimization.

Compound IDPrimary Screen (% Inhibition)Confirmed IC50 (µM)Luciferase Inhibition (% Inhibition)Orthogonal Assay (e.g., Biomarker Modulation)Priority
NPB-00185.21.52.3StrongHigh
NPB-00278.95.285.6WeakLow (False Positive)
NPB-00365.412.85.1ModerateMedium
NPB-00492.10.81.5StrongHigh

Compounds with high potency in the primary assay, a confirmed dose-response, no activity in the counter-screen, and a desirable effect in an orthogonal assay would be prioritized for further investigation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting high-throughput screening of this compound libraries. By following a robust screening cascade that includes rigorous assay validation, primary screening, hit confirmation, and counter-screening, researchers can confidently identify and prioritize novel hit compounds for further drug development. The inclusion of advanced and orthogonal assay technologies can provide deeper insights into the mechanism of action and strengthen the overall hit-to-lead campaign.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016-06-15).
  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives.
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC - NIH.
  • The Importance of Counter Screens in HTS - Sygnature Discovery.
  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI.
  • Z-factors - BIT 479/579 High-throughput Discovery.
  • High-Throughput Molecular Screening Center - The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology.
  • High Throughput Screening (HTS) - ATCC.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic.
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad.
  • The Z prime value (Z´) | BMG LABTECH. (2025-01-27).
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.
  • Cell-based assays for high-throughput screening. - Broad Institute.
  • High-Throughput Screening in Drug Discovery Explained - Technology Networks. (2025-09-25).
  • The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC - NIH.
  • Protocol for Fluorescence Polarization Assay Using GI224329 - ResearchGate.
  • On HTS: Z-factor. (2023-12-12).
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central.
  • High-throughput screening - Wikipedia.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - NIH.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
  • Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits - APS Journals. (2025-11-26).
  • AlphaScreen | BMG LABTECH.
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  • Development of a High-Throughput Homogeneous AlphaLISA Drug Screening Assay for the Detection of SARS-CoV-2 Nucleocapsid | ACS Pharmacology & Translational Science. (2020-10-09).
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres.
  • Introduction - High-Throughput Screening Center.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs.
  • Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC - NIH.
  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed. (2008-01-23).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28).
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  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (2025-05-13).
  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. (2025-08-10).
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
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  • 4-Nitro-1,3-benzoxazole | 163808-13-7 | Benchchem.

Sources

Application Note & Protocols: High-Performance Analytical Methods for the Detection of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

4-Nitro-2-propyl-1,3-benzoxazole is a heterocyclic aromatic compound of interest in drug development and chemical synthesis. Its structure, featuring a benzoxazole core, a nitro functional group, and a propyl chain, suggests its potential role as a synthetic intermediate or a process-related impurity. Regulatory bodies, such as the U.S. FDA, and ICH guidelines mandate the rigorous identification and quantification of such impurities to ensure the safety and efficacy of pharmaceutical products[1]. The presence of the nitroaromatic moiety, in particular, warrants careful monitoring due to the potential toxicological concerns associated with this class of compounds[2].

This document provides detailed analytical protocols for the sensitive and specific detection of this compound. Lacking established pharmacopeial monographs for this specific molecule, the methodologies herein are developed from first principles, leveraging established analytical strategies for structurally related nitroaromatic and benzoxazole compounds[2][3][4][5]. We present two primary orthogonal methods:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust method for quantification, leveraging the strong ultraviolet absorbance conferred by the nitroaromatic system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific method for unambiguous identification and confirmation based on the analyte's mass-to-charge ratio and fragmentation pattern.

These protocols are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale to ensure robust and reliable implementation.

Analyte Profile: Inferred Physicochemical Properties

A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties. Based on its constituent functional groups, we can infer the properties of this compound to guide method development.

PropertyInferred Value/CharacteristicRationale & Justification
Molecular Formula C₁₀H₁₀N₂O₃Derived from the chemical structure.
Molecular Weight 206.20 g/mol Calculated from the molecular formula.
Polarity Moderately PolarThe benzoxazole ring and nitro group are polar, while the propyl chain is nonpolar. The overall molecule is expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane, with limited solubility in water. This makes it an ideal candidate for reversed-phase HPLC.
UV Absorbance Strong absorption expected in the UV range (~240-320 nm)The π-conjugated system of the benzoxazole ring combined with the electron-withdrawing nitro group constitutes a strong chromophore. Nitroaromatic compounds are known to absorb strongly in the UV region, making UV detection highly sensitive for this analyte[1][6][7].
Volatility & Thermal Stability Sufficiently volatile and thermally stable for GC analysisThe molecular weight is well within the range for GC analysis. While nitro compounds can be thermally labile, the benzoxazole core provides stability. GC-MS has been successfully used for other benzoxazole derivatives, suggesting this is a viable approach[4][8].

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

3.1. Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the quantification of moderately polar organic molecules in pharmaceutical analysis. This method separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used, and by gradually increasing its organic content (gradient elution), compounds are eluted in order of increasing hydrophobicity. The strong UV chromophore in this compound allows for highly sensitive detection using a Diode Array Detector (DAD) or a variable wavelength UV detector[2][9][10]. A phenyl-based stationary phase can also be considered to enhance retention and selectivity for aromatic compounds[6][10].

3.2. Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid, LC-MS grade (0.1%)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

B. Instrumentation

  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition and Processing Software.

C. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Causality: The use of formic acid improves peak shape and provides protons for potential mass spectrometry coupling, making the method transferable[6].

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the sample diluent.

D. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds. A widely available and robust choice[9].
Mobile Phase Gradient of A (Water + 0.1% FA) and B (ACN + 0.1% FA)A gradient is necessary to ensure a reasonable run time while achieving good resolution from any potential impurities.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% BThis gradient provides a shallow increase in organic content to separate compounds with similar polarity, followed by a wash step to clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 254 nm or optimal wavelength from DAD scan254 nm is a common wavelength for aromatic compounds[6]. A DAD scan of the reference standard should be performed to identify the absorbance maximum for optimal sensitivity.
Run Time 22 minutes

E. System Suitability Before sample analysis, inject the 5 µg/mL standard solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

3.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard StdSol Prepare Stock & Working Standards RefStd->StdSol Sample Test Sample SampleSol Prepare Sample Solution Sample->SampleSol Solvents Mobile Phase & Diluent Prep Equil System Equilibration Solvents->Equil SST System Suitability Test (SST) StdSol->SST Analysis Inject Samples SampleSol->Analysis Inject Inject Standards & Build Calibration Curve SST->Inject If SST Pass Inject->Analysis Integrate Integrate Peaks Analysis->Integrate Quantify Quantify Analyte (vs. Cal Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Principle of the Method

GC-MS provides an orthogonal analytical technique for the unambiguous identification of volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column based on boiling point and interaction with the stationary phase. As compounds elute, they are ionized (typically by Electron Ionization, EI), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The combination of a unique retention time and a characteristic mass spectrum (a molecular fingerprint) provides extremely high confidence in compound identification[8].

4.2. Experimental Protocol: GC-MS

A. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Dichloromethane (DCM) or Ethyl Acetate, GC grade

  • Helium, ultra-high purity (99.999%)

B. Instrumentation

  • GC system with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Analytical Column: DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data Acquisition and Processing Software with a mass spectral library.

C. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of dichloromethane.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with dichloromethane.

D. GC-MS Conditions

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of semi-polar compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas, standard for most GC-MS applications.
Inlet Temperature 250 °CEnsures complete vaporization without causing thermal degradation.
Injection Mode Splitless (1 minute)Maximizes transfer of the analyte to the column for trace-level detection.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial hold allows for solvent focusing, followed by a temperature ramp to elute the analyte, and a final hold to clean the column.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and its fragments.

4.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation RefStd Reference Standard StdSol Prepare Standard Solution in DCM RefStd->StdSol Sample Test Sample SampleSol Prepare Sample Solution in DCM Sample->SampleSol InjectStd Inject Standard StdSol->InjectStd InjectSample Inject Sample SampleSol->InjectSample Tune Instrument Tuning (e.g., PFTBA) Blank Run Solvent Blank Tune->Blank Blank->InjectStd InjectStd->InjectSample TIC Extract Total Ion Chromatogram (TIC) InjectSample->TIC Identify Identify Peak by Retention Time TIC->Identify Confirm Confirm Identity via Mass Spectrum Match Identify->Confirm Report Generate Report Confirm->Report

Caption: Workflow for GC-MS analysis of this compound.

Method Validation: A Framework for Trustworthiness

The protocols described are foundational starting points. To ensure their suitability for a specific purpose (e.g., quality control, stability testing), they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[11][12][13]. A validated method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by analyzing blank, placebo, and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of five concentrations across the desired range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. Determined by applying the method to samples with known concentrations (e.g., spiked matrix) and expressing the result as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Validation_Pyramid cluster_core cluster_range cluster_limits Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision->Linearity Precision->Robustness Range Range Linearity->Range Linearity->Robustness LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: Logical relationship of key analytical method validation parameters.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Taylor & Francis Online. (2005). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Axios Research. Impurities. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Scilit. Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]

  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]

  • ResearchGate. Oxidation of benzoxazole derivatives. Products detected by GC-MS. [Link]

  • ResearchGate. Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • PubMed Central. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. [Link]

  • ResearchGate. Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. [Link]

  • ResearchGate. Physical properties of the benzoxazole derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. [Link]

  • ResearchGate. Physical properties of the benzoxazole derivatives. [Link]

  • Biology and Medicine. Synthesis and biological properties of new nitrobenzoxadiazole derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • MySkinRecipes. 5-Nitrobenzoxazole. [Link]

Sources

Developing derivatives of 4-Nitro-2-propyl-1,3-benzoxazole for enhanced bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3][4] This guide focuses on a specific, promising starting point: 4-Nitro-2-propyl-1,3-benzoxazole. The presence of the nitro group, a known pharmacophore in various therapeutic agents, combined with the lipophilic 2-propyl substituent, provides a unique electronic and steric profile.[5][6] The objective of these application notes is to provide a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel derivatives of this core structure. We aim to empower researchers to systematically modify the scaffold to enhance a targeted bioactivity, with a particular focus on anticancer applications, a field where benzoxazoles have shown significant promise.[1][7][8] This document provides detailed, field-proven protocols for synthesis, in vitro cytotoxicity screening, and preliminary in vivo toxicity assessment, grounded in established scientific principles.

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Approach

The fundamental principle guiding this work is the Structure-Activity Relationship (SAR), which posits that the biological activity of a compound is directly related to its chemical structure.[9][10][11] By systematically altering the functional groups on the this compound core, we can modulate its pharmacokinetic and pharmacodynamic properties to achieve enhanced potency and selectivity.

Key Modification Sites for Bioactivity Enhancement:

  • Position 2 Substituent: The 2-position directly influences the molecule's interaction with target biomolecules. While the propyl group provides a baseline lipophilicity, exploring a variety of aliphatic and aromatic substituents can fine-tune steric bulk, hydrophobicity, and potential for π-π stacking interactions.[8]

  • Benzene Ring (Positions 5, 6, 7): The aromatic ring is a prime target for substitution. Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., halogens) can alter the electron density of the entire heterocyclic system, impacting target binding affinity and metabolic stability.[8][12]

  • Nitro Group (Position 4): The nitro group is a powerful electron-withdrawing feature and a key hydrogen bond acceptor. Its position is critical. Shifting it to other positions (5, 6, or 7) or replacing it with alternative groups like cyano (-CN) or trifluoromethyl (-CF₃) can drastically alter the molecule's electronic profile and biological effect. While crucial for activity in many compounds, the nitro group can sometimes be metabolized to toxic intermediates, making its modification a key strategy for developing safer drug candidates.[6]

Caption: Rational modification sites on the core scaffold.

Synthetic Chemistry: Protocols and Workflow

The synthesis of 2-substituted benzoxazoles is robustly established, most commonly proceeding via the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][8][13] The following protocols provide a reliable pathway to the core molecule and its derivatives.

Synthesis_Workflow start Select Starting Materials (o-Aminophenol + Carboxylic Acid) reaction Protocol 1: Condensation Reaction (e.g., using PPA or other coupling agents) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization library Synthesized Derivative Library characterization->library Screening_Cascade start Synthesized Compound Library primary_screen Protocol 3: Primary Screen MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) start->primary_screen data_analysis Data Analysis: Calculate IC₅₀ Values primary_screen->data_analysis hit_selection Hit Selection (Potency > Core Compound) data_analysis->hit_selection hit_selection->data_analysis Iterate/Optimize secondary_screen Protocol 4: Secondary Screen Mechanism of Action Studies (e.g., Apoptosis Assay) hit_selection->secondary_screen Potent Hits lead_candidate Lead Candidate for In Vivo Studies secondary_screen->lead_candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Nitro-2-propyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield. Our approach is grounded in scientific principles and practical, field-tested experience.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound typically involves the condensation and subsequent cyclization of 2-amino-3-nitrophenol with a source for the 2-propyl group, commonly butyraldehyde or a derivative of butyric acid. The presence of the electron-withdrawing nitro group on the aromatic ring can present unique challenges, influencing the nucleophilicity of the amino group and potentially leading to side reactions. This guide will address these specific issues to enhance the success of your synthesis.

Troubleshooting Guide: Overcoming Common Hurdles

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials:

    • 2-Amino-3-nitrophenol: This precursor is susceptible to degradation. Impurities can inhibit the reaction. It is advisable to check the purity of your starting material by melting point or spectroscopic methods. If necessary, recrystallize the 2-amino-3-nitrophenol before use.

    • Butyraldehyde: Aldehydes are prone to oxidation to carboxylic acids and self-condensation (aldol condensation). Use freshly distilled or a new bottle of butyraldehyde for best results.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require elevated temperatures to overcome the deactivating effect of the nitro group on the nucleophilicity of the amino group. A good starting point is refluxing in a suitable solvent. However, excessively high temperatures can lead to decomposition. We recommend starting at a moderate temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Catalyst: While the reaction can proceed without a catalyst, acidic conditions are often beneficial. A range of catalysts from Brønsted acids (like p-toluenesulfonic acid) to Lewis acids can be employed. The choice of catalyst can significantly impact the reaction rate and yield.

  • Incomplete Reaction:

    • If TLC analysis shows the presence of starting materials even after a prolonged reaction time, the reaction may be stalled. Consider increasing the temperature, adding a catalyst, or extending the reaction time.

  • Side Product Formation:

    • The electron-withdrawing nature of the nitro group can make the benzoxazole ring susceptible to nucleophilic attack, leading to undesired byproducts. Additionally, as mentioned, butyraldehyde can undergo self-condensation. Optimizing the stoichiometry of your reactants and the reaction temperature can help minimize these side reactions.

Question 2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are they and how can I minimize their formation?

The formation of multiple products is a common issue. Here are some likely culprits and their solutions:

  • Uncyclized Intermediate: You may be observing the Schiff base intermediate formed from the condensation of 2-amino-3-nitrophenol and butyraldehyde. This intermediate may not have fully cyclized.

    • Solution: Ensure sufficient heating and/or the presence of an effective acid catalyst to promote the dehydration and ring-closure step.

  • Butyraldehyde Self-Condensation: Butyraldehyde can react with itself, especially under basic or even neutral conditions at elevated temperatures, to form 2-ethyl-2-hexenal.

    • Solution: Add the butyraldehyde slowly to the reaction mixture containing the 2-amino-3-nitrophenol to maintain a low concentration of the aldehyde, thus disfavoring the self-condensation reaction.

  • N-Alkylation: In the presence of certain catalysts and conditions, the nitrogen of the benzoxazole ring could potentially be alkylated.

    • Solution: Careful selection of the catalyst and reaction conditions is key. Milder acidic catalysts are generally preferred.

Question 3: How do I effectively purify my crude this compound?

The nitro group increases the polarity of the molecule, which should be considered during purification.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is a suitable choice.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane (or petroleum ether) is a good starting point. The optimal ratio will depend on the specific impurities present. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent purification technique.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroaromatic compounds, alcoholic solvents like ethanol or isopropanol can be effective. A mixed solvent system, such as ethanol-water or acetone-acetonitrile, may also provide good results.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

Yields can vary significantly depending on the chosen synthetic route, scale, and optimization of reaction conditions. With a well-optimized protocol, yields in the range of 60-80% can be realistically targeted.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexane) to clearly separate the starting materials from the product. The product, being more conjugated, should have a different Rf value than the starting materials and can often be visualized under UV light.

Q3: Is an inert atmosphere necessary for this reaction?

While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if your reagents are sensitive to air and moisture. 2-aminophenols can be susceptible to oxidation, which can lead to colored impurities.

Q4: Can I use butyric acid instead of butyraldehyde?

Yes, butyric acid or its derivatives (like butyryl chloride or an ester) can be used. The reaction with a carboxylic acid typically requires a dehydrating agent or a catalyst that facilitates amide bond formation followed by cyclization. Polyphosphoric acid (PPA) is a classic reagent for this type of reaction, acting as both a catalyst and a dehydrating agent.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis from 2-Amino-3-nitrophenol and Butyraldehyde

This protocol utilizes a direct condensation reaction.

Materials:

  • 2-Amino-3-nitrophenol

  • Butyraldehyde

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Toluene (solvent)

  • Sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-3-nitrophenol (1.0 eq), a catalytic amount of p-TsOH (0.1 eq), and toluene.

  • Addition of Aldehyde: To the stirred suspension, add butyraldehyde (1.2 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC until the starting material (2-amino-3-nitrophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Presentation

The choice of catalyst and solvent can significantly impact the yield of benzoxazole synthesis. The following table provides a comparison of different catalytic systems used in the synthesis of 2-substituted benzoxazoles, which can serve as a starting point for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOHTolueneReflux4-8Moderate to GoodGeneral Knowledge
ZnS NanoparticlesEthanol700.5-1High
Tf2O / 2-F-PyrDCMRoom Temp1High
Fe/SNeat1001-2Good[2]

Visualization of Key Processes

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed synthesis of this compound from 2-amino-3-nitrophenol and butyraldehyde.

reaction_mechanism A 2-Amino-3-nitrophenol D Tetrahedral Intermediate A->D Nucleophilic Attack B Butyraldehyde C Protonated Aldehyde B->C Protonation Catalyst H+ C->D E Schiff Base (Imine) D->E -H2O F Protonated Imine E->F Protonation G Cyclized Intermediate F->G Intramolecular Cyclization H This compound G->H -H+

Caption: Proposed mechanism for benzoxazole formation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to troubleshoot low yield in your synthesis.

troubleshooting_workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (2-Amino-3-nitrophenol, Butyraldehyde) Start->CheckPurity CheckPurity->Start Impure - Purify/Replace IncompleteReaction Analyze TLC for Starting Materials CheckPurity->IncompleteReaction Purity Confirmed SideProducts Analyze TLC for Side Products IncompleteReaction->SideProducts Reaction Complete OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions Incomplete Reaction SideProducts->OptimizeConditions Significant Side Products PurificationLoss Evaluate Purification Method SideProducts->PurificationLoss Minimal Side Products OptimizeConditions->IncompleteReaction Adjusted Conditions Success Improved Yield PurificationLoss->Success Optimized Purification

Caption: A workflow for troubleshooting low yields.

References

  • Semantic Scholar. (n.d.). Catalytic synthesis of 2-alkylbenzoxazoles. [Link]

  • ResearchGate. (2025). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. [Link]

Sources

Technical Support Center: Purification of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists working with 4-Nitro-2-propyl-1,3-benzoxazole. It addresses common purification challenges encountered after synthesis, providing troubleshooting advice and detailed protocols grounded in chemical principles. Our goal is to empower you to achieve high purity for your downstream applications.

Section 1: Foundational Challenges & Initial Assessment

This section addresses the fundamental properties of the target molecule and how they dictate purification strategy. Understanding your compound and its likely contaminants is the first step toward successful purification.

Q1: What are the key chemical properties of this compound that complicate its purification?

The purification challenges for this molecule arise from the combination of three distinct structural features:

  • The Benzoxazole Core: This heterocyclic system is aromatic and relatively stable.[1] However, the nitrogen atom at position 3 imparts a weak basicity. This can lead to undesirable interactions with acidic purification media, such as silica gel, causing tailing or streaking during column chromatography.

  • The 2-Propyl Group: This short alkyl chain adds non-polar character to the molecule, increasing its solubility in less polar organic solvents like hexanes, ethyl acetate, and dichloromethane.

  • The 4-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly increases the molecule's polarity and introduces a site for potential hydrogen bonding. This makes the molecule more soluble in polar solvents and can sometimes lead to the formation of stubborn adducts with protic solvents.

The result is a molecule with intermediate polarity and a basic handle, a combination that can make separation from structurally similar impurities difficult.

Q2: I've just completed the synthesis. What are the most probable impurities I need to remove?

The most common synthetic route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] For this compound, this typically involves reacting 2-amino-3-nitrophenol with butyric acid (or butyryl chloride/anhydride).

Based on this, the primary impurities are:

  • Unreacted Starting Materials: Residual 2-amino-3-nitrophenol (highly polar) and butyric acid (polar, acidic).

  • Incomplete Cyclization Intermediate: The amide intermediate formed before the final ring-closure. This will be more polar than the final product.

  • Positional Isomers: If the starting material, 2-amino-3-nitrophenol, was contaminated with other isomers (e.g., 2-amino-5-nitrophenol), you will have isomeric benzoxazole impurities. These are often the most challenging to separate due to their very similar polarities.

G cluster_reactants Starting Materials cluster_products Crude Product Mixture Reactant1 2-Amino-3-nitrophenol Reaction Condensation (Heat, Acid Catalyst) Reactant1->Reaction Reactant2 Butyric Anhydride Reactant2->Reaction Product Target: 4-Nitro-2-propyl- 1,3-benzoxazole Reaction->Product Impurity1 Impurity: Unreacted 2-Amino-3-nitrophenol Reaction->Impurity1 Impurity2 Impurity: Amide Intermediate Reaction->Impurity2 Impurity3 Impurity: Positional Isomer Reaction->Impurity3

Caption: Origin of common impurities in a typical synthesis workflow.

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common purification method for benzoxazole derivatives.[3] However, achieving optimal separation requires careful method development.

FAQ: Column Chromatography Issues

Q1: My TLC shows two spots that are very close together (low ΔRf). How can I improve the separation on the column?

  • Causality: A low ΔRf (difference in Retardation factor) indicates that the chosen solvent system is not selective enough for the compounds in your mixture.

  • Solution 1 (Adjust Polarity): Decrease the polarity of the eluent system. If you are using 30% ethyl acetate in hexanes, try reducing it to 15-20%. This will cause all compounds to move more slowly down the column, increasing the residence time and allowing for better separation between compounds of slightly different polarities.

  • Solution 2 (Change Solvent Selectivity): Replace one of the solvents. For example, instead of an ethyl acetate/hexanes system, try a dichloromethane/hexanes or a toluene/ethyl acetate system. Different solvents interact with your compound and the silica in unique ways (e.g., via dipole-dipole vs. hydrogen bonding interactions), which can often dramatically change the relative separation.

Q2: My compound is streaking badly on the TLC plate and I expect it will do the same on the column. What's causing this?

  • Causality: Streaking (tailing) is often caused by strong, non-ideal interactions between the analyte and the stationary phase (silica gel). Given that silica is acidic and the benzoxazole nitrogen is basic, this is a common problem. It can also be caused by overloading the TLC plate or column.

  • Solution: Add a modifier to your eluent. A small amount of triethylamine (~0.5-1%) will neutralize the acidic sites on the silica gel, preventing the basic nitrogen of your benzoxazole from binding too strongly. This results in sharper, more symmetrical spots and peaks. If your impurities are basic, adding a small amount of acetic acid can have a similar beneficial effect on them.

G Start Problem: Poor Separation by TLC/Column Tailing Observation: Streaking / Tailing? Start->Tailing LowDeltaRf Observation: Spots are too close (Low ΔRf)? Start->LowDeltaRf AddModifier Action: Add 0.5% Triethylamine to Eluent Tailing->AddModifier Yes DecreasePolarity Action: Decrease Polarity of Eluent (e.g., 30% EtOAc -> 15% EtOAc) LowDeltaRf->DecreasePolarity Yes ReasonModifier Reason: Neutralizes acidic silica sites, preventing strong binding of basic benzoxazole nitrogen. AddModifier->ReasonModifier ReasonPolarity Reason: Increases compound residence time on column, amplifying small differences in polarity. DecreasePolarity->ReasonPolarity ChangeSolvent Action: Change Solvent System (e.g., EtOAc/Hex -> DCM/Hex) DecreasePolarity->ChangeSolvent If still no separation ReasonSolvent Reason: Alters selectivity by changing the nature of solvent-compound interactions. ChangeSolvent->ReasonSolvent

Caption: Troubleshooting workflow for column chromatography.

Protocol: Flash Column Chromatography
  • Preparation: Dry-load the crude material. To do this, dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent until you have a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 10% Ethyl Acetate in Hexanes). A good rule of thumb is to use a 50:1 to 100:1 ratio of silica mass to crude product mass.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the eluent and apply gentle pressure (using a pump or house air). Begin collecting fractions.

  • Gradient (Optional): If separation is poor, you can slowly increase the polarity of the eluent over the course of the run (e.g., from 10% to 30% Ethyl Acetate in Hexanes). This is known as a gradient elution.

  • Analysis: Monitor the fractions using TLC to identify which ones contain your pure product.

  • Validation: Combine the pure fractions, evaporate the solvent, and analyze the resulting solid by an appropriate method (e.g., ¹H NMR, melting point) to confirm purity. A sharp melting point and the absence of impurity signals in the NMR spectrum are indicators of success.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. It relies on differences in solubility of the compound and its impurities in a given solvent at different temperatures.

FAQ: Recrystallization Issues

Q1: I can't find a single solvent that works for recrystallization. What should I do?

  • Causality: The ideal single solvent should dissolve your compound poorly at low temperatures but very well at high temperatures. If no single solvent meets this criterion, a two-solvent system is the next logical step.

  • Solution: Use a binary solvent system. Find a "soluble" solvent in which your compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. The key is that these two solvents must be miscible. Common pairs include Ethanol/Water, Dichloromethane/Hexane, and Ethyl Acetate/Hexane.[4]

Q2: My product is "oiling out" instead of forming crystals. Why is this happening?

  • Causality: Oiling out occurs when the saturated solution is cooled too quickly, or when the melting point of the solid is lower than the boiling point of the solvent. The compound comes out of solution as a liquid phase instead of a solid crystal lattice. Impurities can also suppress the melting point, exacerbating this issue.

  • Solution 1 (Slow Cooling): Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow the cooling rate further.

  • Solution 2 (Add More Solvent): The solution may be too concentrated. Add a small amount of the "soluble" solvent to the hot mixture to ensure everything is fully dissolved before cooling.

  • Solution 3 (Scratching): Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.

G Start Goal: Find Recrystallization Solvent TestSingle Step 1: Test solubility in single solvents (e.g., Ethanol, EtOAc, Toluene, Hexane) both cold and hot. Start->TestSingle IdealFound Is there an ideal solvent? (Low solubility cold, high solubility hot) TestSingle->IdealFound UseSingle Outcome: Use Single-Solvent Recrystallization IdealFound->UseSingle Yes TestBinary Step 2: Find a miscible pair: 1. 'Soluble' solvent (dissolves compound well) 2. 'Anti-solvent' (dissolves compound poorly) IdealFound->TestBinary No UseBinary Outcome: Use Two-Solvent Recrystallization TestBinary->UseBinary

Caption: Decision tree for selecting a recrystallization solvent system.

Protocol: Two-Solvent Recrystallization
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount of solvent necessary.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise. You will see the solution become cloudy (turbid). This indicates that the saturation point has been reached.

  • Re-solubilization: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

  • Validation: The purity should be assessed by melting point and/or spectroscopy. A successful recrystallization will result in a sharpened melting point and cleaner spectra compared to the crude material.

Section 4: Purity Assessment & Final Validation

Purification is incomplete without rigorous verification of the final product's purity and identity.

Q1: How can I be confident that my final product is pure?

A combination of methods should be used for a confident assessment:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, non-tailing spot in multiple solvent systems. Co-spotting the material with the starting materials should show clear separation.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment, HPLC is the gold standard. A pure sample should yield a single major peak, allowing for purity to be calculated as a percentage (e.g., >98%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. A pure sample will show sharp peaks with the correct chemical shifts, multiplicities, and integration ratios, and will be free of signals corresponding to impurities or residual solvents.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

Q2: What are the expected spectral characteristics for pure this compound?
Analytical Data Summary (Predicted)
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
¹H NMR (CDCl₃) Aromatic Protons (3H): Signals expected between δ 7.5-8.5 ppm. The protons on the nitro-bearing ring will be deshielded. Propyl Chain Protons (7H): A triplet for the -CH₂- group adjacent to the benzoxazole ring (~δ 3.0 ppm), a sextet for the middle -CH₂- group (~δ 1.9 ppm), and a triplet for the terminal -CH₃ group (~δ 1.0 ppm).
¹³C NMR (CDCl₃) Aromatic Carbons: 6 signals in the aromatic region (δ 110-155 ppm). C=N Carbon: A signal for the C2 carbon of the benzoxazole ring, typically downfield (~δ 160-170 ppm). Propyl Carbons: 3 signals in the aliphatic region (δ 10-40 ppm).
FT-IR (KBr) Aromatic C-H: ~3100-3000 cm⁻¹ Aliphatic C-H: ~2960-2850 cm⁻¹ C=N Stretch: ~1650 cm⁻¹ NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 207.07
References
  • Antunović, M., et al. (2024). "A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation." Molecules, 29(1), 248. Available at: [Link]

  • Valverde, A. M., et al. (2023). "Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives." ACS Omega, 8(42), 39031–39040. Available at: [Link]

  • Al-Soud, Y. A., et al. (2004). "A surprising new route to 4-nitro-3-phenylisoxazole." Arkivoc, 2004(5), 133-139. Available at: [Link]

  • Gandhi, H. (2015). Answer to "Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?". ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). "Benzoxazole." Available at: [Link]

  • Li, Z., et al. (2023). "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." Molecules, 28(13), 5143. Available at: [Link]

Sources

Optimizing reaction conditions for 4-Nitro-2-propyl-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Nitro-2-propyl-1,3-benzoxazole

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is structured as a dynamic resource, moving from foundational principles to practical troubleshooting, to address challenges encountered in the laboratory.

Core Synthesis Pathway and Mechanism

The most common and direct route for synthesizing 2-substituted benzoxazoles, including this compound, is the condensation reaction between a substituted 2-aminophenol and a carboxylic acid or its derivative.[1] In this specific case, the reaction involves the condensation of 2-amino-5-nitrophenol with butanoic acid .

The reaction proceeds via two key steps:

  • Amide Formation: An initial acylation of the amino group of 2-amino-5-nitrophenol by butanoic acid forms an N-(2-hydroxy-4-nitrophenyl)butanamide intermediate.

  • Intramolecular Cyclodehydration: This intermediate undergoes an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl carbon. Subsequent dehydration yields the final 1,3-benzoxazole ring structure.

Acid catalysts like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH) are often employed as they act as both the catalyst and a powerful dehydrating agent, driving the reaction to completion.[2][3][4]

Synthesis_Pathway cluster_dehydration Elimination Reactant1 2-Amino-5-nitrophenol Intermediate N-(2-hydroxy-4-nitrophenyl)butanamide (Amide Intermediate) Reactant1->Intermediate Acylation Reactant2 Butanoic Acid Reactant2->Intermediate Acylation Catalyst Acid Catalyst (e.g., PPA) Catalyst->Intermediate Promotes Product This compound Intermediate->Product Intramolecular Cyclodehydration Water H₂O Intermediate->Water

Sources

Troubleshooting inconsistent results in 4-Nitro-2-propyl-1,3-benzoxazole experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-2-propyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues and ensure the integrity and consistency of your results.

Section 1: Synthesis and Purification Issues

The synthesis of benzoxazole derivatives can be complex, and inconsistent yields are a common hurdle.[1][2] This section addresses frequent problems encountered during the synthesis and purification of this compound.

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in benzoxazole synthesis can often be attributed to several key factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] A systematic approach is crucial for troubleshooting.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in your precursors, such as 2-amino-3-nitrophenol and butyraldehyde (or its equivalent), can introduce competing side reactions.

    • Troubleshooting Protocol:

      • Verify Purity: Assess the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Compare the data with literature values.[1]

      • Purification: If impurities are detected, purify the starting materials through recrystallization or column chromatography.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical parameters that can significantly influence the reaction outcome.[2][]

    • Troubleshooting Protocol:

      • Temperature Optimization: Some benzoxazole syntheses require elevated temperatures to proceed efficiently.[2][4] Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC).

      • Time Course Study: An incomplete reaction may be the cause of low yields.[1] Monitor the reaction at regular intervals to determine the optimal reaction time.

      • Solvent Selection: The polarity of the solvent can affect reaction rates and solubility of reactants. Protic solvents like ethanol or water can be effective for reactions involving nitroaromatic compounds.[5]

  • Catalyst Inactivity: If your synthesis involves a catalyst, its activity is paramount.

    • Troubleshooting Protocol:

      • Verify Catalyst Activity: Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. Some catalysts are sensitive to air and moisture.[1]

      • Catalyst Loading: The amount of catalyst can be a critical factor. A slight increase in catalyst loading may improve the conversion rate.[1]

FAQ 2: I'm observing significant side product formation. What are the likely side reactions and how can they be minimized?

Side product formation is a common issue that consumes starting materials and complicates purification.[1]

Possible Side Products & Minimization Strategies:

  • Polymerization: Starting materials or intermediates can polymerize under certain conditions.[1]

    • Minimization: Carefully control the reaction temperature and monomer concentration.

  • Over-alkylation/acylation: Multiple substitutions on the benzoxazole ring can occur if applicable to your specific synthetic route.[1]

    • Minimization: Optimize the stoichiometry of your reactants to favor the desired product.

General Troubleshooting Workflow for Synthesis:

Synthesis Troubleshooting Workflow start Low Yield or Side Products check_purity Verify Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure check_catalyst Check Catalyst Activity optimize_conditions->check_catalyst analyze_side_products Identify Side Products (TLC, NMR) check_catalyst->analyze_side_products adjust_stoichiometry Adjust Reactant Stoichiometry analyze_side_products->adjust_stoichiometry purification Review Purification Protocol adjust_stoichiometry->purification success Improved Yield purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

FAQ 3: What is the best method for purifying this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[6]

    • Stationary Phase: Silica gel is commonly used.[6]

    • Mobile Phase: A solvent system of petroleum ether and ethyl acetate is often effective for compounds of similar polarity.[6] The optimal ratio should be determined by TLC.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient purification method.

    • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for benzoxazole derivatives.[7]

Section 2: Handling, Storage, and Stability

The stability of nitroaromatic compounds can be a concern. Proper handling and storage are essential to maintain the integrity of this compound.

FAQ 4: How should I store this compound to ensure its long-term stability?

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration at 4°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

  • Light: Protect from light, as some nitroaromatic compounds can be light-sensitive.

It has been shown that metabolites of some nitrofuran antibiotics are stable for up to 8 months when stored at -20°C.[8]

Section 3: Analytical Characterization

Inconsistent analytical data can be a significant source of confusion. This section provides guidance on troubleshooting common issues with the characterization of this compound.

FAQ 5: My NMR spectrum shows unexpected peaks. How can I interpret these?

Unexpected peaks in an NMR spectrum can arise from several sources.

Potential Sources of Unexpected Peaks:

  • Residual Solvents: Peaks from residual solvents used in the reaction or purification are common.

  • Impurities: Unreacted starting materials or side products will appear in the spectrum.

  • Degradation Products: If the compound has degraded, new peaks will be present.

Troubleshooting Protocol:

  • Compare with Predicted Spectra: Use NMR prediction software to generate an expected spectrum for your compound.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can help to definitively assign peaks and identify the structure of impurities.[9]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help identify any impurities.

FAQ 6: I am having trouble obtaining a clear melting point. What could be the issue?

A broad or depressed melting point is a classic indicator of an impure sample.[1]

Troubleshooting Steps:

  • Repurify the Sample: Use column chromatography or recrystallization to further purify your compound.

  • Dry the Sample Thoroughly: Ensure all residual solvent has been removed, as this can depress the melting point.

Data Summary Table for Analytical Characterization:

TechniquePurposeCommon IssuesTroubleshooting
NMR Structural ElucidationUnexpected peaks, broad signals2D NMR, check for residual solvents
MS Molecular Weight ConfirmationIncorrect molecular ion peakCheck for impurities, sample degradation
Melting Point Purity AssessmentBroad or depressed rangeRepurify and thoroughly dry the sample

Section 4: Reaction Condition Optimization

Optimizing reaction conditions is key to achieving consistent and high-yielding results.[]

FAQ 7: How do I systematically optimize the reaction conditions for the synthesis of this compound?

A systematic approach to optimization involves varying one parameter at a time while keeping others constant.

Key Parameters to Optimize:

  • Temperature: The reaction rate of most reactions increases with temperature.[]

  • Concentration: Increasing the concentration of reactants generally increases the reaction rate.[]

  • Solvent: The choice of solvent can influence reaction rates and selectivity.[5]

  • Catalyst: The type and loading of the catalyst can have a significant impact on the reaction.[1]

Experimental Design for Optimization:

A Design of Experiments (DoE) approach can be a powerful tool for efficiently optimizing multiple parameters simultaneously.

Reaction Optimization Workflow:

Reaction Optimization Workflow start Initial Reaction Conditions vary_temp Vary Temperature start->vary_temp vary_conc Vary Concentration start->vary_conc vary_solvent Vary Solvent start->vary_solvent vary_catalyst Vary Catalyst start->vary_catalyst analyze Analyze Yield and Purity (TLC, HPLC, NMR) vary_temp->analyze vary_conc->analyze vary_solvent->analyze vary_catalyst->analyze analyze->start Suboptimal optimal Optimal Conditions Identified analyze->optimal Acceptable

Caption: A workflow for systematic reaction condition optimization.

By following the guidance in this technical support center, researchers can more effectively troubleshoot inconsistent results in their this compound experiments, leading to more reliable and reproducible outcomes.

References

  • ResearchGate. (n.d.). Optimization conditions for reduction of nitro aromatic compounds. Retrieved from [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Global Research Online. (2025, February 20). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • American Chemical Society. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A surprising new route to 4-nitro-3-phenylisoxazole. Retrieved from [Link]

  • ResearchGate. (2018, August 9). (PDF) Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2014, May 13). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7-nitro-2. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]

  • National Institutes of Health. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Retrieved from [Link]

  • MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • PubChem. (n.d.). Benzoxazole, 2-(4-nitrophenyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]

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Stability issues of 4-Nitro-2-propyl-1,3-benzoxazole under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: 4-Nitro-2-propyl-1,3-benzoxazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and ensure the integrity of your results.

The structure of this compound, featuring a nitro-activated aromatic system fused to a benzoxazole ring, presents a unique set of stability considerations. The electron-withdrawing nature of the nitro group and the inherent reactivity of the oxazole ring make this compound susceptible to degradation under specific experimental conditions.[1] This guide provides a framework for identifying, troubleshooting, and preventing these stability issues.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a validated protocol to resolve the problem.

Question 1: I'm observing a significant loss of my compound in acidic aqueous buffers (e.g., during HPLC analysis or in cell culture media), leading to poor recovery and inconsistent data. What is happening?

Answer:

This is a classic case of acid-catalyzed hydrolysis of the benzoxazole ring.[2][3] The oxazole ring system is inherently less stable than analogous benzimidazoles or benzothiazoles, making it prone to nucleophilic attack, especially when protonated under acidic conditions.[3][4] The process involves the protonation of the nitrogen atom, which activates the C=N bond for nucleophilic attack by water. This leads to ring-opening and the formation of the corresponding amidophenol, which will not have the same biological activity or chromatographic properties as your parent compound. The rate of this hydrolysis is highly pH-dependent, with peak instability often observed in the low pH range (pH 0-2).[3]

  • Preparation of Buffers: Prepare a series of buffers across a pH range (e.g., pH 2, 4, 5, 7.4, 9).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO, ACN). Spike a known concentration of the compound into each buffer solution, ensuring the final organic solvent concentration is low (<1%) to avoid solubility issues.

  • Incubation: Incubate the solutions at your experimental temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench the reaction if necessary (e.g., by neutralizing the pH or diluting in mobile phase).

  • Quantification: Analyze the remaining parent compound concentration using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

  • If your experimental conditions permit, adjust the pH of your aqueous media to a more neutral range (pH 6-7.5) where the benzoxazole ring exhibits greater stability.

  • For HPLC analysis, minimize the residence time of the sample in acidic mobile phases. Use a diluent for your sample that is close to the mobile phase's initial pH but buffered closer to neutral if possible.

cluster_0 Acid-Catalyzed Hydrolysis of Benzoxazole Ring Compound This compound Protonated Protonated Benzoxazole (Activated Intermediate) Compound->Protonated H+ (Acidic pH) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) Product Ring-Opened Product (2-Amino-3-nitrophenol derivative) Tetrahedral->Product C-O Bond Fission

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Question 2: My solid compound or solutions are turning yellow/brown upon storage or exposure to lab lighting, and I'm seeing new impurity peaks in my analysis. What is causing this degradation?

Answer:

This is likely due to photodegradation. Nitroaromatic compounds are well-known to be sensitive to light, particularly in the UV spectrum.[5][6] Absorption of photons can excite the nitro group, leading to a cascade of photochemical reactions. These can include the formation of radical species, rearrangement products, or the generation of nitrous acid (HONO), all of which can lead to the formation of colored impurities and a loss of the parent compound.[7] This process can occur both in the solid state and in solution, though it is often accelerated in solution.[6][8]

start_node Observation: Sample Discoloration or Unexpected Impurities decision_node Potential Cause? start_node->decision_node Hypothesize Cause process_node_light Nitroaromatic compounds are often light-sensitive. decision_node->process_node_light Photodegradation? process_node process_node end_node Sample Integrity Maintained process_node_light_test Compare a sample stored in the dark (wrapped in foil) vs. a sample exposed to ambient light. process_node_light->process_node_light_test Test Hypothesis process_node_light_protocol Store solid in amber vials in the dark. Work with solutions in amber glassware or under yellow light. process_node_light_test->process_node_light_protocol Confirm & Implement process_node_light_protocol->end_node Problem Solved

Caption: Troubleshooting workflow for photodegradation.

  • Solid Compound: Always store the solid material in an amber glass vial, tightly sealed, and placed inside a cabinet or refrigerator to protect it from light.

  • Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, use amber volumetric flasks or vials. For light-sensitive experiments (e.g., fluorescence assays), work under reduced light conditions or use yellow safety lighting.

  • General Lab Practice: When weighing the compound or making solutions, avoid leaving the container open on the benchtop under direct overhead lighting for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

Based on the chemistry of nitroaromatic compounds and general best practices for chemical storage, the following conditions are recommended:[5][9]

  • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is ideal. Avoid storing at room temperature for extended periods.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation and reactions with atmospheric moisture.

  • Container: Use a tightly sealed, amber glass container to protect from light and moisture.[5]

  • Location: Store in a dry, well-ventilated area away from incompatible materials.

Q2: What common laboratory solvents are recommended for this compound?

While specific experimental solubility data is limited, the predicted physicochemical properties can guide solvent selection. The molecule has both polar (nitro, benzoxazole) and non-polar (propyl, benzene ring) features.

Solvent ClassRecommended SolventsRationale & Comments
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneGenerally good solvents for creating concentrated stock solutions due to their ability to solvate a wide range of molecules.
Ethers Tetrahydrofuran (THF), DioxaneGood for reactions and intermediate polarity applications. Check for peroxides, as they can be incompatible.[10]
Chlorinated Dichloromethane (DCM), ChloroformSuitable for extractions and chromatography. Ensure they are free of acidic impurities.
Alcohols Ethanol, MethanolMay be suitable, but monitor for potential transesterification or other reactions if used as a reaction solvent at high temperatures.
Aqueous InsolubleExpected to be poorly soluble in water. Use of a co-solvent (like DMSO or ethanol) is necessary for aqueous assays.
Q3: Are there any known chemical incompatibilities I should be aware of?

Yes. Due to its chemical structure, this compound should be considered incompatible with the following:

  • Strong Bases (e.g., NaOH, KOH, alkoxides): Nitroaromatic compounds can react with strong bases, potentially leading to decomposition or the formation of highly colored Meisenheimer complexes.[1]

  • Strong Oxidizing Agents (e.g., permanganates, dichromates, peroxides): The nitro group already makes the molecule electron-deficient, but strong oxidizers can lead to uncontrolled and potentially vigorous reactions.[5]

  • Strong Reducing Agents (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation): These will readily reduce the nitro group to an amino group, fundamentally changing the molecule's identity and properties. This is a synthetic transformation, not a compatible condition.

  • Strong Acids: As detailed in the troubleshooting guide, strong acids will catalyze the hydrolysis of the benzoxazole ring.[2]

Always consult a safety data sheet (SDS) and perform small-scale tests when exploring new reaction conditions.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. ResearchGate. Available from: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available from: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available from: [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters (ACS Publications). Available from: [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available from: [Link]

  • Storage conditions for chemicals in the laboratory. Trustrade. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

  • Chemical Storage Guidelines. Environmental Health & Safety. Available from: [Link]

Sources

Refinement of analytical techniques for 4-Nitro-2-propyl-1,3-benzoxazole quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quantification of 4-Nitro-2-propyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols based on established analytical principles. Our goal is to empower you to overcome common challenges and ensure the generation of robust, reliable, and reproducible data.

Introduction to this compound Analysis

This compound is a heterocyclic compound belonging to the benzoxazole class. The benzoxazole scaffold is of significant interest in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] Accurate quantification of this specific analogue is critical for pharmacokinetic studies, metabolism analysis, formulation development, and quality control.

The presence of a nitro group and the benzoxazole core imparts specific physicochemical properties that dictate the choice of analytical methodology. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most powerful and commonly employed techniques for this type of analyte.

High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting Guide

Reverse-phase HPLC with UV-Vis detection is the foundational technique for quantifying this compound due to the chromophoric nature of the nitroaromatic system.

Recommended Starting HPLC-UV Conditions
ParameterRecommended SettingRationale & Expert Notes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle sizeThe propyl group and benzoxazole ring lend sufficient hydrophobicity for good retention on a C18 stationary phase.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid ensures the analyte is in a protonated state, improving peak shape and reproducibility. This mobile phase is also MS-compatible.[3]
Gradient Start at 30-40% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.A gradient is recommended to elute the analyte efficiently while cleaning the column of more hydrophobic contaminants.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Standard flow rate for good efficiency without excessive backpressure.
Column Temp. 30 - 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Detection (UV) ~270 nm and ~340 nm (Diode Array Detector recommended)Nitroaromatic compounds typically have multiple absorption maxima. A DAD allows for monitoring at the optimal wavelength and assessing peak purity.
Injection Vol. 5 - 20 µLDependent on sample concentration and instrument sensitivity.
Frequently Asked Questions (HPLC-UV)

Q1: My peak of interest is broad, split, or tailing. What is the cause and how do I fix it?

A1: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The underlying causes can be chemical or mechanical.

  • Chemical Causes:

    • Mobile Phase/Sample pH Mismatch: If the sample is dissolved in a solvent with a pH that promotes analyte ionization (e.g., neutral water) while the mobile phase is acidic, the peak can split. Solution: Always dissolve your standards and samples in the initial mobile phase composition.

    • Column Overload: Injecting too much mass onto the column saturates the stationary phase. Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.

    • Secondary Interactions: Active silanol groups on the silica backbone can interact with the benzoxazole nitrogen, causing tailing. Solution: Use a modern, end-capped column or add a competing base like triethylamine (0.1%) to the mobile phase (note: this is not MS-friendly). Using a low-silanol activity column is also an effective strategy.[3]

  • Mechanical/Physical Causes:

    • Column Void or Contamination: A void at the head of the column or blockage of the inlet frit creates alternative flow paths. Solution: Reverse-flush the column (if permitted by the manufacturer). If this fails, the column may need replacement.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or the column and the detector, can cause band broadening. Solution: Use minimal lengths of narrow-bore (e.g., 0.005" ID) tubing.

Q2: The retention time for my analyte is drifting between injections. Why is my method not reproducible?

A2: Retention time stability is critical for correct peak identification. Drifting retention times typically point to issues with the mobile phase or the hardware.

  • Insufficient Equilibration: The column requires adequate time to return to initial conditions after a gradient run. A reverse-phase column that has been exposed to high organic content needs to be fully re-wetted by the aqueous phase. Solution: Increase the column re-equilibration time in your gradient program. A good rule of thumb is to flush with at least 10-15 column volumes of the starting mobile phase.

  • Mobile Phase Instability: If the mobile phase is not adequately mixed or if one component is volatile (e.g., un-buffered acetonitrile), its composition can change over time. Solution: Ensure your mobile phase is thoroughly mixed and degassed. If using an on-line mixer, check for proper function. Keep mobile phase bottles capped to prevent evaporation.

  • Temperature Fluctuation: Column temperature directly affects retention. Solution: Use a thermostatted column compartment and ensure it has reached its setpoint before starting the sequence.

  • Pump Malfunction: Inconsistent flow from the pump due to air bubbles or failing seals will cause retention shifts. Solution: Purge the pump thoroughly. If the pressure fluctuates erratically, the pump seals may need replacement.

Q3: I am seeing no peak or a signal that is too small (low sensitivity). How can I improve my signal-to-noise ratio?

A3: Low sensitivity can be an analyte, sample, or instrument issue. Follow this logical diagnostic workflow.

G start Low Signal/No Peak Issue check_instrument Step 1: Verify Instrument Settings - Correct Wavelength? - Detector Lamp On? - Flow Path Connected? start->check_instrument check_analyte Step 2: Confirm Analyte Integrity - Prepare fresh standard - Check solubility in mobile phase - Potential degradation? check_instrument->check_analyte Settings OK check_method Step 3: Optimize Method Parameters - Increase injection volume - Concentrate sample - Adjust mobile phase for sharper peak check_analyte->check_method Analyte OK conclusion Sensitivity Improved check_method->conclusion

Caption: Troubleshooting workflow for low HPLC-UV signal.

  • Wavelength Selection: Ensure you are monitoring at the λmax of this compound. Use a DAD/PDA detector to scan the UV-Vis spectrum of a concentrated standard to confirm the optimal wavelength.

  • Analyte Stability: Nitroaromatic compounds can be susceptible to photolytic degradation. Solution: Prepare standards and samples fresh and store them in amber vials, protected from light.

  • Sample Preparation: The analyte may be lost during sample cleanup. Solution: Perform a recovery experiment by spiking a blank matrix with a known amount of analyte and quantifying it after the extraction process. If recovery is low, the sample preparation method needs optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides superior sensitivity and selectivity, which is essential for analyzing complex matrices like plasma or tissue homogenates.

Recommended Starting LC-MS Conditions
ParameterRecommended SettingRationale & Expert Notes
Ionization Mode Electrospray Ionization (ESI), PositiveThe benzoxazole nitrogen is a site for protonation, making positive mode ESI a logical first choice.
Monitored Ions See Table BelowMonitor the protonated parent ion and potential adducts in full scan mode first, then build a Selected Ion Monitoring (SIM) or MRM method.
Source Temp. 350 - 450 °COptimize based on instrument geometry and mobile phase flow rate.
Gas Flows Instrument DependentOptimize nebulizer and drying gas flows to achieve stable spray and maximum signal.
Collision Energy (For MS/MS) 15-30 eVPerform a ramping collision energy experiment to find the optimal value for fragmenting the precursor ion.
Expected Ions for this compound (MW ≈ 220.2 g/mol )
Ion SpeciesFormulaExpected m/zNotes
[M+H]⁺ [C₁₀H₁₀N₂O₃ + H]⁺221.07Primary target ion in positive ESI.
[M+Na]⁺ [C₁₀H₁₀N₂O₃ + Na]⁺243.05Common sodium adduct, especially if glassware is not properly rinsed or sodium salts are present.
[M+K]⁺ [C₁₀H₁₀N₂O₃ + K]⁺259.03Common potassium adduct.
[M-H]⁻ [C₁₀H₁₀N₂O₃ - H]⁻219.06Possible in negative mode, but likely less sensitive than positive mode.
Frequently Asked Questions (LC-MS)

Q1: I am observing significant signal suppression or enhancement in my biological samples (matrix effects). How can I solve this?

A1: Matrix effects are caused by co-eluting endogenous components from the sample (e.g., phospholipids, salts) that interfere with the ionization of the target analyte in the MS source.

  • Improve Chromatographic Separation: The best defense is to chromatographically separate the analyte from the bulk of the matrix components. Solution: Modify the HPLC gradient. A shallower gradient can improve resolution. Consider using a smaller particle size column (UPLC) for higher peak capacity.

  • Enhance Sample Cleanup: A more rigorous sample preparation protocol can remove interfering substances before injection.

G start Sample Matrix (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) - Simple, Fast - Prone to matrix effects start->ppt lle Liquid-Liquid Extraction (LLE) - Cleaner - Requires solvent optimization start->lle spe Solid-Phase Extraction (SPE) - Most effective - Requires method development start->spe analysis LC-MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Sample preparation options to mitigate matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., containing ¹³C or ²H) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability from matrix effects is normalized.

Q2: My analyte shows poor ionization efficiency and low signal. What can I do?

A2: Poor ionization can be due to the inherent chemistry of the molecule or suboptimal source conditions.

  • Optimize Mobile Phase: While formic acid is a good starting point, other additives may be more effective. Solution: Try adding 5-10 mM ammonium formate or ammonium acetate to the mobile phase. These salts can improve conductivity and promote the formation of [M+H]⁺ or [M+NH₄]⁺ adducts, which may be more stable.

  • Check Source Conditions: The physical process of creating ions is sensitive to many parameters. Solution: Systematically optimize source parameters (capillary voltage, gas flows, temperatures) by infusing a standard solution of your analyte and monitoring for maximum signal intensity.

  • Consider a Different Ionization Technique: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) may be a viable alternative. APCI is better suited for less polar, more volatile compounds and is often less susceptible to matrix effects than ESI.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol provides a general framework for extracting this compound from a biological matrix like human plasma.

Objective: To remove proteins, salts, and phospholipids prior to LC-MS analysis.

Materials:

  • Mixed-mode or reverse-phase SPE cartridges (e.g., C18, 100 mg)

  • Plasma sample containing this compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 0.1% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of Water. Do not let the cartridge run dry. This step activates the stationary phase.

  • Equilibration: Pass 1 mL of 0.1% Formic Acid in Water through the cartridge. This prepares the cartridge for the sample pH.

  • Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 0.1% Formic Acid) onto the cartridge. Load slowly (e.g., 1 mL/min).

  • Washing: Pass 1 mL of 10% Methanol in Water through the cartridge. This removes polar interferences like salts.

  • Elution: Pass 1 mL of elution solvent (e.g., 5% Ammonium Hydroxide in Methanol) through the cartridge to elute the analyte. The basic modifier ensures the analyte is neutral for efficient elution.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 30% Acetonitrile/70% Water with 0.1% Formic Acid).

  • Analysis: Inject the reconstituted sample into the LC-MS system.

References

  • Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro‑2,1,3-benzoxadiazol‑4‑amine Derivatives. (n.d.).
  • Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. (2008).
  • Separation of 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. (2015).
  • A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg 2. (2017). PubMed.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. (2023). Asian Journal of Green Chemistry.

Sources

Minimizing by-product formation in 4-Nitro-2-propyl-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Nitro-2-propyl-1,3-benzoxazole

A Guide to Minimizing By-product Formation and Optimizing Reaction Efficiency

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. We address common challenges encountered during the synthesis, focusing on the mechanistic origins of by-products and providing field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is yielding a significant amount of a polar by-product that is difficult to separate from the starting aminophenol. What is this impurity and how can its formation be prevented?

Answer: This is a classic issue in benzoxazole synthesis, particularly when using carboxylic acids or their activated derivatives. The by-product is almost certainly the uncyclized amide intermediate, N-(2-hydroxy-6-nitrophenyl)butanamide .

Causality: The synthesis of a 2-substituted benzoxazole from a 2-aminophenol and a carboxylic acid is a two-step, one-pot process: (1) formation of an amide intermediate, followed by (2) acid-catalyzed intramolecular cyclization with the elimination of water.[1][2] If the cyclization step is inefficient due to insufficient heat, inadequate catalysis, or the presence of excess water, the stable amide intermediate will accumulate as the major by-product. The water produced during the initial amidation can inhibit the subsequent dehydration required for cyclization.[3]

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: Start with dry reagents and solvents. Water is a by-product of the reaction, and its removal is critical to drive the equilibrium toward the cyclized product.

  • Effective Water Removal: When using milder acid catalysts like p-toluenesulfonic acid (TsOH), employ a Dean-Stark apparatus to azeotropically remove water as it forms. Toluene is an excellent solvent for this purpose.

  • Use a Powerful Dehydrating Condensing Agent: Polyphosphoric acid (PPA) is a highly effective reagent that serves as both the acid catalyst and a powerful dehydrating agent, aggressively promoting the final ring closure.[1] However, it can lead to charring if not controlled (see FAQ 3). Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative that often results in cleaner reactions.

Question 2: My crude product shows evidence of a second acylation event, with a by-product less polar than the amide intermediate but more polar than the target benzoxazole. What is occurring?

Answer: You are likely observing the formation of the di-acylated by-product, 2-(butyrylamino)-3-nitrophenyl butyrate . This occurs when both the amino and the hydroxyl groups of the 2-amino-3-nitrophenol are acylated.

Causality: This side reaction is most common when using highly reactive acylating agents like butyryl chloride or butyric anhydride, especially if more than one equivalent is used or if the reaction is run in the presence of a non-selective base. Both the amine and the phenol are nucleophilic and can compete for the acylating agent. The amine is generally more nucleophilic and reacts first, but acylation of the hydroxyl group can still occur under forcing conditions.

Preventative Measures:

  • Stoichiometric Control: Use precisely one equivalent of the acylating agent (e.g., butyryl chloride) and add it slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to favor mono-acylation of the more nucleophilic amine.

  • Choice of Reagents: Condensation directly with butyric acid, while requiring harsher dehydration conditions for cyclization, avoids the over-acylation issue associated with more potent acylating agents.

  • Alternative Synthesis: Consider a two-step approach where you first condense the 2-amino-3-nitrophenol with butyraldehyde to form a Schiff base (imine), which is then subjected to oxidative cyclization. This route completely avoids acylation chemistry.[4]

Below is a diagram illustrating the desired reaction pathway versus the formation of these common by-products.

G reactants 2-Amino-3-nitrophenol + Butyric Acid/Derivative amide Intermediate: N-(2-hydroxy-6-nitrophenyl)butanamide reactants->amide Acylation diacyl By-product: 2-(butyrylamino)-3-nitrophenyl butyrate reactants->diacyl Over-Acylation (with Acyl Halide/Anhydride) amide->reactants Hydrolysis (Reversible) product Desired Product: This compound amide->product Intramolecular Cyclization (Dehydration) amide->diacyl

Caption: Reaction pathways in the synthesis of this compound.

Question 3: The reaction mixture turns black and results in a significant amount of intractable tar, especially at higher temperatures. How can I achieve a cleaner conversion?

Answer: The formation of tar or char is indicative of thermal decomposition. The starting material, 2-amino-3-nitrophenol, is particularly sensitive due to the presence of three functional groups that can react or decompose under harsh conditions.

Causality: The combination of a strong acid catalyst (like PPA or sulfuric acid), high temperatures (>150 °C), and an electron-deficient aromatic ring (due to the nitro group) creates an environment ripe for polymerization and degradation. The nitro group itself can participate in undesired redox reactions or decomposition pathways at elevated temperatures.[3][5]

Troubleshooting Workflow:

The following decision tree provides a systematic approach to diagnosing and solving issues related to low yield and impurity formation.

G start Low Yield / Impure Product is_tar Is significant tar/charring observed? start->is_tar reduce_cond Reduce Temperature & Acid Conc. Use Milder Catalyst (e.g., TsOH) Shorter Reaction Time is_tar->reduce_cond Yes char_byprod Characterize Major By-product (NMR, LC-MS) is_tar->char_byprod No is_amide Is it the uncyclized amide intermediate? char_byprod->is_amide is_diacyl Is it the di-acylated by-product? is_amide->is_diacyl No optimize_cycl Improve Dehydration: - Use Dean-Stark - Use Stronger Condensing Agent (PPA) - Ensure Anhydrous Conditions is_amide->optimize_cycl Yes control_acyl Control Acylation: - Use 1.0 eq. Acylating Agent - Add Slowly at 0 °C - Switch to Carboxylic Acid Method is_diacyl->control_acyl Yes other Other Issue: - Check Starting Material Purity - Investigate Isomer Formation is_diacyl->other No

Caption: Troubleshooting workflow for optimizing the benzoxazole synthesis.

Comparison of Common Cyclization/Condensation Conditions

MethodCatalyst / ReagentTypical Temp. (°C)Key AdvantagesKey Disadvantages
Thermal Condensation p-Toluenesulfonic Acid (TsOH)110-140Milder conditions; less charring; easy catalyst removal.Requires azeotropic water removal (Dean-Stark); can be slow.
PPA Condensation Polyphosphoric Acid (PPA)130-180Highly efficient; acts as solvent, catalyst, and dehydrator.[1]Viscous; difficult workup; high risk of charring if overheated.[5]
Eaton's Reagent P₂O₅ in MeSO₃H80-120Very powerful dehydrator; often cleaner and lower temp than PPA.Reagent is highly corrosive and moisture-sensitive.
Acyl Chloride Route Pyridine or Et₃N (base)0 → 80-100Forms intermediate amide under mild conditions.Risk of di-acylation; requires subsequent cyclization step.

Recommended Experimental Protocols

Protocol 1: Optimized Thermal Condensation using TsOH

This protocol minimizes charring and is often preferred for achieving high purity, albeit with potentially longer reaction times.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 2-amino-3-nitrophenol (1.0 eq.), butyric acid (1.1 eq.), p-toluenesulfonic acid monohydrate (0.1 eq.), and toluene (approx. 0.2 M concentration relative to the aminophenol).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove excess butyric acid and TsOH), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Controlled PPA-Mediated Condensation

This protocol is faster but requires careful temperature control to prevent decomposition.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10x the weight of the aminophenol).

  • Reagents: Heat the PPA to 80-90 °C. In a separate container, mix 2-amino-3-nitrophenol (1.0 eq.) and butyric acid (1.2 eq.).

  • Reaction: Slowly add the aminophenol/acid mixture to the hot PPA with vigorous stirring. After the addition is complete, slowly raise the temperature to 130-140 °C. Hold at this temperature for 2-4 hours, monitoring by TLC. Caution: Do not exceed 150 °C to avoid rapid decomposition.

  • Work-up: Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring. The product will often precipitate as a solid. Neutralize the acidic aqueous solution with a strong base (e.g., 50% NaOH) to pH 7-8.

  • Purification: Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via column chromatography.

References

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Validation & Comparative

A Comparative Guide to the Bioactivity of Nitrobenzoxazoles: Situating 4-Nitro-2-propyl-1,3-benzoxazole in the Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the bioactivity of 4-Nitro-2-propyl-1,3-benzoxazole and other nitrobenzoxazole derivatives. While specific experimental data for this compound is not extensively available in the current literature, this document synthesizes existing research on related nitrobenzoxazole compounds to provide a scientifically grounded perspective on its potential bioactivity. By examining structure-activity relationships and the known biological effects of various nitrobenzoxazole isomers and analogs, we can infer the likely therapeutic potential of this specific molecule.

The Nitrobenzoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The benzoxazole ring system, a fusion of benzene and an oxazole ring, is a prominent scaffold in a multitude of biologically active compounds.[1][2] Its structural similarity to endogenous purine bases allows for interactions with various biomacromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical properties and biological activity of the benzoxazole core.[4][5] The position of the nitro group on the benzene ring and the nature of the substituent at the 2-position are critical determinants of the compound's overall bioactivity profile.

Comparative Bioactivity of Nitrobenzoxazole Isomers

The bioactivity of nitrobenzoxazoles is profoundly influenced by the position of the nitro group (positions 4, 5, 6, or 7). While direct comparative studies across all isomers are limited, the available literature allows for a qualitative assessment of their differential activities.

Antimicrobial Activity

Nitroaromatic compounds, including nitrobenzoxazoles, often exhibit antimicrobial properties. Their mechanism of action is generally believed to involve the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.[6][7][8]

While specific data for this compound is scarce, studies on other nitrobenzoxazoles have demonstrated a range of antibacterial and antifungal activities. The position of the nitro group can influence the compound's redox potential and its susceptibility to bioreduction by microbial nitroreductases, thereby affecting its antimicrobial potency.

Table 1: Reported Antimicrobial Activities of Various Nitrobenzoxazole Derivatives

Compound/Derivative ClassPosition of Nitro GroupType of ActivityReported Activity (MIC/EC50)Target OrganismsReference(s)
5-Nitro-1,3-benzoxazole derivatives5AnthelminticStrong activity reported for compounds 9 and 10Parasites[9]
7-Nitro-2,1,3-benzoxadiazole derivatives7Anticancer (induces apoptosis)Submicromolar activityHuman tumor cell lines[10]
General Nitro-heterocyclic compoundsVariousAntibacterialVariesAerobic and anaerobic bacteria[11]

Note: This table is illustrative and compiles data from various studies on different nitro-heterocyclic scaffolds, as direct comparative data for all nitrobenzoxazole isomers is limited.

Anticancer Activity

The anticancer potential of nitrobenzoxazoles is an active area of research. The proposed mechanisms of action include the induction of apoptosis, inhibition of topoisomerases, and targeting of specific signaling pathways in cancer cells.[8][12] The bioreductive activation of the nitro group under the hypoxic conditions often found in solid tumors is a key strategy in the design of tumor-selective anticancer agents.[6][8]

Studies on various nitro-substituted benzoxazoles have shown promising cytotoxic activity against a range of cancer cell lines. The position of the nitro group can influence the compound's ability to be selectively activated in hypoxic tumor environments and its interaction with molecular targets.

Table 2: Reported Anticancer Activities of Various Nitrobenzoxazole Derivatives

Compound/Derivative ClassPosition of Nitro GroupType of ActivityReported Activity (IC50)Target Cell LinesReference(s)
7-Nitro-2,1,3-benzoxadiazole derivatives7Apoptosis inductionSubmicromolarHuman tumor cell lines[10]
2-Aryl-7-nitro-4H-benzo[d][6][13]oxazin-4-ones7Cytotoxic, Pro-apoptoticSignificant inhibition of cell viabilityHeLa[11]

Note: This table highlights the anticancer potential of nitro-containing benzoxazine and benzoxadiazole scaffolds, suggesting that nitrobenzoxazoles could exhibit similar activities.

The Role of the 2-Propyl Substituent

The substituent at the 2-position of the benzoxazole ring plays a crucial role in modulating the compound's lipophilicity, steric profile, and interaction with biological targets.[2] A 2-propyl group, being a small alkyl chain, will increase the lipophilicity of the molecule compared to an unsubstituted or methyl-substituted analog. This increased lipophilicity can enhance membrane permeability, potentially leading to improved cellular uptake and bioavailability. However, it can also affect solubility and interaction with specific binding pockets of target enzymes.

Structure-activity relationship (SAR) studies on various 2-substituted benzoxazoles have shown that the nature of this substituent is critical for both antimicrobial and anticancer activities.[3][14] For instance, in a series of 2-alkyl-4-hydroxybenziminazoles, varying the alkyl group size was shown to modify lipoid solubility and, consequently, antibacterial activity.[3]

Inferred Bioactivity Profile of this compound

Based on the available evidence for related compounds, we can hypothesize the following bioactivity profile for this compound:

  • Antimicrobial Potential: The presence of the nitro group suggests potential antibacterial and antifungal activity, likely mediated by reductive activation. The 4-nitro position may confer a distinct redox potential compared to other isomers, influencing its spectrum of activity. The 2-propyl group could enhance its activity against certain microbes by improving membrane penetration.

  • Anticancer Potential: The compound may exhibit cytotoxic effects against cancer cells, particularly under hypoxic conditions where the nitro group can be selectively reduced. The overall potency will depend on the efficiency of this bioreduction and the specific cellular targets of the resulting reactive intermediates.

Experimental Protocols for Bioactivity Evaluation

To empirically determine the bioactivity of this compound and enable a direct comparison with other nitrobenzoxazoles, the following standardized experimental protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16][17]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare stock solution of This compound in DMSO serial Perform serial two-fold dilutions in 96-well plate with growth medium stock->serial add_inoculum Add microbial inoculum to each well serial->add_inoculum inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually inspect for turbidity or measure absorbance incubate->read_mic determine_mic MIC is the lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[18][19][20][21][22]

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed Seed cancer cells in a 96-well plate attach Incubate for 24h to allow attachment seed->attach treat Treat cells with serial dilutions of This compound attach->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_abs Measure absorbance at ~570 nm solubilize->read_abs calculate_ic50 Calculate IC50 value read_abs->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Proposed Mechanism of Action of Nitroaromatic Compounds

The biological activity of nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group. This process is a key initial step that leads to the generation of cytotoxic species.

Bioreductive Activation Pathway

Nitro_Activation Nitro_Compound Nitroaromatic Compound (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitro_Compound->Nitro_Radical Nitroreductases (+e-) Nitro_Radical->Nitro_Compound O2 (futile cycling) Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso +e-, +H+ Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Reactive_Species Further Reactive Species Hydroxylamine->Reactive_Species Cellular_Damage Cellular Damage (DNA, proteins, lipids) Hydroxylamine->Cellular_Damage Reactive_Species->Cellular_Damage

Caption: Generalized pathway for the bioreductive activation of nitroaromatic compounds.[6][7][8]

Conclusion and Future Directions

While the current body of literature does not provide specific bioactivity data for this compound, a comparative analysis of related nitrobenzoxazole structures strongly suggests its potential as a bioactive molecule with possible antimicrobial and anticancer properties. The presence of the 4-nitro group and the 2-propyl substituent are key structural features that are expected to influence its biological activity profile.

To fully elucidate the therapeutic potential of this compound, further experimental investigation is imperative. The synthesis of this compound followed by rigorous in vitro and in vivo testing using the standardized protocols outlined in this guide will be crucial to determine its specific antimicrobial spectrum, cytotoxic potency, and mechanism of action. Such studies will not only provide valuable data for this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of nitrobenzoxazole derivatives, aiding in the rational design of novel therapeutic agents.

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A Senior Scientist's Comparative Guide to 4-Nitro-2-propyl-1,3-benzoxazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Influence of Nitro-Substitution

In the landscape of medicinal chemistry, the benzoxazole nucleus stands out as a "privileged scaffold."[1][2] This heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a cornerstone in the design of numerous pharmacologically active agents.[3][4] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind effectively to a wide range of biological targets, leading to compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[2][5]

The introduction of substituents onto this core structure is a fundamental strategy for modulating physicochemical properties and biological activity. The 2-propyl group, an alkyl substituent, generally increases lipophilicity, which can enhance membrane permeability. However, it is the strategic placement of a potent electron-withdrawing group, such as the nitro (NO₂) group, that dramatically alters the molecule's electronic character, reactivity, and biological profile.[5]

This guide presents a comparative analysis of 4-Nitro-2-propyl-1,3-benzoxazole and its key positional isomers: the 5-nitro, 6-nitro, and 7-nitro analogues. We will delve into the nuances of their synthesis, compare their physicochemical properties based on available data and established chemical principles, and explore their potential biological activities. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge needed to make informed decisions in their own discovery and development programs.

Isomer Overview: Positional Effects on Molecular Architecture

The location of the nitro group on the benzene ring dictates the electronic distribution and steric environment of each molecule. These differences are fundamental to their unique chemical behaviors.

Caption: Chemical structures of the four positional isomers.

Comparative Synthesis Strategies: A Regioselective Approach

The synthesis of 2-substituted benzoxazoles is well-established, most commonly proceeding via the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6][7] Direct nitration of the parent 2-propyl-1,3-benzoxazole is generally avoided in a laboratory setting as it often yields a mixture of products, with the 6-nitro isomer typically predominating due to the directing effects of the fused oxazole ring.[3]

For unambiguous synthesis of each specific isomer, the most logical and field-proven approach is to begin with the appropriately substituted nitro-2-aminophenol. This precursor dictates the final position of the nitro group with high fidelity. The general pathway involves a cyclocondensation reaction with butyric acid (or an activated form like butyryl chloride or butyric anhydride) using a dehydrating agent. Polyphosphoric acid (PPA) is a particularly effective reagent for this transformation, serving as both a catalyst and a solvent, driving the reaction to completion at elevated temperatures.[8]

G start Nitro-2-aminophenol Isomer + Butyric Acid ppa Add Polyphosphoric Acid (PPA) (Catalyst and Solvent) start->ppa heat Heat Reaction Mixture (e.g., 150-180°C) Promotes Dehydration & Cyclization ppa->heat quench Quench with Ice-Water Precipitates Crude Product heat->quench filter Filter & Wash Solid Removes PPA & Water-Soluble Impurities quench->filter purify Recrystallization (e.g., from Ethanol) Yields Pure Isomer filter->purify end Pure Nitro-2-propyl-1,3-benzoxazole Isomer purify->end

Caption: General workflow for the regioselective synthesis of isomers.

This strategy ensures that the desired isomer is produced without the need for complex and often inefficient chromatographic separation of mixed nitration products. The choice of starting material is paramount:

  • 4-Nitro Isomer: Requires 2-amino-3-nitrophenol.

  • 5-Nitro Isomer: Requires 2-amino-4-nitrophenol.

  • 6-Nitro Isomer: Requires 2-amino-5-nitrophenol.[8]

  • 7-Nitro Isomer: Requires 2-amino-6-nitrophenol.

Physicochemical Properties Analysis

The position of the electron-withdrawing nitro group has a profound impact on properties such as melting point, polarity, and spectral characteristics. While experimental data for all four specific 2-propyl isomers is not comprehensively available in the literature, we can compile known data and infer trends based on related structures.[5]

PropertyThis compound5-Nitro-2-propyl-1,3-benzoxazole6-Nitro-2-propyl-1,3-benzoxazole7-Nitro-2-propyl-1,3-benzoxazole
Molecular Formula C₁₀H₁₀N₂O₃C₁₀H₁₀N₂O₃C₁₀H₁₀N₂O₃C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol 206.20 g/mol 206.20 g/mol 206.20 g/mol
CAS Number 1000018-05-2[9][10]861211-72-5[11][12]885949-60-0[13]Not Available
Melting Point Data not availableData not available~164°C (Analogue: 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole has M.P. of 164°C / 437 K)[8]Data not available
Predicted ¹H NMR Aromatic protons expected to be significantly deshielded, especially H-5.H-4 proton expected to be a deshielded singlet/doublet.H-7 proton expected as a deshielded doublet. Analogue shows a doublet at δ 8.48 ppm.[8]H-6 proton expected to be significantly deshielded. Potential for intramolecular interactions.

Expert Insights on Property Trends:

  • Melting Point: The 6-nitro and 4-nitro isomers might be expected to have higher melting points than the 5- and 7-isomers due to potentially more stable crystal lattice packing, though this is speculative without experimental data.

  • Polarity & Solubility: All isomers are expected to be poorly soluble in water and soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. The 7-nitro isomer may exhibit slightly different solubility due to the potential for intramolecular hydrogen bonding between the nitro group and the N-3 atom of the oxazole ring, which could reduce intermolecular interactions.

  • NMR Spectroscopy: The primary diagnostic tool for differentiating these isomers is ¹H NMR spectroscopy. The strong electron-withdrawing nature of the nitro group deshields adjacent protons (shifts them downfield).

    • For the 6-nitro isomer , the proton at C-7 is adjacent to the nitro group and would appear as a doublet at a very low field (predicted > δ 8.4 ppm).[8]

    • For the 4-nitro isomer , the proton at C-5 would be similarly deshielded.

    • For the 5-nitro isomer , the proton at C-4 would lack ortho-coupling and appear as a doublet (or singlet depending on long-range coupling) at a low field.

    • For the 7-nitro isomer , the proton at C-6 would be significantly downfield.

Comparative Biological & Pharmacological Potential

While a direct comparative biological screening of these specific four isomers is not publicly documented, the broader class of nitrobenzoxazoles has been investigated for various therapeutic applications. The nitro group itself is a key pharmacophore in many antimicrobial and antiparasitic drugs, often exerting its effect through bioreduction to cytotoxic radical species within the target organism.[6]

  • 5-Nitro Isomers: This class has received notable attention. Studies on various 5-nitro-1,3-benzoxazole derivatives have demonstrated significant in vitro anthelmintic (anti-worm) activity.[3] Molecular docking studies suggest these compounds may act by inhibiting β-tubulin, a critical protein in the cytoskeleton of parasites.

  • 6-Nitro Isomers: The 6-nitrobenzoxazole moiety has been incorporated into organic dyes and polymers for nonlinear optics applications, demonstrating its strong electron-accepting properties.[8] While less explored biologically than the 5-nitro isomer, its structural similarity suggests potential for similar activities.

  • 4-Nitro and 7-Nitro Isomers: Specific biological data for these scaffolds are scarce in the available literature. However, it is important to note that the 7-nitro-2,1,3-benzoxadiazole (NBD) core, a related but distinct heterocycle, is a widely used fluorescent probe.[14] Derivatives of NBD have been designed as potential anticancer agents that act as suicide inhibitors for glutathione S-transferases.[14] This suggests that the 7-nitro substitution pattern can produce potent biological effects.

Experimental Protocol: Synthesis of 6-Nitro-2-propyl-1,3-benzoxazole

This protocol is adapted from a validated procedure for a structurally related compound and represents a robust method for synthesizing the 6-nitro isomer.[8]

Principle: This synthesis is a one-pot acid-catalyzed cyclocondensation. Polyphosphoric acid (PPA) acts as the dehydrating agent to facilitate the formation of an amide intermediate between the 2-aminophenol and butyric acid, which then cyclizes to form the benzoxazole ring. The reaction is driven to completion by heat. The product, being insoluble in water, precipitates upon quenching and can be purified by recrystallization.

Materials:

  • 2-Amino-5-nitrophenol (1.0 eq)

  • Butyric Acid (1.05 eq)

  • Polyphosphoric Acid (PPA) (approx. 10x weight of reactants)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-amino-5-nitrophenol and polyphosphoric acid.

    • Causality: PPA is highly viscous; adding the solid reactant first allows for better mixing as the PPA is added.

  • Addition of Reagent: Begin stirring the mixture and gently warm to ~60°C to reduce the viscosity of the PPA. Once the mixture is stirring smoothly, slowly add the butyric acid.

    • Causality: A slight excess of the carboxylic acid ensures the complete consumption of the more valuable aminophenol precursor. Slow addition prevents localized overheating.

  • Cyclocondensation: Heat the reaction mixture to 160-170°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), if feasible.

    • Causality: High temperature is required to overcome the activation energy for both the initial amidation and the subsequent intramolecular cyclization/dehydration steps.

  • Workup - Quenching: After the reaction is complete, allow the flask to cool to below 100°C. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring.

    • Causality: This step quenches the reaction and hydrolyzes the PPA. The process is highly exothermic and must be done slowly to control the temperature. The benzoxazole product is insoluble in water and will precipitate as a solid.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water to remove any residual acid.

    • Causality: Thorough washing is critical to remove phosphoric acid, which would otherwise contaminate the final product.

  • Purification: Transfer the crude solid to a flask and perform recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is a purification technique that separates the product from soluble impurities and any unreacted starting materials, yielding an analytically pure product.

  • Drying & Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Conclusion

The positional isomers of nitro-2-propyl-1,3-benzoxazole represent a fascinating case study in structure-property relationships. While sharing the same molecular formula, the placement of the nitro group fundamentally alters their electronic landscape, which in turn influences their synthesis, physicochemical characteristics, and biological potential.

Regioselective synthesis starting from the corresponding nitro-2-aminophenol is the superior strategy for accessing each isomer in pure form. Based on available data and chemical principles, the 6-nitro isomer is the most well-characterized analogue, providing a solid benchmark for synthetic protocols. The 5-nitro isomer stands out for its documented potential as an anthelmintic agent. The 4- and 7-nitro isomers remain under-explored, representing an open territory for new research in medicinal chemistry and materials science. This comparative guide provides a robust framework for researchers to build upon, enabling the strategic selection and synthesis of the optimal isomer for their specific application.

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Cross-Validation of Experimental Data for 4-Nitro-2-propyl-1,3-benzoxazole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is known to interact with various biopolymers, leading to diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5][6]

This guide focuses on the specific derivative, 4-Nitro-2-propyl-1,3-benzoxazole. While public data on this exact molecule is limited[7], its structure suggests significant biological potential. The presence of the nitro group, a strong electron-withdrawing moiety, and a short alkyl chain at the 2-position are common features in bioactive benzoxazoles.

Given the scarcity of direct experimental data for the title compound, this guide will provide a comprehensive cross-validation and comparative analysis based on structurally related and well-characterized benzoxazole derivatives. We will synthesize data from peer-reviewed literature to establish a predictive framework for its performance and to provide context for researchers aiming to investigate this or similar molecules. The focus will be on two of the most prominent activities of this class: antimicrobial and anticancer efficacy.

Comparative Analysis I: Antimicrobial Potential

Benzoxazole derivatives have been extensively investigated as potent antimicrobial agents against a wide range of pathogens.[1][8] The mechanism of action is often attributed to the inhibition of key bacterial enzymes, such as DNA gyrase.[9] The presence and position of substituents on the benzoxazole ring system critically influence the potency and spectrum of activity.

Performance Metrics of Alternative Benzoxazole Derivatives

To benchmark the potential of this compound, we compare the Minimum Inhibitory Concentration (MIC) values of several 2-substituted and nitro-containing benzoxazoles reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard metric for quantifying efficacy.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
5-nitro-2-cyclohexyl BenzoxazoleBacillus subtilis3.12[6]
5-nitro-2-cyclohexylmethyl BenzoxazoleBacillus subtilis3.12[6]
5-nitro-2-cyclohexylmethyl BenzoxazolePseudomonas aeruginosa3.12[6]
2-(phenyl)-benzoxazole derivative (Series 1)Escherichia coli>100[1]
2-(phenyl)-benzoxazole derivative (Series 1)Staphylococcus aureus50[1]
2-(4-(piperidinethoxy)phenyl)-benzoxazole (Cpd 47)Pseudomonas aeruginosa0.25[10]
2-(4-(piperidinethoxy)phenyl)-benzoxazole (Cpd 47)Enterococcus faecalis0.5[10]
Ciprofloxacin (Standard Antibiotic)Staphylococcus aureus-[4]
Ampicillin (Standard Antibiotic)Gram (+ve) and Gram (-ve)-[2]

Expertise & Experience: The data clearly indicates that substitutions at both the 2-position and on the benzene ring dramatically alter antimicrobial activity. For instance, the 5-nitro derivatives show potent activity against B. subtilis and P. aeruginosa[6]. The high potency of compound 47 against P. aeruginosa (MIC = 0.25 µg/mL) highlights that complex side chains at the 2-position can yield highly active compounds[10]. Based on these analogs, it is plausible that this compound would exhibit activity, particularly against Gram-positive bacteria, though its efficacy against resistant Gram-negative strains would require empirical validation.

Comparative Analysis II: Anticancer Activity

The benzoxazole scaffold is also prevalent in compounds designed as anticancer agents.[3][5] Their antiproliferative effects are often linked to the inhibition of critical cellular machinery like Poly (ADP-ribose) polymerase (PARP) enzymes or protein kinases.[11]

Performance Metrics of Alternative Benzoxazole Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Here, we compare the IC50 values of various benzoxazole derivatives against human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(Aryl)-benzoxazole derivative (Cpd 12)PARP-2 Inhibition0.07[11]
2-(Aryl)-benzoxazole derivative (Cpd 27)PARP-2 Inhibition0.057[11]
2-(3,4-disubstituted phenyl)benzoxazole (Series 41-48)NCI-H460 (Lung)Promising[10]
5-Fluorouracil (Standard Drug)HCT-116 (Colorectal)12.2[3]
Doxorubicin (Standard Drug)MCF-7 (Breast)-[5]

Expertise & Experience: The sub-micromolar potency of compounds 12 and 27 in PARP-2 inhibition demonstrates the potential for developing highly effective anticancer agents based on the benzoxazole core.[11] The structure-activity relationship (SAR) suggests that aryl substitutions at the 2-position are crucial for this activity. While the simple 2-propyl group in our title compound is less complex, the presence of the 4-nitro group could confer cytotoxicity. It is common for nitroaromatic compounds to undergo bioreduction in hypoxic tumor environments, leading to reactive species that can induce cell death. This positions this compound as a candidate for screening, particularly against cell lines known to have hypoxic regions.

Experimental Workflows & Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies typically employed to generate the comparative data discussed above.

General Synthesis Pathway for 2-Substituted Benzoxazoles

The most common and versatile method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[12][13]

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Products A 2-Aminophenol C Condensation/ Cyclization A->C B Butanoic Acid (Propyl Source) B->C E 2-Propyl-1,3-benzoxazole C->E Dehydration D Nitration F This compound D->F E->D HNO3/H2SO4

Caption: General synthesis of this compound.

Detailed Protocol: Synthesis of 2-Propyl-1,3-benzoxazole

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-aminophenol and butanoic acid. Polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent.

  • Condensation: Heat the mixture, typically at 150-180°C, for several hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield 2-propyl-1,3-benzoxazole.

  • Nitration: Subsequent nitration using a mixture of nitric acid and sulfuric acid would selectively add a nitro group to the benzene ring, yielding the final product.

Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]

A Prepare serial 2-fold dilutions of test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible turbidity (bacterial growth) C->D E Determine MIC: Lowest concentration with no growth D->E

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent like DMSO to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Nutrient Broth or Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension and add it to each well of the plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Conclusion

While direct experimental data for this compound remains to be published, a cross-validation of data from structurally similar benzoxazole derivatives provides a strong, evidence-based foundation for predicting its biological potential. The collective evidence suggests that the title compound is a promising candidate for investigation as both an antimicrobial and an anticancer agent. The nitro-substitution, in particular, may confer potent bioactivity.

This comparative guide provides researchers and drug development professionals with the necessary context, comparative benchmarks, and validated experimental protocols to embark on the empirical investigation of this compound. Future studies should focus on its synthesis and subsequent screening using the standardized assays outlined herein to confirm its activity profile and elucidate its mechanism of action.

References

  • Ansari, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides an in-depth, objective comparison of synthetic routes for the production of 4-Nitro-2-propyl-1,3-benzoxazole, a heterocyclic compound with potential applications in medicinal chemistry. By presenting supporting experimental data and explaining the rationale behind methodological choices, we aim to equip scientists with the insights needed to select the most efficient and practical synthetic strategy.

The core of 2-substituted benzoxazole synthesis lies in the cyclization of a 2-aminophenol precursor with a suitable carbonyl-containing compound.[1] In the case of this compound, the critical starting material is 2-amino-3-nitrophenol. The choice of the propyl group source—typically butyric acid or butyraldehyde—and the corresponding reaction conditions significantly impacts the overall efficiency, yield, and environmental footprint of the synthesis.

Precursor Synthesis: 2-Amino-3-nitrophenol

A reliable and efficient synthesis of the 2-amino-3-nitrophenol precursor is paramount. A common method involves the nitration of 2-aminophenol.[2] However, controlling the regioselectivity of the nitration can be challenging. An alternative and often more controlled approach is the partial reduction of 2,4-dinitrophenol.

Experimental Protocol: Synthesis of 2-Amino-3-nitrophenol

This protocol is based on a selective reduction of a dinitrophenol derivative.

Materials:

  • 2,4-dinitrophenol

  • Sodium sulfide (Na₂S)

  • Ammonium chloride (NH₄Cl)

  • Concentrated aqueous ammonia

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Water

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol in water.

  • Add ammonium chloride and concentrated aqueous ammonia, then heat the mixture to approximately 85°C.

  • Allow the mixture to cool to 70°C and then add sodium sulfide in portions, maintaining the temperature between 80-85°C.

  • After the addition is complete, heat the mixture at 85°C for a further 15 minutes.

  • Filter the hot reaction mixture.

  • Cool the filtrate to allow for crystallization of the crude product.

  • Collect the crystals by filtration and redissolve them in boiling water.

  • Acidify the solution with glacial acetic acid.

  • Add activated carbon and heat the solution.

  • Filter the hot solution and allow it to cool to 20°C to crystallize the purified 2-amino-3-nitrophenol.

  • Collect the crystals by filtration and dry them.

This method, adapted from established procedures for the synthesis of aminonitrophenols, provides a reliable route to the necessary precursor.[3]

Synthetic Route 1: Condensation with Butyric Acid using Polyphosphoric Acid (PPA)

The reaction of o-aminophenols with carboxylic acids to form benzoxazoles is a well-established method, often facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA).[4] PPA serves as both the solvent and the catalyst, promoting the condensation and subsequent cyclization.

Experimental Protocol:

Materials:

  • 2-Amino-3-nitrophenol

  • Butyric acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • In a reaction flask, combine 2-amino-3-nitrophenol and butyric acid in polyphosphoric acid.

  • Heat the mixture with stirring, for example, at 150°C for 4-6 hours.

  • After the reaction is complete, pour the hot mixture into ice water to precipitate the crude product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Synthetic Route 2: Condensation with Butyraldehyde using a Catalyst

The condensation of o-aminophenols with aldehydes offers an alternative route to 2-substituted benzoxazoles.[5] This method can often be performed under milder conditions compared to the carboxylic acid route and can be amenable to various catalytic systems, including green catalysts.

Experimental Protocol:

Materials:

  • 2-Amino-3-nitrophenol

  • Butyraldehyde

  • Ethanol

  • Catalyst (e.g., a Brønsted acidic ionic liquid, or a metal-based catalyst)

  • Molecular sieves (optional, as a dehydrating agent)

Procedure:

  • To a solution of 2-amino-3-nitrophenol in ethanol, add butyraldehyde and the chosen catalyst.

  • The reaction can be performed at room temperature or with gentle heating (e.g., reflux) for a period of 2-8 hours, depending on the catalyst's activity.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the catalyst by filtration (if heterogeneous).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Butyric Acid with PPARoute 2: Butyraldehyde with Catalyst
Reagents 2-Amino-3-nitrophenol, Butyric acid, Polyphosphoric acid2-Amino-3-nitrophenol, Butyraldehyde, Catalyst, Solvent
Reaction Conditions High temperature (e.g., 150°C)Milder conditions (room temp. to reflux)
Reaction Time Typically longer (4-6 hours)Can be shorter (2-8 hours) depending on catalyst
Work-up Quenching in ice water, extractionFiltration (for heterogeneous catalysts), evaporation
Yield (Estimated) Good to excellentModerate to high, catalyst dependent
Green Chemistry Use of corrosive and viscous PPA, high energy inputPotential for greener solvents and recyclable catalysts
Cost-Effectiveness PPA is relatively inexpensiveCatalyst cost can vary significantly

Discussion

The choice between these two synthetic routes will depend on the specific requirements of the researcher and the available resources.

Route 1 (Butyric Acid with PPA): This is a classic and often robust method for benzoxazole synthesis. The high temperature and the use of PPA as a dehydrating agent can drive the reaction to completion, often resulting in good to excellent yields. However, the work-up procedure can be cumbersome due to the high viscosity of PPA and the need for a large volume of water for quenching. The high energy consumption and the corrosive nature of PPA are also drawbacks from a green chemistry perspective.

Route 2 (Butyraldehyde with a Catalyst): This route offers the potential for milder reaction conditions and a more environmentally friendly process. The use of a catalyst can avoid the need for stoichiometric amounts of a harsh reagent like PPA. Furthermore, the development of heterogeneous and recyclable catalysts can significantly improve the sustainability of this method. The yield and reaction time are highly dependent on the chosen catalyst, and optimization may be required. The aldehyde starting material can also be more prone to side reactions, such as self-condensation.[6]

Visualizing the Synthetic Workflows

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_route1 Route 1: Butyric Acid cluster_route2 Route 2: Butyraldehyde 2,4-Dinitrophenol 2,4-Dinitrophenol Partial_Reduction Partial_Reduction 2,4-Dinitrophenol->Partial_Reduction Na2S, NH4Cl 2-Amino-3-nitrophenol 2-Amino-3-nitrophenol Partial_Reduction->2-Amino-3-nitrophenol Purification Condensation_PPA Condensation_PPA 2-Amino-3-nitrophenol->Condensation_PPA Butyric Acid, PPA, 150°C Condensation_Aldehyde Condensation_Aldehyde 2-Amino-3-nitrophenol->Condensation_Aldehyde Butyraldehyde, Catalyst, RT-Reflux Product_1 This compound Condensation_PPA->Product_1 Work-up & Purification Product_2 This compound Condensation_Aldehyde->Product_2 Work-up & Purification

Caption: Synthetic workflows for this compound.

Conclusion

Both the polyphosphoric acid-mediated condensation with butyric acid and the catalyzed reaction with butyraldehyde represent viable pathways for the synthesis of this compound. The choice of method involves a trade-off between reaction robustness and conditions (Route 1) versus the potential for milder, more sustainable, and catalyst-dependent efficiency (Route 2). For large-scale synthesis, the development of an efficient and recyclable catalytic system for the aldehyde route would likely be the more desirable approach from both an economic and environmental standpoint. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision based on their specific laboratory capabilities and synthetic goals.

References

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A Comparative Analysis of the In Vivo Efficacy of Novel Nitro-Heterocyclic Compounds Versus Standard Antileishmanial Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a representative nitro-heterocyclic compound against established standard-of-care drugs for the treatment of leishmaniasis. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antileishmanial agents. This document synthesizes preclinical data, explains the rationale behind experimental designs, and offers detailed protocols to ensure scientific rigor and reproducibility.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to fatal visceral disease. The current therapeutic arsenal is limited by issues of toxicity, emerging drug resistance, high cost, and challenging administration routes.[1][2] This necessitates the urgent development of novel, effective, and accessible chemotherapies. Nitro-containing heterocyclic compounds have emerged as a promising class of molecules with potent antiprotozoal activity.[3][4] This guide will focus on a representative p-nitrobenzenesulfonamide, which has demonstrated significant in vivo efficacy, and compare it with the standard drugs: Amphotericin B, Miltefosine, and Paromomycin.

Mechanisms of Action: A Tale of Different Targets

Understanding the molecular mechanisms of action is crucial for rational drug design and for predicting potential synergistic or antagonistic effects in combination therapies. The standard antileishmanial drugs operate through diverse pathways, while many nitro compounds share a common bioactivation mechanism.

Standard Drugs:

  • Amphotericin B: This polyene antibiotic is a cornerstone of leishmaniasis treatment, particularly in its liposomal formulation, which reduces toxicity.[1] Its primary mechanism involves binding to ergosterol, a major sterol in the Leishmania cell membrane.[5] This interaction leads to the formation of transmembrane channels, causing increased permeability, leakage of intracellular ions, and ultimately, cell death.[3][5]

  • Miltefosine: As the only oral drug for leishmaniasis, miltefosine represents a significant advancement in treatment.[6] Its mechanism is multifaceted, involving the disruption of lipid metabolism and cell signaling pathways.[7] It also induces apoptosis-like cell death in the parasite and affects mitochondrial function.[1][8][9]

  • Paromomycin: An aminoglycoside antibiotic, paromomycin is used for both visceral and cutaneous leishmaniasis.[10][11] While its exact mechanism in Leishmania is not fully elucidated, it is believed to inhibit protein synthesis by binding to ribosomal RNA. It may also interfere with the parasite's mitochondrial membrane potential.[12]

Nitro-Heterocyclic Compounds:

Many nitroaromatic compounds, including the representative p-nitrobenzenesulfonamides, are prodrugs that require bioreductive activation within the target parasite. This activation is typically carried out by a nitroreductase enzyme present in the parasite but absent or significantly different in the mammalian host, providing a degree of selectivity. The reduction of the nitro group generates reactive nitrogen species, such as nitric oxide and nitroso radicals, which are highly cytotoxic. These reactive species can induce widespread damage to parasitic DNA, proteins, and lipids, leading to cell death.[4][13] Some studies on specific nitrobenzenesulfonamides suggest that they may also exert their effect by inducing nuclease activity and interacting with parasitic DNA.[13][14]

Comparative In Vivo Efficacy

The evaluation of antileishmanial drug efficacy in vivo relies on standardized animal models that aim to replicate aspects of human disease. The BALB/c mouse is a widely used model for both visceral and cutaneous leishmaniasis due to its well-characterized immune response.[8][9]

The following table summarizes the in vivo efficacy of a representative p-nitrobenzenesulfonamide (4Aa) against Leishmania infantum in a BALB/c mouse model, compared to data for standard drugs from similar experimental systems.

Compound Drug Class Animal Model Dosage & Administration Efficacy (% Parasite Burden Reduction) Reference
p-Nitrobenzenesulfonamide (4Aa) Nitro-heterocycleBALB/c mice (L. infantum)5 mg/kg/day for 10 days (IP)~99%[13][14]
Amphotericin B (Liposomal) PolyeneBALB/c mice (L. donovani)Single dose of 3.5 mg/kg~100%
Miltefosine AlkylphosphocholineBALB/c mice (L. donovani)ED90: 27 mg/kg90%[2]
Paromomycin AminoglycosideBALB/c mice (L. amazonensis)Varies by strain susceptibilitySignificant reduction in lesion size and parasite burden[10][11]

Note: Direct head-to-head comparative studies for 4-Nitro-2-propyl-1,3-benzoxazole are not available. The data presented for the nitro-heterocyclic compound is based on a published study of p-nitrobenzenesulfonamides. Data for standard drugs are representative of their performance in similar preclinical models.

Experimental Protocols & Methodologies

To ensure the validity and reproducibility of in vivo efficacy studies, a rigorous and well-defined experimental workflow is essential.

General Workflow for In Vivo Antileishmanial Drug Testing

G cluster_0 Preparation Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Evaluation Phase p1 Parasite Culture (e.g., Leishmania infantum promastigotes) i1 Intravenous (IV) or Intradermal (ID) Infection p1->i1 p2 Animal Acclimatization (e.g., 6-8 week old female BALB/c mice) p2->i1 i2 Disease Establishment (e.g., 2-4 weeks post-infection) i1->i2 t1 Randomization into Groups (Vehicle, Test Compound, Standard Drug) i2->t1 t2 Drug Administration (e.g., IP, Oral Gavage) t1->t2 e1 Euthanasia & Organ Harvest (Spleen, Liver for VL; Skin for CL) t2->e1 e2 Quantification of Parasite Burden (Giemsa staining, qPCR, or in vivo imaging) e1->e2 e3 Data Analysis (% Inhibition vs. Vehicle Control) e2->e3

Caption: Standard workflow for evaluating in vivo antileishmanial efficacy.

Step-by-Step Protocol: Murine Model of Visceral Leishmaniasis
  • Parasite Preparation: Leishmania infantum (or L. donovani) promastigotes are cultured in appropriate media (e.g., M199) to the stationary phase.

  • Infection: Female BALB/c mice (6-8 weeks old) are infected via the lateral tail vein with approximately 1 x 10^7 stationary-phase promastigotes.

  • Treatment Initiation: Two to four weeks post-infection, once the infection is established in the liver and spleen, treatment is initiated.

  • Drug Administration:

    • Test Compound (e.g., p-nitrobenzenesulfonamide): Administered intraperitoneally (IP) at a predetermined dose (e.g., 5 mg/kg/day) for 10 consecutive days.[13]

    • Vehicle Control: A corresponding volume of the drug vehicle (e.g., DMSO/saline) is administered via the same route and schedule.

    • Standard Drug Control (e.g., Liposomal Amphotericin B): Administered as a single intravenous dose at an effective concentration (e.g., 3.5 mg/kg).

  • Efficacy Assessment:

    • Twenty-four hours after the final dose, mice are euthanized.

    • The liver and spleen are aseptically removed and weighed.

    • Impression smears of the organs are prepared on glass slides, fixed with methanol, and stained with Giemsa.

    • The number of amastigotes per 1000 host cell nuclei is determined by light microscopy.

    • The total parasite burden per organ is calculated in Leishman-Donovan Units (LDU), where LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis: The percentage of parasite inhibition is calculated relative to the vehicle-treated control group.

Signaling Pathway: Proposed Mechanism of Nitro-Aromatic Drugs

G cluster_damage Cellular Damage compound Nitro-Heterocyclic Prodrug parasite Leishmania Parasite compound->parasite enzyme Parasite-Specific Nitroreductase (NTR) parasite->enzyme Internalization reactive_species Reactive Nitrogen Species (e.g., NO•, Nitroso Radicals) enzyme->reactive_species Bio-activation dna DNA Damage reactive_species->dna protein Protein Dysfunction reactive_species->protein lipid Lipid Peroxidation reactive_species->lipid death Parasite Death dna->death protein->death lipid->death

Caption: Bio-activation pathway of nitro-heterocyclic drugs in Leishmania.

Conclusion and Future Directions

The available preclinical data indicates that nitro-heterocyclic compounds, such as p-nitrobenzenesulfonamides, hold significant promise as antileishmanial drug candidates. The in vivo efficacy, demonstrating a parasite burden reduction of approximately 99% in a murine model of visceral leishmaniasis, is comparable to that of some standard drugs.[13] The unique mechanism of action, reliant on parasite-specific nitroreductases, offers a potential advantage in overcoming resistance to existing therapies.

However, further research is imperative. The specific compound this compound requires dedicated in vivo evaluation to ascertain its efficacy and safety profile. Future studies should include:

  • Head-to-Head Comparisons: Direct comparative efficacy studies of promising nitro-benzoxazole derivatives against liposomal amphotericin B and miltefosine in both visceral and cutaneous leishmaniasis models.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to establish a therapeutic window and identify any potential liabilities.

  • Resistance Studies: Selection for and characterization of resistance mechanisms to understand the long-term viability of this chemical class.

By systematically addressing these research questions, the scientific community can determine whether nitro-benzoxazole compounds can be translated into clinically effective treatments to combat the global burden of leishmaniasis.

References

  • World Health Organization. (n.d.). Leishmaniasis. WHO. [Link]

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  • Singh, O. P., & Sundar, S. (2015). Visceral leishmaniasis: experimental models for drug discovery. Parasitology research, 114(1), 229-242. [Link]

  • Mears, E. R., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS neglected tropical diseases, 9(9), e0003889. [Link]

  • van Griensven, J., & Diro, E. (2019). Recent Development of Visceral Leishmaniasis Treatments: Successes, Pitfalls, and Perspectives. Clinical microbiology reviews, 32(4), e00019-19. [Link]

  • Singh, N., & Singh, R. K. (2015). Investigational Drugs for Visceral Leishmaniasis. Expert opinion on investigational drugs, 24(5), 659-672. [Link]

  • El-Sabbagh, N. G., et al. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Journal of Chemistry, 2021, 1-11. [Link]

  • Mears, E. R., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS neglected tropical diseases, 9(9), e0003889. [Link]

  • Mears, E. R., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003889. [Link]

  • Dorlo, T. P., et al. (2012). Miltefosine: a review of its pharmacology and therapeutic efficacy in the treatment of leishmaniasis. The Journal of antimicrobial chemotherapy, 67(11), 2576-2597. [Link]

  • Olliaro, P., & Sundar, S. (2011). The drugs and dose regimens used in visceral leishmaniasis clinical studies. The American journal of tropical medicine and hygiene, 85(5 Suppl), 1-13. [Link]

  • Dr. Oracle. (2025). Treatment Drugs for Visceral Leishmaniasis Infections or kala-azar. YouTube. [Link]

  • Grogl, M., et al. (2013). Drug Discovery Algorithm for Cutaneous Leishmaniasis. The American journal of tropical medicine and hygiene, 88(2), 241-245. [Link]

  • de Morais-Teixeira, E., et al. (2020). Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo. International journal for parasitology. Drugs and drug resistance, 13, 85-92. [Link]

  • Bilbao-Ramos, P., et al. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide. Bioorganic & medicinal chemistry, 17(21), 7486-7491. [Link]

  • de Oliveira, A. C. A. X., et al. (2022). Cutaneous/Mucocutaneous Leishmaniasis Treatment for Wound Healing: Classical versus New Treatment Approaches. Pharmaceutics, 14(3), 612. [Link]

  • Cardoso-Santos, C., et al. (2022). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. Parasitology, 149(1), 108-115. [Link]

  • de Morais-Teixeira, E., et al. (2020). Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo. International journal for parasitology. Drugs and drug resistance, 13, 85-92. [Link]

  • Van den Kerkhof, M., et al. (2019). Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis. PLoS neglected tropical diseases, 13(2), e0007173. [Link]

  • Liras, M., et al. (2021). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. Molecules (Basel, Switzerland), 26(17), 5227. [Link]

  • Pérez-Pertejo, Y., et al. (2023). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. International journal of molecular sciences, 24(10), 8963. [Link]

  • Van den Kerkhof, M., et al. (2019). Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis. PLoS neglected tropical diseases, 13(2), e0007173. [Link]

  • Van den Kerkhof, M., et al. (2019). Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis. PLoS neglected tropical diseases, 13(2), e0007173. [Link]

  • Bilbao-Ramos, P., et al. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N-2-(4-nitrophenyl)-N-1-propylglycinamide. Bioorganic & medicinal chemistry, 17(21), 7486-7491. [Link]

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A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of 4-Nitro-2-propyl-1,3-benzoxazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances of Nitro-Substituted Benzoxazoles

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique photophysical properties.[1] The introduction of specific substituents onto the benzoxazole scaffold, such as a nitro group (a potent electron-withdrawing group) and an alkyl chain, can dramatically alter the molecule's electronic distribution, conformation, and, consequently, its biological and chemical behavior. The precise structural elucidation of these analogues is therefore not merely a procedural step but a critical prerequisite for understanding structure-activity relationships (SAR).

This guide provides an in-depth comparative analysis of 4-Nitro-2-propyl-1,3-benzoxazole and its positional isomers, focusing on the application of key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy—to differentiate and characterize these closely related compounds. We will explore the causal relationships between substituent position and spectral output, offering field-proven insights into experimental design and data interpretation.

The Analogues in Focus: Positional Isomerism and Its Spectroscopic Fingerprint

For this comparative study, we will focus on the parent compound, This compound (A) , and compare it against its key positional isomers where the nitro group is shifted across the benzene ring: 5-Nitro- (B) , 6-Nitro- (C) , and 7-Nitro- (D) analogues. While the molecular formula and weight remain identical, the electronic environment of each molecule is unique, leading to distinct and predictable spectroscopic signatures.

Benzoxazole_Analogues cluster_A Analogue A: 4-Nitro cluster_B Analogue B: 5-Nitro cluster_C Analogue C: 6-Nitro cluster_D Analogue D: 7-Nitro A A B B C C D D

Caption: Chemical structures of the 2-propyl-1,3-benzoxazole positional isomers.

The Analytical Workflow: A Multi-Technique Approach to Structural Confirmation

The unambiguous structural elucidation of a novel benzoxazole derivative requires a logical progression of spectroscopic analyses.[1][2] This workflow ensures that each piece of data validates the others, building a comprehensive and trustworthy structural profile. The process begins with establishing the molecular formula and weight, proceeds to identify key functional groups, and culminates in mapping the precise atomic connectivity.

Spectroscopic_Workflow start Synthesized & Purified Analogue ms Mass Spectrometry (MS) start->ms Determines Molecular Weight & Formula ir FTIR Spectroscopy ms->ir Confirms Mass nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr Identifies Functional Groups (-NO₂, C=N, C-O) uv UV-Vis Spectroscopy nmr->uv Maps Atomic Connectivity (¹H-¹H, ¹H-¹³C) elucidation Complete Structural Elucidation uv->elucidation Probes Electronic Transitions (Conjugation)

Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.[1]

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: For positional isomers, low-resolution MS is primarily a confirmation tool for molecular weight. All four analogues (A-D) will exhibit the same molecular ion peak. The real diagnostic power comes from High-Resolution Mass Spectrometry (HRMS), which confirms the elemental composition with high precision, and the analysis of fragmentation patterns, which can sometimes offer clues to the substitution pattern, although often subtle for isomers.

Comparative Data:

  • Molecular Ion (M⁺): All four analogues will show an identical molecular ion peak corresponding to the formula C₁₀H₁₀N₂O₃.

  • Fragmentation: The primary fragmentation pathway involves the loss of the propyl chain and subsequent cleavages of the benzoxazole ring. A characteristic fragmentation is the loss of the nitro group (NO₂). The relative intensities of fragment ions may differ slightly due to the influence of the nitro group's position on bond stabilities, but these differences are often not pronounced enough for definitive isomer identification without extensive validation.

AnalogueFormulaCalculated Mass (Da)Expected M⁺ or [M+H]⁺ (m/z)Key Fragmentation
A, B, C, DC₁₀H₁₀N₂O₃206.0691206.0691 or 207.0769Loss of C₃H₇, NO₂, CO

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is exceptionally useful for confirming the presence of key functional groups. The nitro group's strong, characteristic absorption bands are the most important diagnostic feature. The position of these bands can be subtly influenced by the electronic effects of its location on the ring.

Comparative Analysis: The most telling vibrations are the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

  • Asymmetric NO₂ Stretch (ν_as): Typically appears in the 1500-1570 cm⁻¹ region.[3] Its exact position depends on the degree of conjugation with the ring.

  • Symmetric NO₂ Stretch (ν_s): Found in the 1300-1370 cm⁻¹ range.[4]

  • Benzoxazole Ring Vibrations: The C=N stretch (around 1600-1670 cm⁻¹) and the C-O-C asymmetric stretch (around 1240-1270 cm⁻¹) confirm the integrity of the heterocyclic core.[3][5]

Analogueν_as(NO₂) (cm⁻¹)ν_s(NO₂) (cm⁻¹)ν(C=N) (cm⁻¹)Causality Behind Expected Shifts
A (4-Nitro) ~1545~1365~1615Steric hindrance from the adjacent fused ring may slightly alter the vibrational energy.
B (5-Nitro) ~1525~1345~1620Strong resonance effect with the oxazole nitrogen may lower the N-O bond order and frequency.
C (6-Nitro) ~1535~1350~1618Less direct electronic communication with the heteroatoms compared to the 5- and 7-positions.
D (7-Nitro) ~1550~1360~1612Strong inductive effect due to proximity to the oxazole oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Differentiator

Expertise & Experience: NMR is the most powerful technique for distinguishing positional isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts (δ) and coupling patterns (J). The electron-withdrawing nitro group strongly deshields nearby protons, causing them to resonate at a higher frequency (downfield).

¹H NMR Comparative Analysis

The aromatic region (δ 7.0–9.0 ppm) is the most informative. The propyl group signals (a triplet, a sextet, and a triplet) will appear upfield (δ 1.0–3.5 ppm) and should be largely consistent across all isomers.

  • Analogue A (4-Nitro): Will show three aromatic protons. H5 and H7 will be strongly influenced by the nitro group and the heteroatoms, respectively. Expect a complex pattern, likely a doublet, a triplet, and another doublet. H5 will be significantly downfield.

  • Analogue B (5-Nitro): H4 and H6 will be deshielded. H4 will likely appear as a doublet, and H6 as a doublet of doublets. H7 will be a doublet coupled to H6.

  • Analogue C (6-Nitro): This isomer will exhibit greater symmetry in its spectrum. H5 and H7 will be significantly deshielded. H5 will likely be a doublet of doublets, and H7 a doublet.

  • Analogue D (7-Nitro): H6 will be strongly deshielded by the adjacent nitro group. The aromatic protons will appear as a triplet (H5) and two doublets (H4, H6).

AnalogueAromatic Proton Shifts (δ, ppm) & Multiplicity (Predicted)Causality Behind Chemical Shifts
A (4-Nitro) H5 (~8.2, dd), H6 (~7.5, t), H7 (~7.8, d)-NO₂ at C4 strongly deshields H5.
B (5-Nitro) H4 (~8.5, d), H6 (~8.1, dd), H7 (~7.7, d)-NO₂ at C5 deshields both ortho protons H4 and H6.
C (6-Nitro) H4 (~7.8, d), H5 (~8.3, dd), H7 (~8.4, d)-NO₂ at C6 deshields ortho protons H5 and H7.
D (7-Nitro) H4 (~7.7, d), H5 (~7.4, t), H6 (~8.2, d)-NO₂ at C7 strongly deshields H6.
¹³C NMR Comparative Analysis

The carbon directly attached to the nitro group (ipso-carbon) will be significantly deshielded. The chemical shifts of other aromatic carbons will also vary predictably based on substituent effects.

AnalogueKey Aromatic ¹³C Shifts (δ, ppm) (Predicted)Causality Behind Chemical Shifts
A (4-Nitro) C4 (~148), C3a (~144), C7a (~151)C4 (ipso-carbon) is strongly deshielded.
B (5-Nitro) C5 (~145), C4 (~120), C6 (~118)C5 (ipso-carbon) is deshielded.
C (6-Nitro) C6 (~146), C5 (~119), C7 (~115)C6 (ipso-carbon) is deshielded.
D (7-Nitro) C7 (~149), C6 (~122), C7a (~142)C7 (ipso-carbon) is deshielded.

UV-Visible Spectroscopy: Mapping Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule. The benzoxazole system is a chromophore, and the addition of a strong auxochrome like the nitro group significantly affects the wavelength of maximum absorption (λ_max). The position of the nitro group alters the extent of conjugation and the energy of the π → π* and n → π* transitions.

Comparative Analysis: Generally, substituents that extend the conjugated system or participate in intramolecular charge transfer (ICT) will cause a bathochromic (red) shift to a longer λ_max.

  • Analogue B (5-Nitro) & D (7-Nitro): The nitro group is in a position that allows for more effective charge transfer communication with the heterocyclic portion of the molecule. This extended conjugation is expected to lower the energy gap for electronic transitions, resulting in the highest λ_max values.[6]

  • Analogue A (4-Nitro) & C (6-Nitro): The electronic communication between the nitro group and the oxazole ring is less direct. Therefore, these isomers are expected to have a lower λ_max (hypsochromic or blue-shifted) compared to the 5- and 7-nitro analogues.

AnalogueExpected λ_max (nm)Expected Molar Absorptivity (ε)Causality Behind Absorption Profile
A (4-Nitro) ~310-320ModerateLess effective conjugation pathway.
B (5-Nitro) ~340-360HighStrong intramolecular charge transfer character.
C (6-Nitro) ~315-325ModerateConjugation pathway similar to the 4-nitro isomer.
D (7-Nitro) ~335-355HighStrong intramolecular charge transfer character.

Standardized Experimental Protocols

Trustworthiness: The following protocols are standardized methodologies for acquiring high-quality, reproducible spectroscopic data for benzoxazole derivatives.[1][7]

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the purified analogue in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over an m/z range of 100-500.

  • Data Analysis: Identify the [M+H]⁺ peak and compare the exact mass to the calculated value for C₁₀H₁₁N₂O₃⁺ to confirm the elemental formula.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry, solid analogue with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[1]

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for 2 minutes to form a transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers of major absorption bands and correlate them to the specific functional groups (-NO₂, C=N, C-O-C, C-H).[1]

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified analogue in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analogue in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 10⁻³ M. Create a dilute solution (e.g., 10⁻⁵ M) for analysis.[2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Fill a quartz cuvette with the pure solvent to serve as a blank. Fill a matched cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 250-500 nm.[1]

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion

While mass spectrometry and IR spectroscopy are essential for confirming the molecular formula and the presence of key functional groups in this compound analogues, they offer limited power in distinguishing between positional isomers. The definitive differentiation lies in the strategic application of NMR and UV-Vis spectroscopy. ¹H and ¹³C NMR spectroscopy provide an unambiguous structural map by revealing the precise electronic environment of each nucleus, with the aromatic region serving as a highly diagnostic fingerprint for the nitro group's position. UV-Vis spectroscopy complements this by providing insight into the overall electronic structure and conjugation , with 5- and 7-nitro isomers consistently showing a bathochromic shift relative to their 4- and 6-nitro counterparts. By integrating these techniques into a logical workflow, researchers can confidently and accurately characterize these valuable chemical entities.

References

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  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
  • Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (n.d.). NIH.
  • Synthesis and Characterization of P-Nitrobenzoylpyrazolone-5 and Its Complexes. (n.d.). Scholarlink Research Institute.
  • Vapour spectrum of benzoxazole in the near ultraviolet. (1968). Journal of the Chemical Society B: Physical Organic.
  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (n.d.). ScienceDirect.
  • Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (2018). ResearchGate.
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.

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A Comprehensive Guide to Assessing the Selectivity of 4-Nitro-2-propyl-1,3-benzoxazole for Specific Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of selectivity is paramount. A therapeutic agent's ability to interact with its intended biological target while minimally engaging with other biomolecules—thereby avoiding off-target effects—is the cornerstone of developing safe and effective medicines. The benzoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, lesser-studied derivative, 4-Nitro-2-propyl-1,3-benzoxazole, and outlines a rigorous, multi-tiered experimental strategy to comprehensively define its biological target selectivity.

Given the nascent stage of research on this particular molecule, this document serves as both a conceptual framework and a practical guide for researchers. We will not present pre-existing data, but rather, we will delineate the process by which such critical data can be generated, validated, and interpreted. This approach is designed to empower researchers, scientists, and drug development professionals to systematically deconvolve the molecular mechanism and selectivity profile of this and other novel chemical entities.

Part 1: A Tiered Strategy for Target Deconvolution and Selectivity Profiling

The journey from a novel compound to a well-characterized chemical probe or drug candidate requires a systematic and logical progression of experiments. We propose a three-tiered approach that moves from broad, unbiased screening to specific, quantitative validation in physiologically relevant settings.

Tier 1: Unbiased Target Identification

The primary challenge with a novel compound is the absence of a known target. Therefore, the initial step must be an unbiased screen to identify potential protein interactors. The classic and robust method for this is Affinity Chromatography coupled with Mass Spectrometry (AC-MS) .[3][4][5] This technique utilizes an immobilized version of the small molecule to "pull down" binding proteins from a complex mixture like a cell lysate.

The causality behind this choice is simple: it is a direct physical interrogation of the proteome that does not rely on prior assumptions about the compound's mechanism of action. Photo-affinity labeling, which involves a chemically modified probe that can be covalently cross-linked to its target upon UV irradiation, is a powerful variant of this method that can capture even transient or weak interactions.[6][7]

cluster_0 Tier 1: Unbiased Target ID A Synthesize Affinity Probe (e.g., Biotinylated this compound) B Incubate Probe with Cell Lysate A->B C Immobilize on Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification by LC-MS/MS E->F G Generate Candidate Target List F->G cluster_1 Tier 3: Cellular Thermal Shift Assay (CETSA) cluster_2 Detection A Treat Intact Cells with Compound or Vehicle (DMSO) B Heat Cell Suspensions across a Temperature Gradient A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Centrifugation to Separate Soluble vs. Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Western Blot (for specific target) E->F G LC-MS/MS (for proteome-wide analysis) E->G H Generate Melt Curves & Determine Thermal Shift (ΔTm) F->H G->H

Caption: Tier 3 Workflow for Confirming In-Cellulo Target Engagement via CETSA.

Part 2: Data Presentation and Comparative Analysis

Objective comparison requires quantitative data. Below are examples of how to structure the experimental results for this compound (termed 'Compound X') and a hypothetical alternative, 'Comparator A'.

Table 1: Kinome Selectivity Profile (% Inhibition at 1 µM)

This table summarizes data from a broad kinase screen. A highly selective compound will show potent inhibition of one or a few kinases, while a non-selective compound will inhibit many.

Kinase TargetKinase FamilyCompound X (% Inhibition)Comparator A (% Inhibition)
MAPK1 CMGC98% 95%
CDK2 CMGC85% 25%
PIM1 CAMK92% 15%
SRC TK12%91%
ABL1 TK8%88%
... (400+ other kinases)...<10%...

Interpretation: In this hypothetical dataset, Compound X shows potent inhibition against a few kinases (MAPK1, CDK2, PIM1), suggesting it may be a multi-kinase inhibitor within specific families. Comparator A appears to be a selective Tyrosine Kinase (TK) inhibitor.

Table 2: Quantitative Binding Affinity (KD) and Cellular Target Engagement (ΔTm)

This table integrates data from SPR and CETSA to validate the primary targets and quantify the strength of the interaction both in vitro and in cells.

Protein TargetMethodCompound XComparator A
MAPK1 SPRKD = 50 nMKD > 10,000 nM
CETSAΔTm = +5.2 °CΔTm = +0.3 °C
PIM1 SPRKD = 120 nMKD > 10,000 nM
CETSAΔTm = +4.1 °CΔTm = +0.1 °C
SRC SPRKD > 10,000 nMKD = 75 nM
CETSAΔTm = +0.5 °CΔTm = +4.8 °C
HSP90 SPRKD = 8,500 nMKD = 9,200 nM
(Off-Target)CETSAΔTm = +0.2 °CΔTm = +0.4 °C

Interpretation: The strong correlation between low KD values (high affinity) from SPR and significant positive thermal shifts (ΔTm) from CETSA provides robust validation for MAPK1 and PIM1 as true intracellular targets of Compound X. The lack of a significant thermal shift for HSP90, despite weak in vitro binding, suggests it is not a physiologically relevant off-target.

Part 3: Detailed Experimental Protocols

Scientific integrity rests on reproducibility. The following are detailed, step-by-step protocols for the key assays described.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric [33P]-ATP)

This protocol is designed to measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. [8]

  • Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Prepare a stock solution of the specific peptide substrate for the kinase of interest.

    • Prepare a stock solution of [γ-33P]-ATP (specific activity ~500 cpm/pmol) mixed with cold ATP to achieve the desired final concentration (typically at the Km of the kinase).

    • Serially dilute Compound X in 100% DMSO.

  • Reaction Setup (96-well plate):

    • Add 5 µL of diluted Compound X or DMSO (vehicle control) to each well.

    • Add 20 µL of a master mix containing the kinase and peptide substrate in reaction buffer.

    • Incubate for 10 minutes at room temperature to allow compound-kinase binding.

  • Initiation and Termination:

    • Initiate the kinase reaction by adding 25 µL of the ATP solution.

    • Incubate for 20-30 minutes at 30°C.

    • Terminate the reaction by spotting 40 µL of the reaction mixture onto a P81 phosphocellulose paper filter.

  • Washing and Detection:

    • Wash the filter paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

    • Wash once with acetone and let air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot % inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol confirms target engagement within intact cells. [9]

  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Harvest cells and resuspend in culture medium at a concentration of 10-20 million cells/mL.

    • Treat cell suspensions with Compound X (e.g., 10 µM final concentration) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a PCR machine for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). A non-heated sample (RT) serves as a control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Measure the total protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

    • Denature the samples in Laemmli buffer and resolve by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific for the target of interest (e.g., anti-MAPK1).

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the intensity of each band to the intensity of the non-heated (RT) sample.

    • Plot the relative soluble protein fraction versus temperature for both the compound-treated and vehicle-treated samples to generate "melting curves."

    • The shift in the midpoint of the curve (Tm) between the two conditions (ΔTm) represents the ligand-induced thermal stabilization.

Part 4: Visualizing a Hypothetical Mechanism of Action

To contextualize the importance of selectivity, we can visualize how an inhibitor might affect a cellular signaling pathway. If this compound (Compound X) is a selective MAPK1 inhibitor, it should block signaling downstream of MAPK1 without affecting parallel pathways.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Transcription Transcription Factors (e.g., c-Fos, c-Jun) MAPK1->Transcription Proliferation Cell Proliferation Transcription->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival CompoundX Compound X (this compound) CompoundX->MAPK1 On-Target Inhibition

Caption: Hypothetical on-target effect of Compound X in the MAPK signaling cascade.

Conclusion

Assessing the selectivity of a novel compound like this compound is a multi-faceted endeavor that requires a blend of unbiased discovery, targeted validation, and in-cellulo confirmation. The tiered strategy outlined in this guide—progressing from affinity-based proteomics to broad in vitro screening and culminating in cellular target engagement assays like CETSA—provides a robust framework for building a comprehensive selectivity profile. By rigorously applying these methodologies and carefully interpreting the resulting quantitative data, researchers can confidently establish the molecular mechanism of action, identify potential liabilities, and ultimately accelerate the translation of promising small molecules into valuable research tools and next-generation therapeutics.

References

  • CETSA. (n.d.). CETSA. Retrieved from [Link] [10]2. News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link] [11]3. BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link] [12]4. ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link] [1]5. Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA simplifies high-throughput screening for target engagement. In Methods in Enzymology (Vol. 581, pp. 509-528). Academic Press. [9]6. BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link] [13]7. ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link] [1][14]8. ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link] [3]9. Molecular Biology of the Cell. (2017, October 13). A Guide to Simple and Informative Binding Assays. Retrieved from [Link] [15]10. PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link] [16]11. PubMed. (2020, January 1). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Retrieved from [Link] [17]12. Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link] [18]13. protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link] 14. PubMed Central. (n.d.). Small Molecule Target Identification Using Photo-Affinity Chromatography. Retrieved from [Link] [6]15. International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link] [2]16. PubMed Central. (n.d.). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Retrieved from [Link] [19]17. PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link] [8]18. RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link] [4]19. Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link] [20]20. The Biochemist - Portland Press. (2023, February 13). A beginner’s guide to surface plasmon resonance. Retrieved from [Link] [21]21. PubMed Central. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link] [22]22. MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link] [23]23. Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link] 24. Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link] [24]25. Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link] 26. Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link] [25]27. ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link] 28. PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link] [26]29. Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link] [27]30. SciSpace. (n.d.). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link] [7]31. Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link] [28]32. ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link] [29]33. Wikipedia. (n.d.). Proteomics. Retrieved from [Link] [30]34. ResearchGate. (n.d.). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. Retrieved from [Link]

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A Researcher's Guide to Establishing Reproducible Findings for 4-Nitro-2-propyl-1,3-benzoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide addresses the critical challenge of reproducibility in the study of novel chemical entities, using 4-Nitro-2-propyl-1,3-benzoxazole as a focal point. While specific published findings on this particular molecule are scarce in peer-reviewed literature, the principles governing its synthesis, characterization, and biological evaluation are well-established within the broader family of benzoxazole derivatives.[1][2][3]

Therefore, this document provides a comprehensive framework for researchers and drug development professionals to generate and validate reproducible data for this compound. We will proceed by logically extrapolating from established, reliable methods for analogous compounds, thereby creating a self-validating workflow from initial synthesis to final biological assessment. The core objective is not merely to present protocols, but to explain the causal reasoning behind each step, ensuring that any generated findings are robust, reliable, and reproducible.

Part 1: The Cornerstone of Reproducibility: Synthesis and Structural Validation

Reproducible biological data is impossible without a consistent and pure supply of the compound . The synthesis and characterization phase is the bedrock of any subsequent investigation. The benzoxazole core is a vital structural motif in compounds with a wide array of biological activities, and its synthesis must be approached with rigor.[4][5]

Proposed Synthetic Pathway

The most reliable and frequently employed method for constructing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its equivalent, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[6] For our target molecule, this compound, the logical precursors are 2-amino-3-nitrophenol and butyric acid.

The nitro group at the 4-position of the final benzoxazole dictates the starting material must be a nitrated aminophenol. The nitration of benzoxazole itself typically occurs at the C6-position, making post-synthesis nitration a less direct route.[7] Therefore, starting with the correctly substituted phenol is the most efficient and controllable strategy.

G cluster_synthesis Synthetic Workflow A 2-Amino-3-nitrophenol D Reaction Mixture (Heat, ~150-180°C) A->D B Butyric Acid B->D C Polyphosphoric Acid (PPA) C->D Dehydrating Agent E Crude Product (Precipitation in water) D->E F Purification (Recrystallization or Chromatography) E->F G This compound (Purity >95%) F->G

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-3-nitrophenol (1 equivalent) and butyric acid (1.2 equivalents).

  • Reaction Initiation: Carefully add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture can be stirred effectively (approximately 10x the weight of the aminophenol).

  • Cyclization: Heat the reaction mixture to 160-180°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The high temperature and PPA facilitate the dehydration and subsequent cyclization to form the oxazole ring.

  • Workup: Allow the mixture to cool to approximately 80-90°C and pour it carefully onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the resulting solid, wash thoroughly with water to remove residual PPA, and then with a cold, dilute sodium bicarbonate solution to neutralize any unreacted acid.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to achieve >95% purity.

Structural Validation: A Non-Negotiable Step

Confirming the identity and purity of the synthesized compound is critical. Without this, any biological data is meaningless. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Technique Purpose Expected Result for this compound
¹H NMR Elucidates the proton environment, confirming the arrangement of atoms.Aromatic protons (3H), propyl chain protons (7H) with characteristic splitting patterns (triplet, sextet, triplet).
¹³C NMR Determines the carbon framework of the molecule.Signals corresponding to the benzoxazole core carbons and the three distinct carbons of the propyl chain.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.Molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₀N₂O₃ (206.20 g/mol ).
HPLC Determines the purity of the final compound.A single major peak indicating >95% purity.

Detailed Protocol: NMR Spectroscopy Sample Preparation [8]

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.

Part 2: Reproducibility in Biological Evaluation

The benzoxazole scaffold is present in many compounds evaluated for anticancer activity.[9][10] Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process for tumor growth.[4] We will use this pathway as a representative example for evaluating the biological activity of our target compound.

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand (VEGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., MAPK, PI3K-Akt) that promote cell proliferation and migration, leading to the formation of new blood vessels. Benzoxazole-based inhibitors can block the ATP-binding site of the kinase domain, preventing autophosphorylation and halting the signaling cascade.

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Signaling Downstream Signaling (e.g., MAPK, PI3K-Akt) Dimer->Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Signaling->Angiogenesis Inhibitor 4-Nitro-2-propyl- 1,3-benzoxazole Inhibitor->Dimer Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Comparative Performance: In Vitro Cytotoxicity

To assess anticancer potential, a standard in vitro cytotoxicity assay, such as the MTT assay, is a reliable first step.[10] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are typically reported as the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

For comparison, we will consider a known benzoxazole-containing anticancer agent, Phortress, which acts through a different mechanism (cytochrome P450 CYP1A1 induction) but provides a relevant benchmark for potency.[10]

Compound Target Cell Line Reported IC₅₀ (µM) Mechanism of Action
Phortress (Analogue) MCF7 (Breast Cancer)~2-5CYP1A1 Induction
Doxorubicin (Reference) HT-29 (Colon Cancer)~0.5-1.5DNA Intercalation
This compound HUVEC (Endothelial Cells)To be determinedVEGFR-2 Inhibition (Hypothesized)
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. Causality: HUVECs are a relevant cell line for studying angiogenesis inhibitors.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Part 3: A Framework for Ensuring Trustworthiness

Achieving reproducibility requires a holistic approach that integrates meticulous experimental execution with transparent reporting.

cluster_workflow Self-Validating Research Workflow A Hypothesis & Design B Reproducible Synthesis (Documented Protocol) A->B C Full Chemical Characterization (NMR, MS, HPLC >95%) B->C D Biological Assay (Standardized Protocol) C->D Validated Compound E Data Analysis (Statistical Rigor) D->E F Independent Replication (Different Lab/Scientist) E->F Gold Standard G Publication (Transparent Reporting) E->G F->G

Caption: A high-level workflow for generating trustworthy and reproducible data.

Expertise & Trustworthiness:

  • Raw Data Availability: Always be prepared to share raw analytical data (NMR spectra, HPLC chromatograms) as supplementary information. This is the cornerstone of trustworthy science.

  • Lot-to-Lot Consistency: If a synthesis is performed multiple times, each new batch must be re-characterized to ensure its identity and purity match the original. Biological assays should not proceed without this validation.

  • Standard Operating Procedures (SOPs): For recurring assays, maintain a detailed SOP that specifies cell line passage numbers, reagent lot numbers, and specific instrumentation settings. This minimizes variability between experiments.

By adhering to this rigorous, self-validating framework, researchers can confidently generate high-quality, reproducible data for novel compounds like this compound, contributing valuable and reliable insights to the scientific community.

References

  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. BenchChem.
  • Krawiecka, M., et al. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)
  • Validating the Structure of Synthesized Benzoxazole Derivatives: A Compar
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4-(7- nitro-2. Journal of Al-Nahrain University.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Biological activity of benzoxazole deriv

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-Nitro-2-propyl-1,3-benzoxazole. As a niche chemical, specific regulatory disposal guidelines are not extensively published. Therefore, this document synthesizes best practices derived from the chemical's structural motifs—a benzoxazole core and a nitro functional group—and aligns with universal hazardous waste management protocols. Our primary objective is to ensure the safety of laboratory personnel and maintain strict environmental compliance.

Part 1: Core Principles of Disposal & Hazard Profile

The responsible management of chemical waste is not merely a procedural task; it is a fundamental pillar of laboratory safety and environmental stewardship. The disposal plan for this compound is predicated on its inferred hazard profile, treating it with the caution required for a potentially toxic and environmentally harmful substance.

Inferred Hazard Profile:

Based on data from structurally related nitro-aromatic compounds and benzoxazole derivatives, the following hazards should be assumed:

  • Irritation: Causes skin and serious eye irritation.[3][4]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5]

  • Sensitization: May cause an allergic skin reaction.[4]

  • Environmental Hazard: Likely harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Requirements:

Prior to handling the compound, either in pure form or as waste, the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique.To prevent skin contact, irritation, and potential absorption.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and accidental eye contact, which can cause serious irritation.[3][4][6]
Body Protection A properly fastened laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area, such as a chemical fume hood. Respirator needed if dusts are generated.To prevent inhalation of potentially harmful aerosols or dust.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Classification

All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous chemical waste . Under United States regulations, this falls under the Resource Conservation and Recovery Act (RCRA).[7][8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [8]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Primary Waste Stream: Designate a specific waste container for this compound and materials contaminated with it.

  • Incompatibilities: Do not mix this waste with other chemical waste streams. Pay special attention to avoiding contact with:

    • Strong oxidizing agents

    • Strong reducing agents

    • Concentrated acids and bases Organic nitro compounds can be reactive, and mixing them with incompatible materials can lead to exothermic reactions or the generation of toxic gases.[9]

Step 3: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Container Requirements:

    • Compatibility: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene (HDPE) or glass).

    • Condition: The container must be in good condition, free of leaks, cracks, or significant exterior contamination.

    • Sealing: It must have a secure, screw-top lid. The container must be kept closed at all times except when actively adding waste.[8][10]

Step 4: Labeling

Accurate labeling prevents accidents and ensures compliant disposal. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste "

  • Full Chemical Name: "Waste this compound"

  • All Components: List all constituents in the container, including solvents, with percentages.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant, Environmental Hazard).

Step 5: On-Site Accumulation

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA should be located at or near the point of generation.

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

Step 6: Final Disposal

The final step is to arrange for professional disposal.

  • Contact EHS: Once the waste container is nearly full (around 80% capacity) or you have finished the project generating the waste, contact your institution's EHS office to schedule a waste pickup.[10][11]

  • Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most appropriate disposal method for this type of organic compound is high-temperature incineration , which ensures complete destruction of the molecule.[7][12]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always classify Classify as Hazardous Waste container Select & Label Waste Container classify->container ppe->classify add_waste Add Waste to Container in Fume Hood container->add_waste segregate Segregate from Incompatible Chemicals add_waste->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store seal Keep Container Sealed (Except when adding waste) store->seal full Container Full (or Project Complete) seal->full full->add_waste No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end_process Waste collected by EHS for Incineration contact_ehs->end_process caption Disposal Workflow for this compound.

Caption: Disposal Workflow for this compound.

Part 3: Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential.

Small Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS immediately.

  • Wear PPE: For small spills, don the full PPE described in Part 1.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the wipe as hazardous waste. Finally, wash the area with soap and water.

Decontamination of Labware:

  • Disposable Items: All contaminated disposable items (gloves, pipette tips, etc.) must be placed in the solid hazardous waste container.

  • Reusable Glassware: Glassware must be decontaminated before reuse.

    • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone). This first rinse must be collected and disposed of as hazardous waste. [10]

    • Subsequent Rinses: Perform at least two more rinses. For highly toxic materials, the first three rinses must be collected as hazardous waste.[10]

    • Final Wash: Proceed with a standard wash using soap and water.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402–6413. [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. University of Cádiz. [Link]

  • Kettle, A. J., Batley, J., & Manners, J. M. (2015). Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat. Molecular Plant Pathology, 16(9), 946–962. [Link]

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Comprehensive Safety and Handling Guide for 4-Nitro-2-propyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Nitro-2-propyl-1,3-benzoxazole. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: An Evidence-Based Approach

Aromatic nitro compounds are a class of chemicals known for their potential health hazards. The nitro group significantly influences the reactivity and toxicity of these molecules.[2] These compounds can be absorbed through the skin and may cause cyanosis, a condition where the blood's ability to carry oxygen is diminished. Chronic exposure can lead to anemia. Furthermore, many aromatic nitro compounds are toxic, mutagenic, and their reduction can lead to the formation of carcinogenic aromatic amines.[2] Some aromatic nitro compounds may also pose a risk of explosion if heated under confinement and can react violently with strong oxidizing agents, bases, and reducing agents.

Benzoxazole derivatives are utilized in a variety of applications, including pharmaceuticals and optical materials, due to their diverse biological activities.[3][4][5][6] While many derivatives have shown therapeutic potential with lower toxicities, some substituted benzoxazoles have been identified as teratogenic.[3][4]

Given these characteristics, this compound should be handled with a high degree of caution, assuming it may possess similar hazardous properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.[7][8][9] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shieldsDouble-layered nitrile glovesFlame-resistant lab coatN95 respirator (or higher) if not in a fume hood
Solution Preparation Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
Running Reactions Chemical splash gogglesChemical-resistant glovesLab coatWork within a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldChemical-resistant glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Waste Disposal Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatN95 respirator if handling solid waste outside a fume hood

Justification for PPE Selection:

  • Eye and Face Protection: Safety glasses are the minimum requirement.[10] However, due to the potential for splashes of corrosive or irritating chemicals, chemical splash goggles are recommended.[10] A face shield should be worn in conjunction with goggles when there is a significant splash hazard, such as when transferring large volumes of liquids.[9][10]

  • Hand Protection: Disposable nitrile gloves are standard for incidental contact.[10] For prolonged contact or when handling concentrated solutions, more robust, chemical-resistant gloves should be selected. Always inspect gloves for any signs of degradation before use.[9]

  • Body Protection: A lab coat is essential to protect clothing and skin from spills.[7] For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.[11]

  • Respiratory Protection: Handling volatile chemicals or fine powders requires the use of a respirator to prevent inhalation.[7] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling and disposal are paramount to prevent contamination and ensure environmental safety.[12][13]

3.1. Safe Handling Procedures:

  • Preparation: Before beginning any work, thoroughly review the experimental protocol and ensure all necessary safety equipment is readily available, including spill kits and emergency contact information.[1]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles and, if necessary, a face shield.

    • Wash and dry hands thoroughly before putting on gloves.

    • Select the appropriate gloves and inspect them for any tears or defects.

  • Handling:

    • When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any dust.

    • For solution preparation, slowly add the solid to the solvent to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.[12]

  • Personal Protective Equipment (PPE) Doffing:

    • Remove gloves first by peeling them off from the cuff, turning them inside out.

    • Remove the lab coat, folding the contaminated side inward.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

3.2. Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.[14][15][16]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[17]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_final Final Check Start Identify Experimental Task Task_Type Weighing Solid, Solution Prep, Reaction, or Waste Disposal? Start->Task_Type Base_PPE Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Task_Type->Base_PPE All Tasks Splash_Hazard Is there a significant splash hazard? Base_PPE->Splash_Hazard Add_Face_Shield Add Face Shield & Chemical Apron Splash_Hazard->Add_Face_Shield Yes Inhalation_Hazard Is there an inhalation hazard? Splash_Hazard->Inhalation_Hazard No Add_Face_Shield->Inhalation_Hazard Use_Fume_Hood Work in a Chemical Fume Hood Inhalation_Hazard->Use_Fume_Hood Yes Proceed Proceed with Experiment Inhalation_Hazard->Proceed No Add_Respirator Use N95 Respirator (or higher) Use_Fume_Hood->Add_Respirator If fume hood is not available Use_Fume_Hood->Proceed Add_Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

References

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  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. [Link]

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  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Research Laboratory & Safety Services, University of Arizona. [Link]

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  • Misra, M. K., & Misra, R. R. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

  • Personal Protective Equipment. Environmental Health and Safety Office, The University of Oklahoma Health Sciences Center. [Link]

  • Gustin, J. L., & Fogleman, J. C. (1994). Runaway Reaction Hazards in Processing Organic Nitro Compounds. In Process Safety Progress (Vol. 13, No. 4, pp. 216-220). American Institute of Chemical Engineers. [Link]

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  • Benzoxazoles – Knowledge and References. Taylor & Francis. [Link]

  • Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Kumar, A., & Singh, P. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(6), 113-124. [Link]

  • Abdelgawad, M. A., Al-Sanea, M. M., & Elshemy, H. A. (2021). Targeting disease with benzoxazoles: a comprehensive review of recent developments. RSC Advances, 11(52), 32896-32924. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.